Product packaging for 4-Benzyloxyphenylacetyl Chloride(Cat. No.:CAS No. 39188-62-0)

4-Benzyloxyphenylacetyl Chloride

Cat. No.: B1280455
CAS No.: 39188-62-0
M. Wt: 260.71 g/mol
InChI Key: GZAGJMNAVUCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzyloxyphenylacetyl Chloride (CAS 39188-62-0) is a carboxylic acid halide derivative with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound serves as a versatile and reactive synthetic building block in organic chemistry and pharmaceutical research. Its structure, featuring a reactive acyl chloride group attached to a 4-benzyloxyphenyl scaffold, makes it a valuable intermediate for the formation of amides and esters, particularly in the synthesis of more complex organic molecules . The benzyloxy group acts as a protected phenol, a common strategy in multi-step synthesis. Researchers utilize this compound to introduce the 4-(benzyloxy)phenylacetyl moiety into target structures. A key precursor in its synthesis is [4-(Benzyloxy)phenyl]acetic acid (CAS 6547-53-1), highlighting its role in a broader synthetic pathway . As a specialized reagent, this compound is for research applications as a chemical intermediate. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClO2 B1280455 4-Benzyloxyphenylacetyl Chloride CAS No. 39188-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGJMNAVUCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463466
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39188-62-0
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxyphenylacetyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, characterization, handling, and application, emphasizing the causal relationships that govern its chemical behavior.

This compound is a bifunctional organic molecule, categorized as an acyl chloride. Its structure incorporates a reactive acetyl chloride moiety, a stable benzyl ether protecting group, and a central phenyl ring. This combination makes it a valuable intermediate in multi-step organic syntheses, particularly where the selective introduction of a benzyloxyphenylacetyl group is required.

The benzyl ether group provides stability under a range of conditions but can be cleaved using methods such as catalytic hydrogenation, allowing for the deprotection of the phenolic hydroxyl group at a later synthetic stage. The acyl chloride is a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
CAS Number 39188-62-0[1][2]
Molecular Formula C₁₅H₁₃ClO₂[1][2]
Molecular Weight 260.72 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 74°C[1]
Boiling Point 387.6 ± 30.0 °C (Predicted)[1]
Density 1.210 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in methanol, toluene, and other anhydrous organic solvents. Reacts with water.[1]
InChI Key GZAGJMNAVUCWGM-UHFFFAOYSA-N
Synonyms [4-(benzyloxy)phenyl]acetyl chloride, 2-[4-(Phenylmethoxy)phenyl]acetylchloride[1]

Synthesis and Mechanistic Insight

This compound is most reliably prepared by the chlorination of its corresponding carboxylic acid, (4-Benzyloxy)phenylacetic acid. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a common and effective reagent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

G cluster_0 Synthesis Workflow Precursor (4-Benzyloxy)phenylacetic Acid Product This compound Precursor->Product Chlorination (Heat/Reflux) Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Anhydrous Solvent (e.g., DCM, Toluene) cat. DMF Reagent->Product Byproducts SO₂ (g) + HCl (g) Product->Byproducts Evolved as Gas

Figure 1: General synthesis workflow for this compound.
Mechanism of Chlorination with Thionyl Chloride

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The conversion involves a nucleophilic acyl substitution where the carboxylic acid's hydroxyl group is transformed into a superior leaving group.

  • Activation of Thionyl Chloride: In many protocols, a catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, which is the active catalytic species.[3]

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride (or the Vilsmeier reagent), initiating the substitution.[4]

  • Formation of Chlorosulfite Intermediate: A proton transfer and loss of a chloride ion leads to the formation of a highly reactive acyl chlorosulfite intermediate. This key step converts the hydroxyl group, a poor leaving group, into a much better one.[4]

  • Intramolecular Substitution: The previously displaced chloride ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Product Formation: The reaction proceeds via a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. The liberated SO₂ and HCl are gases, which drive the reaction to completion according to Le Châtelier's principle.[5]

G cluster_mech Reaction Mechanism: Carboxylic Acid to Acyl Chloride A Carboxylic Acid (R-COOH) C Acyl Chlorosulfite Intermediate A->C Nucleophilic attack on S B Thionyl Chloride (SOCl₂) B->C D Chloride Ion (Cl⁻) C->D Expels Cl⁻ E Tetrahedral Intermediate C->E Nucleophilic attack by Cl⁻ D->E F Acyl Chloride (R-COCl) E->F Collapse of intermediate G SO₂ + HCl E->G Elimination of SO₂ + H⁺

Figure 2: Simplified mechanism of acyl chloride formation using thionyl chloride.
Representative Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for this reaction type. Researchers should conduct their own risk assessment and optimization.

Materials:

  • (4-Benzyloxy)phenylacetic acid

  • Thionyl chloride (SOCl₂), freshly distilled or high purity

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Glassware: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle. All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Argon).

Procedure:

  • Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Equip the reflux condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

  • Reaction Mixture: To the round-bottom flask, add (4-Benzyloxy)phenylacetic acid (1.0 eq). Add anhydrous DCM or toluene to create a stirrable suspension (approx. 3-5 mL of solvent per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension with stirring.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture via the dropping funnel at room temperature. An exothermic reaction and gas evolution will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The progress can be monitored by taking a small, quenched aliquot and analyzing via IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). Caution: Thionyl chloride is corrosive and volatile. Use a cold trap.

    • The resulting crude this compound is often obtained as a solid or oil. For many applications, it can be used directly in the next step without further purification, assuming high conversion.[6]

    • If higher purity is required, purification can be attempted via high-vacuum distillation or recrystallization from a non-protic solvent like hexane, though thermal degradation is a risk.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / RangeRationale / Notes
¹H NMR -CH₂- (benzyl)~5.1 ppm (s)Methylene protons adjacent to the ether oxygen. Singlet (s).
-CH₂- (acetyl)~4.1 ppm (s)Methylene protons alpha to the acyl chloride carbonyl are strongly deshielded. Singlet (s).
Ar-H (benzyloxy)~7.3-7.5 ppm (m)Aromatic protons of the benzyl group. Multiplet (m).
Ar-H (phenyl)~6.9 ppm (d), ~7.2 ppm (d)Two sets of doublets (d) for the para-substituted phenyl ring, showing AA'BB' splitting.
¹³C NMR C=O (acyl chloride)~170-174 ppmThe carbonyl carbon of an acyl chloride is characteristically downfield.
Ar-C (quaternary)~158 ppm (C-O), ~136 ppm (C-benzyl), ~127 ppm (C-acetyl)Quaternary carbons of the aromatic rings.
Ar-CH~115-131 ppmAromatic carbons with attached protons.
-CH₂-O-~70 ppmBenzylic ether carbon.
-CH₂-COCl~52 ppmMethylene carbon alpha to the carbonyl.
IR C=O Stretch~1800 cm⁻¹ (strong, sharp) This is the most characteristic peak for an acyl chloride, appearing at a significantly higher wavenumber than other carbonyls.[8][9]
C-O-C Stretch~1250 cm⁻¹ (strong)Asymmetric stretch of the aryl ether.
C-Cl Stretch~600-800 cm⁻¹Can be difficult to assign definitively.
Mass Spec [M]⁺m/z 260/262Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.[10]
[M-Cl]⁺m/z 225Loss of the chlorine radical to form a stable acylium ion. This is often a prominent peak.[3]
[C₇H₇]⁺m/z 91Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is expected to be the base peak.

Reactivity, Handling, and Safety

As an acyl chloride, this compound is a highly reactive and corrosive compound that requires careful handling.

  • Reactivity: The primary mode of reactivity is nucleophilic acyl substitution . It reacts readily, often violently, with nucleophiles.

    • Water/Moisture: Hydrolyzes rapidly to the parent carboxylic acid, releasing corrosive HCl gas. All reactions must be conducted under strictly anhydrous conditions.

    • Alcohols: Reacts to form esters.

    • Amines: Reacts with primary and secondary amines to form amides. This is one of its most common applications in medicinal chemistry.[6]

  • Safety and Handling:

    • GHS Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).

    • Signal Word: Danger.

    • Personal Protective Equipment (PPE): Must be handled in a fume hood wearing chemical-resistant gloves, safety goggles, and a lab coat.

    • Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials (e.g., bases, alcohols, amines).

Applications in Research and Drug Development

This compound serves as a key building block for introducing the benzyloxyphenylacetyl moiety into larger molecules. Its primary utility lies in the synthesis of complex amides and esters that are often intermediates in the development of new pharmaceutical agents.[11]

G cluster_app Core Application: Amide Synthesis AcylCl 4-Benzyloxyphenylacetyl Chloride Product N-Substituted Amide AcylCl->Product Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Base Tertiary Amine Base (e.g., Triethylamine) Salt Triethylammonium Chloride (Salt Precipitate) Base->Salt HCl Scavenger

Figure 3: Reaction schematic for the synthesis of amides, a primary application.

The reaction with an amine, for instance, proceeds via a nucleophilic addition-elimination mechanism. A non-nucleophilic base like triethylamine is typically added to scavenge the HCl byproduct, preventing it from protonating the reactant amine and shutting down the reaction.[12] While specific blockbuster drugs directly citing this intermediate are not prominent in public literature, its structural motif is relevant in scaffolds designed to interact with various biological targets. It is a valuable tool for medicinal chemists in generating libraries of compounds for screening and lead optimization.

References

An In-depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride (CAS: 39188-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenylacetyl chloride, with the CAS number 39188-62-0, is a reactive acyl chloride derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group on a phenylacetyl chloride scaffold, makes it a strategic building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions, while the acyl chloride moiety offers a highly reactive site for nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled in an inert atmosphere due to its reactivity with moisture.[1] It is soluble in organic solvents like methanol and toluene.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39188-62-0[2][3]
Molecular Formula C₁₅H₁₃ClO₂[2][3]
Molecular Weight 260.72 g/mol [2][3]
Melting Point 74-78 °C[4][5]
Boiling Point 387.6 °C at 760 mmHg (Predicted)[2][6]
Density 1.21 g/cm³ (Predicted)[2][3]
Appearance White to light yellow powder/crystal[1]
Solubility Soluble in Methanol, Toluene[2]
InChI Key GZAGJMNAVUCWGM-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from 4-hydroxyphenylacetic acid. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the conversion of the carboxylic acid to the acyl chloride.

Step 1: Synthesis of 4-Benzyloxyphenylacetic Acid

This step involves the Williamson ether synthesis, where the sodium salt of 4-hydroxyphenylacetic acid is reacted with benzyl chloride.

Experimental Protocol:

  • Materials: 4-hydroxyphenylacetic acid, sodium hydroxide, benzyl chloride, ethanol, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) and stir until the acid is fully dissolved, forming the sodium salt.

    • To this solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether to remove any unreacted benzyl chloride.

    • Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the 4-benzyloxyphenylacetic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[7]

Experimental Protocol:

  • Materials: 4-benzyloxyphenylacetic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), add 4-benzyloxyphenylacetic acid (1 equivalent).

    • Add anhydrous dichloromethane to dissolve the acid under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction and gas evolution will be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Chlorination 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic_Acid Reaction1 Williamson Ether Synthesis 4-Hydroxyphenylacetic_Acid->Reaction1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction1 NaOH_Ethanol NaOH, Ethanol NaOH_Ethanol->Reaction1 4-Benzyloxyphenylacetic_Acid 4-Benzyloxyphenylacetic_Acid Reaction2 Acyl Chloride Formation 4-Benzyloxyphenylacetic_Acid->Reaction2 Reaction1->4-Benzyloxyphenylacetic_Acid SOCl2_DCM SOCl₂, DCM, cat. DMF SOCl2_DCM->Reaction2 4-Benzyloxyphenylacetyl_Chloride 4-Benzyloxyphenylacetyl_Chloride Reaction2->4-Benzyloxyphenylacetyl_Chloride

Synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Peaks/Signals
¹H NMR δ ~7.5-7.3 (m, 5H, Ar-H of benzyl), δ ~7.3-7.1 (d, 2H, Ar-H ortho to CH₂COCl), δ ~7.0-6.8 (d, 2H, Ar-H ortho to OCH₂), δ ~5.1 (s, 2H, OCH₂), δ ~3.8 (s, 2H, CH₂COCl)
¹³C NMR δ ~172 (C=O), δ ~158 (C-O), δ ~136 (Ar-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~115 (Ar-CH), δ ~70 (OCH₂), δ ~45 (CH₂COCl)
IR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1800 (C=O stretch, characteristic for acyl chloride), ~1610, 1510 (Ar C=C stretch), ~1250 (Ar-O-C stretch)
Mass Spec (EI) m/z 260/262 (M⁺, chlorine isotope pattern), 225 (M⁺ - Cl), 91 (tropylium ion, base peak)

Applications in Drug Development

This compound is a valuable intermediate for introducing the 4-benzyloxyphenylacetyl moiety into a target molecule. This is particularly relevant in the synthesis of bioactive compounds and drug candidates.

Role as a Synthetic Building Block

The primary application of this compound is in acylation reactions, where it reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is central to building more complex molecular architectures.

A key area of application is in the synthesis of inhibitors for epigenetic targets. For instance, the "benzyloxy" motif is present in a series of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target of interest in oncology.[2] While the exact this compound may not be explicitly mentioned in all published syntheses, it represents a logical precursor for creating analogues with this specific side chain.

Use in Protecting Group Strategies

The benzyl group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation. This allows for further chemical transformations on other parts of the molecule before deprotecting the phenol for subsequent reactions or to reveal the final active compound.

Application_Logic Start This compound Acylation Nucleophilic Acyl Substitution (e.g., with an amine or alcohol) Start->Acylation Intermediate Acylated Intermediate with Benzyloxy Protecting Group Acylation->Intermediate Deprotection Deprotection (e.g., Catalytic Hydrogenation) Intermediate->Deprotection Final_Product Final Bioactive Molecule (e.g., Drug Candidate) Deprotection->Final_Product

Application of this compound in Synthesis.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
alt text
Danger H314: Causes severe skin burns and eye damage.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive acyl chloride with a protected hydroxyl group, allows for its strategic incorporation into multi-step synthetic routes. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal and process chemists aiming to leverage this versatile building block in the development of novel therapeutics.

References

An In-depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylacetyl chloride is a valuable bifunctional reagent in organic synthesis, serving as a key intermediate in the preparation of a variety of biologically active molecules. Its structure combines the reactivity of an acyl chloride with the versatile benzyloxy protecting group, making it a strategic component in the synthesis of complex molecular architectures, including potential therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug development.

Molecular Structure and Identification

This compound possesses a well-defined molecular architecture, featuring a phenylacetyl chloride moiety substituted at the para position with a benzyloxy group.

Table 1: Molecular Identifiers for this compound

IdentifierValue
Chemical Formula C₁₅H₁₃ClO₂
Molecular Weight 260.72 g/mol
CAS Number 39188-62-0
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl
InChI Key GZAGJMNAVUCWGM-UHFFFAOYSA-N
Synonyms 2-(4-(Benzyloxy)phenyl)acetyl chloride, [4-(Phenylmethoxy)phenyl]acetyl chloride

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 74 °C[1]
Boiling Point 387.6 °C at 760 mmHg (predicted)[1]
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene.
Stability Sensitive to moisture and should be stored under an inert atmosphere.[2]
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

  • ¹H NMR: Expected signals would include aromatic protons from both the phenyl and benzyloxy rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons adjacent to the carbonyl group.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon (around 170 ppm), the aromatic carbons, the benzylic methylene carbon, and the methylene carbon of the acetyl group.

  • FT-IR: A strong absorption band characteristic of the acyl chloride carbonyl group is expected in the region of 1780-1815 cm⁻¹. Other significant bands would correspond to C-O and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 4-benzyloxyphenylacetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[3]

Materials:

  • 4-Benzyloxyphenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and an inert gas (e.g., nitrogen or argon) supply.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 4-benzyloxyphenylacetic acid in anhydrous DCM.

  • Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the stirred suspension at room temperature. Alternatively, if using oxalyl chloride, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride.

  • The reaction mixture is then gently refluxed for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

  • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The crude this compound is obtained as a solid and can be used directly in the next step or purified further.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Benzyloxyphenylacetic Acid 4-Benzyloxyphenylacetic Acid Reaction Reaction in Anhydrous Solvent (e.g., DCM) 4-Benzyloxyphenylacetic Acid->Reaction Reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride / cat. DMF Reagents->Reaction Workup Removal of Excess Reagent and Solvent Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure crystalline this compound.

Experimental Protocol: Recrystallization

  • Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Chemical Reactions

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction via an addition-elimination mechanism.[4]

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products AcylChloride 4-Benzyloxyphenylacetyl Chloride (Electrophile) CarboxylicAcid 4-Benzyloxyphenylacetic Acid AcylChloride->CarboxylicAcid Hydrolysis Ester Esters AcylChloride->Ester Esterification Amide Amides AcylChloride->Amide Amidation Water Water (H₂O) Water->CarboxylicAcid Alcohols Alcohols (R'OH) Alcohols->Ester Amines Amines (R'R''NH) Amines->Amide

Caption: Common reactions of this compound with nucleophiles.

This reactivity makes it an excellent acylating agent for introducing the 4-benzyloxyphenylacetyl moiety into various molecules. Common reactions include:

  • Hydrolysis: Reacts with water to form 4-benzyloxyphenylacetic acid.

  • Esterification: Reacts with alcohols to form the corresponding esters.

  • Amidation: Reacts with primary and secondary amines to form amides.

Applications in Drug Development

The primary application of this compound in drug development is as a versatile building block for the synthesis of complex molecules with potential therapeutic activities. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis if required.

Synthesis of Enzyme Inhibitors

This compound is utilized in the synthesis of various enzyme inhibitors.[5] For instance, it can be used to acylate amine-containing scaffolds to produce molecules that target specific enzyme active sites. The benzyloxyphenyl group can provide crucial hydrophobic and aromatic interactions within the binding pocket of an enzyme.

A notable application is in the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The 4-benzyloxyphenylacetyl moiety can be incorporated into scaffolds that target the ATP-binding site of kinases.

DrugDiscovery cluster_synthesis Synthetic Pathway cluster_application Therapeutic Target BPAC 4-Benzyloxyphenylacetyl Chloride Acylation Acylation Reaction BPAC->Acylation Scaffold Amine- or Alcohol- Containing Scaffold Scaffold->Acylation Intermediate Benzyloxy-Protected Intermediate Acylation->Intermediate Deprotection (Optional) Deprotection Intermediate->Deprotection FinalCompound Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->FinalCompound Direct Use Deprotection->FinalCompound Target Enzyme Active Site (e.g., Kinase) FinalCompound->Target Signaling Cellular Signaling Pathway Target->Signaling Disease Disease State (e.g., Cancer) Signaling->Disease

Caption: Logical workflow of this compound in drug discovery.

Role in Cancer Research

Derivatives of benzyloxy-substituted compounds have shown promise in cancer research.[8][9][10][11] The benzyloxyphenyl motif is found in compounds designed to inhibit various cancer-related targets. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.[12] The use of this compound allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) and optimize their anti-cancer properties.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry, is well-established. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents. The ability to introduce the 4-benzyloxyphenylacetyl group provides a powerful tool for modulating the biological activity of a wide range of molecular scaffolds.

References

Technical Guide: Spectral Data of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of available spectral data for 4-Benzyloxyphenylacetyl Chloride (CAS No: 39188-62-0). Due to a lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this guide presents predicted Mass Spectrometry (MS) data alongside generalized experimental protocols for acquiring NMR, IR, and MS data for this class of compound. This information is intended to serve as a reference for researchers working with or synthesizing this compound.

Chemical Structure and Properties

  • IUPAC Name: 2-(4-(benzyloxy)phenyl)acetyl chloride

  • Molecular Formula: C₁₅H₁₃ClO₂

  • Molecular Weight: 260.72 g/mol

  • Appearance: White to off-white or light yellow to light orange powder or crystal.

  • Melting Point: 74°C[1]

Spectral Data (Predicted and Expected)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of this compound are available.[2]

Adductm/z (Predicted)
[M+H]⁺261.06768
[M+Na]⁺283.04962
[M-H]⁻259.05312
[M+NH₄]⁺278.09422
[M+K]⁺299.02356
[M]⁺260.05985

Table 1: Predicted m/z values for various adducts of this compound.[2]

¹H NMR:

  • Aromatic Protons (Benzylic Phenyl Group): ~7.2-7.5 ppm (multiplet, 5H)

  • Aromatic Protons (Phenoxyphenyl Group): ~6.9-7.2 ppm (two doublets, 4H)

  • Methylene Protons (-O-CH₂-Ph): ~5.1 ppm (singlet, 2H)

  • Methylene Protons (-CH₂-COCl): ~4.0 ppm (singlet, 2H)

¹³C NMR:

  • Carbonyl Carbon (-COCl): ~170-174 ppm

  • Aromatic Carbons: ~115-160 ppm

  • Methylene Carbon (-O-CH₂-Ph): ~70 ppm

  • Methylene Carbon (-CH₂-COCl): ~50 ppm

  • C=O Stretch (Acid Chloride): A strong absorption band is expected in the region of 1785-1815 cm⁻¹. This is a key diagnostic peak for the acyl chloride functional group.

  • C-O-C Stretch (Ether): Absorption bands are expected in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Peaks will be present in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals will appear in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Confirmation Structural Elucidation and Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis and spectral characterization of an organic compound.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Benzyloxyphenylacetyl Chloride (CAS No: 39188-62-0). Due to the compound's reactive nature as an acyl chloride, this document emphasizes qualitative solubility in common organic solvents and outlines a detailed experimental protocol for safely determining its solubility.

Core Concepts: Understanding Acyl Chloride Solubility

Acyl chlorides are a class of reactive organic compounds characterized by the -COCl functional group. Their solubility is governed by their polarity and, critically, their reactivity with protic solvents like water and alcohols. Generally, acyl chlorides are soluble in a range of aprotic organic solvents.[1][2] However, they react vigorously with water, leading to hydrolysis and the formation of the corresponding carboxylic acid and hydrochloric acid.[3][4] This reactivity precludes the determination of solubility in aqueous solutions in a conventional sense.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative information indicates its solubility in specific organic solvents.

SolventSolubilityNotes
MethanolSoluble[5][6]Reacts with methanol over time to form the corresponding methyl ester. The initial dissolution is possible, but the solution is not stable.
TolueneSoluble[5][6]A suitable aprotic solvent for handling and reactions.
WaterReactive[3]Reacts, often violently, to hydrolyze into 4-benzyloxyphenylacetic acid and hydrochloric acid. It cannot be considered soluble.
Other Aprotic SolventsLikely SolubleBased on the general behavior of acyl chlorides, solubility can be expected in solvents such as diethyl ether, chloroform, and dichloromethane.[1] Experimental verification is required.

Experimental Protocol: Qualitative Solubility Assessment of a Reactive Acyl Chloride

Given the reactivity of this compound, a carefully designed experimental protocol is necessary to determine its solubility in various organic solvents. This procedure prioritizes safety and the exclusion of atmospheric moisture.

Objective: To qualitatively assess the solubility of this compound in a range of anhydrous aprotic organic solvents.

Materials:

  • This compound

  • Anhydrous solvents (e.g., Toluene, Diethyl Ether, Dichloromethane, Tetrahydrofuran)

  • Dry glass vials with screw caps or septa

  • Inert gas source (e.g., Nitrogen or Argon) with a manifold

  • Dry syringes and needles

  • Magnetic stirrer and stir bars (optional)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Methodology:

  • Preparation of Vials: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica gel or phosphorus pentoxide).

  • Inert Atmosphere: Purge the dry vials with an inert gas (Nitrogen or Argon) for several minutes to displace any air and moisture.

  • Sample Addition: Under a continuous flow of inert gas, add a pre-weighed small amount (e.g., 10 mg) of this compound to each vial.

  • Solvent Addition: Using a dry syringe, add a specific volume (e.g., 1 mL) of the anhydrous solvent to the vial. Seal the vial immediately.

  • Observation:

    • Observe if the solid dissolves completely at room temperature.

    • If not fully dissolved, gently agitate the vial or use a magnetic stirrer.

    • Record observations, noting if the compound is fully soluble, partially soluble, or insoluble.

  • Documentation: Meticulously document the solvent used, the amount of solute and solvent, and the observed solubility at room temperature for each tested solvent.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative solubility assessment of a reactive compound like this compound.

G Workflow for Qualitative Solubility Assessment of a Reactive Compound start Start: Obtain this compound and Anhydrous Solvents prep_glassware Prepare Dry Glassware (Oven-dried and cooled in desiccator) start->prep_glassware inert_atmosphere Establish Inert Atmosphere (Purge vials with N2 or Ar) prep_glassware->inert_atmosphere add_solute Add Pre-weighed Solute to Vials inert_atmosphere->add_solute add_solvent Add Anhydrous Solvent via Dry Syringe add_solute->add_solvent observe Observe for Dissolution at Room Temperature (Agitate if necessary) add_solvent->observe is_soluble Is the compound fully soluble? observe->is_soluble record_soluble Record as 'Soluble' in the specific solvent is_soluble->record_soluble Yes record_insoluble Record as 'Partially Soluble' or 'Insoluble' is_soluble->record_insoluble No end End of Assessment record_soluble->end record_insoluble->end

Caption: A logical workflow for determining the qualitative solubility of a reactive chemical compound.

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[7] Contact with moisture should be strictly avoided to prevent the release of corrosive hydrochloric acid fumes.[8][9][10] Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

This guide serves as a foundational resource for researchers and professionals working with this compound. While quantitative solubility data remains to be fully elucidated, the provided information on its qualitative behavior and the detailed experimental protocol will aid in its safe handling and effective use in research and development.

References

An In-depth Technical Guide on the Chemical Stability and Storage of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of reagents is paramount for ensuring experimental success, safety, and material integrity. This guide provides detailed technical information on the chemical stability and storage of 4-Benzyloxyphenylacetyl Chloride, a key intermediate in various synthetic pathways.

Chemical Properties and Stability

This compound is a reactive acyl chloride that presents as a white to light yellow crystalline powder.[1][2] Its stability is primarily influenced by its sensitivity to moisture and its incompatibility with a range of common laboratory reagents.

Key Stability Concerns:

  • Moisture and Air Sensitivity: The compound is highly sensitive to moisture and air.[3][4] The acetyl chloride functional group readily undergoes hydrolysis in the presence of water. This reaction is vigorous and can be violent, producing 4-benzyloxyphenylacetic acid and hydrogen chloride gas.[3][4][5] Due to this reactivity, it is classified as a water-reactive substance.[4]

  • Thermal Stability: While stable under recommended storage conditions, exposure to high temperatures should be avoided as it can lead to decomposition, releasing irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][7]

  • Light Sensitivity: Some sources indicate that the compound may be sensitive to light, which could potentially promote degradation.

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Appearance White to off-white to light yellow to light orange powder to crystal[1]
CAS Number 39188-62-0[1]
Molecular Formula C15H13ClO2[8]
Molecular Weight 260.72 g/mol [9]
Melting Point 74°C[2][10]
Boiling Point 387.6°C at 760 mmHg (Predicted)[2][10]
Solubility Soluble in Methanol, Toluene[2][10]

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the quality and reactivity of this compound and to ensure laboratory safety.

ConditionRecommendationRationaleReferences
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and degradation.[1]
Temperature Store in a cool, dry, and well-ventilated place. Room temperature is generally acceptable, though refrigeration may also be recommended.To minimize the rate of potential degradation reactions.[1][3][4]
Container Keep container tightly closed.To prevent ingress of moisture and air.[3][4][11]
Incompatible Materials Store away from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.To prevent vigorous or violent reactions that can lead to decomposition and the release of hazardous substances.[3][5][7]
Light Exposure Protect from light.To prevent potential light-induced degradation.

Experimental Protocols: Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Methodology:

  • Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

  • Reaction Setup: In a reaction vessel maintained at a constant temperature, place a known volume of a solvent system with a defined water content (e.g., acetonitrile/water mixtures).

  • Initiation of Reaction: Inject a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis reaction.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a large excess of a dry, aprotic solvent).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the concentration of this compound and the increase in the concentration of the hydrolysis product, 4-benzyloxyphenylacetic acid.

  • Data Analysis: Plot the concentration of this compound versus time to determine the reaction kinetics and the rate of hydrolysis.

Mandatory Visualizations

The following diagrams illustrate the key degradation pathway and a recommended workflow for handling and storage.

Degradation Pathway of this compound A This compound C Hydrolysis A->C Reacts with B H2O (Moisture) B->C D 4-Benzyloxyphenylacetic Acid C->D Forms E HCl (Hydrogen Chloride) C->E and

Caption: Primary degradation pathway of this compound via hydrolysis.

Recommended Handling and Storage Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, well-ventilated area under inert atmosphere. container Keep container tightly sealed. storage_conditions->container incompatibles Segregate from incompatible materials (water, bases, alcohols). container->incompatibles dispense Dispense for Use incompatibles->dispense ppe Wear appropriate PPE (gloves, goggles, lab coat). fume_hood Handle in a chemical fume hood. ppe->fume_hood inert_atmosphere Use under inert atmosphere (glovebox or Schlenk line). fume_hood->inert_atmosphere dispose Dispose of Waste Properly inert_atmosphere->dispose receive Receive Compound receive->storage_conditions dispense->ppe

Caption: Recommended workflow for the safe storage and handling of this compound.

References

An In-depth Technical Guide to 2-[4-(phenylmethoxy)phenyl]acetyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(phenylmethoxy)phenyl]acetyl chloride, also known by its synonyms 4-(Benzyloxy)phenylacetyl chloride and 4-(Phenylmethoxy)phenylacetyl chloride, is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its structural features, particularly the presence of a reactive acyl chloride group and a benzyloxy-protected phenol, make it a valuable intermediate in the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and highlights its application in the development of therapeutic agents, with a focus on its role in the synthesis of agonists for the free fatty acid receptor 4 (FFA4/GPR120).

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-[4-(phenylmethoxy)phenyl]acetyl chloride is essential for its effective use in research and development. The key properties are summarized in the table below.

PropertyValueReference
Synonyms 4-(Benzyloxy)phenylacetyl chloride, [4-(benzyloxy)phenyl]acetyl chloride, 4-Phenylmethoxyphenylacetylchloride[1][2]
CAS Number 39188-62-0[1]
Molecular Formula C₁₅H₁₃ClO₂[1]
Molecular Weight 260.72 g/mol [1]
Appearance White to off-white to light yellow to light orange powder to crystal[1]
Melting Point 74°C[2]
Boiling Point 387.6°C at 760 mmHg[2]
Density 1.21 g/cm³[2]

Synthesis of 2-[4-(phenylmethoxy)phenyl]acetyl chloride

The most common method for the synthesis of 2-[4-(phenylmethoxy)phenyl]acetyl chloride is the reaction of its corresponding carboxylic acid, 4-(benzyloxy)phenylacetic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride.[3] The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely accepted and efficient method for this transformation.[4]

Experimental Protocol: Synthesis from 4-(benzyloxy)phenylacetic acid and Oxalyl Chloride

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

  • 4-(benzyloxy)phenylacetic acid

  • Oxalyl chloride (≥98%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(benzyloxy)phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.

  • The resulting crude 2-[4-(phenylmethoxy)phenyl]acetyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification. If necessary, high-vacuum distillation or crystallization can be employed for purification.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it involves the use of toxic and corrosive oxalyl chloride and generates gaseous byproducts.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • The reaction is sensitive to moisture; therefore, anhydrous conditions should be maintained.

Applications in Drug Development: Synthesis of FFA4/GPR120 Agonists

2-[4-(phenylmethoxy)phenyl]acetyl chloride and its analogs are valuable intermediates in the synthesis of novel therapeutic agents. A notable example is the use of the structurally similar 2-(4-methoxyphenyl)acetyl chloride in the synthesis of GSK137647A, a selective agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][5] FFA4 is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[6]

The synthesis of diarylsulfonamide agonists of FFA4, such as GSK137647A, typically involves the acylation of a sulfonamide intermediate with an appropriate phenylacetyl chloride derivative.[5] The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of a Diarylfulfonamide FFA4 Agonist

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Acylation cluster_2 Purification A Substituted Aniline C Diaryl Sulfonamide Intermediate A->C Pyridine, DCM B Arylsulfonyl Chloride B->C E Final FFA4 Agonist C->E Base (e.g., NaH), THF D 2-[4-(phenylmethoxy)phenyl]acetyl chloride (or analog) D->E F Chromatography / Crystallization E->F

A generalized workflow for the synthesis of a diarylsulfonamide FFA4 agonist.

Signaling Pathway of FFA4/GPR120

The activation of FFA4/GPR120 by an agonist like those synthesized using 2-[4-(phenylmethoxy)phenyl]acetyl chloride derivatives initiates a cascade of intracellular signaling events. This pathway is of significant interest in drug development for metabolic diseases. Upon agonist binding, FFA4 couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which has beneficial effects on glucose homeostasis.[6]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist FFA4 Agonist FFA4 FFA4/GPR120 Receptor Agonist->FFA4 Binds G_protein Gαq/11 FFA4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., GLP-1 Secretion) Ca_release->Response PKC->Response

Simplified signaling pathway of the FFA4/GPR120 receptor upon agonist binding.

Conclusion

2-[4-(phenylmethoxy)phenyl]acetyl chloride is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as a precursor for the synthesis of biologically active molecules, such as agonists of the FFA4/GPR120 receptor, underscores its importance in drug discovery and development. The protocols and pathways detailed in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors and to explore its potential in developing novel therapeutics. As with any reactive chemical, proper handling and safety precautions are paramount.

References

4-Benzyloxyphenylacetyl Chloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for this compound (CAS No: 39188-62-0), a chemical intermediate used in various research and development applications. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols, compiled from available safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is an acyl chloride derivative. Its reactivity is primarily dictated by the acyl chloride group, which is susceptible to hydrolysis.

Identifier Value Source
Chemical Name 2-[4-(Phenylmethoxy)phenyl]acetylchloride[1]
Synonyms This compound, 4-Phenylmethoxyphenylacetylchloride[1]
CAS Number 39188-62-0[1][2][3]
Molecular Formula C15H13ClO2[1][3]
Molecular Weight 260.72 g/mol [1]
InChI Key GZAGJMNAVUCWGM-UHFFFAOYSA-N[3]

Physical and Chemical Data

The compound is a solid at room temperature with limited water solubility.[1][2] Its high boiling point and flash point indicate low volatility under standard conditions.

Property Value Source
Physical Form White to off-white to light yellow powder to crystal
Melting Point 74°C[1][2][3]
Boiling Point 387.6°C at 760 mmHg (Predicted/Calculated)[1][2][3]
Density 1.21 g/cm³ (Predicted)[1][2][3]
Flash Point 142.3°C (Calculated)[1][3]
Solubility Soluble in Methanol, Toluene; Reacts with water[1][2][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. Contact with moisture or water will produce hydrogen chloride gas, which is toxic and corrosive.[4][5][6]

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Corrosive to metalsGHS05DangerH290: May be corrosive to metals
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage
Eye Damage/IrritationGHS05DangerH314: Causes severe skin burns and eye damage
Specific target organ toxicity (single exposure)GHS07WarningH335: May cause respiratory irritation[6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure chemical integrity.

General Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7]

  • Inert Atmosphere: Due to its sensitivity to moisture and air, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[4][7]

  • Avoidance: Do not allow the chemical to come into contact with water, skin, eyes, or clothing.[4] Do not breathe dust, mists, or vapors.[4][7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4]

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

  • Location: Store in a designated corrosives area.[4][5]

  • Incompatibles: Segregate from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, amines, and metals.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required. The following diagram illustrates the essential PPE for handling this corrosive material.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_protection_area Area of Protection lab_coat Flame-Retardant Lab Coat body Body lab_coat->body gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hands Hands gloves->hands goggles Chemical Safety Goggles eyes Eyes goggles->eyes face_shield Face Shield face Face face_shield->face respirator NIOSH-Approved Respirator (If dust/aerosol generation is likely) respiratory Respiratory System respirator->respiratory Spill_Response_Workflow start Spill Occurs evacuate Evacuate Personnel from Immediate Area start->evacuate ventilate Ensure Adequate Ventilation (Fume Hood) evacuate->ventilate ppe Wear Full PPE (Respirator, Gloves, Goggles, Lab Coat) ventilate->ppe contain Contain Spill with Inert, Dry Material (e.g., Sand, Vermiculite) ppe->contain collect Carefully Collect and Place in a Sealed, Labeled Container for Hazardous Waste contain->collect decontaminate Decontaminate Spill Area (Use appropriate solvent, avoid water) collect->decontaminate dispose Dispose of Waste Through Approved Channels decontaminate->dispose end Spill Cleaned dispose->end

References

Handling and storage precautions for acyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of Acyl Chlorides

Introduction to Acyl Chlorides

Acyl chlorides (or acid chlorides) are a class of organic compounds characterized by the functional group -C(=O)Cl.[1][2] Their general formula is R-COCl, where R represents an alkyl or aryl side chain. They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is substituted by a chlorine atom.[1][2][3] This substitution makes the carbonyl carbon highly electrophilic, rendering acyl chlorides more reactive than other carboxylic acid derivatives like anhydrides or esters.[1][3][4]

Lower molecular weight acyl chlorides are typically colorless, volatile liquids that fume in moist air, releasing a pungent, acrid odor due to their reaction with water.[3][5] Unlike their parent carboxylic acids, they cannot form hydrogen bonds, which results in significantly lower boiling and melting points.[1][2] For instance, acetic acid boils at 118 °C, while acetyl chloride boils at a much lower 51 °C.[1][2]

Their high reactivity makes them invaluable reagents in organic synthesis for forming esters, amides, and in Friedel-Crafts acylation reactions. However, this same reactivity necessitates stringent handling and storage precautions to mitigate the significant hazards they pose.

Hazard Identification and Reactivity

The primary hazards associated with acyl chlorides stem from their high reactivity, corrosivity, and flammability.

2.1 Chemical Reactivity

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution.[3][6] They react vigorously, often violently, with a wide range of nucleophiles.

  • Hydrolysis: Acyl chlorides react exothermically with water, including moisture in the air, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][7] This reaction is typically a nuisance rather than an intentional synthesis step and is responsible for the "fuming" appearance of many acyl chlorides.[1][5]

  • Reaction with Alcohols and Amines: They react readily with alcohols to form esters and with ammonia and amines to form amides.[1][7] These reactions are also highly exothermic and release HCl.

  • Incompatible Materials: Acyl chlorides are incompatible with a wide range of substances. Contact with strong bases, oxidizing agents, alcohols, amines, and many metals can lead to violent reactions.[3][7][8] They will also attack rubber and some plastics.[9]

2.2 Health Hazards

  • Corrosivity: Acyl chlorides are highly corrosive to skin, eyes, and the respiratory tract.[7][9] Contact can cause severe chemical burns.[9][10]

  • Inhalation: Inhalation of vapors can severely irritate the nose, throat, and lungs.[5][9] High concentrations may lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency where symptoms can be delayed for 24 to 48 hours.[5][9]

  • Lachrymator: Many low molecular weight acyl chlorides are lachrymators, causing irritation and tearing of the eyes.[1]

2.3 Physical Hazards

  • Flammability: Lower molecular weight acyl chlorides are flammable liquids with low flash points.[3][9] Their vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][10]

  • Fire and Explosion: Vapors can form explosive mixtures with air.[5][10] Containers may explode when heated.[3][9] In a fire, they decompose to produce highly toxic and corrosive gases, including hydrogen chloride and phosgene.[5][9][11] Water must not be used to extinguish fires involving acyl chlorides, as it will react violently.[9][10]

Quantitative Data Summary

The physical and safety properties of acyl chlorides vary with their molecular structure. The following tables summarize key data for common acyl chlorides.

Table 1: Physical Properties of Common Acyl Chlorides

Acyl ChlorideIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Flash Point (°C)
Acetyl chlorideEthanoyl chlorideCH₃COCl78.5051 - 52[5][10]-112[10]-12[10]
Propanoyl chloridePropanoyl chlorideCH₃CH₂COCl92.5280-9412
Butyryl chlorideButanoyl chlorideC₃H₇COCl106.55102-8918
Benzoyl chlorideBenzoyl chlorideC₆H₅COCl140.57197-172

Data compiled from various sources.[2][3][5][10][12]

Table 2: Hazard Classification for Acetyl Chloride (Example)

Hazard CategoryNFPA 704 RatingGHS Classification
Health 3 (Serious)Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1)
Flammability 3 (Serious)Flammable Liquid (Category 2)
Reactivity/Instability 2 (Moderate)Reacts violently with water (W symbol)

Data based on acetyl chloride.[3][9]

Safe Handling and Engineering Controls

Strict adherence to safety protocols is mandatory when working with acyl chlorides.

  • Engineering Controls: All manipulations of acyl chlorides must be conducted in a certified chemical fume hood to control exposure to corrosive and flammable vapors.[8] The work area must be well-ventilated.[10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use explosion-proof electrical, ventilating, and lighting equipment.[3][10]

  • Static Discharge: Take precautionary measures against static discharge.[8][10] All containers and transfer equipment should be grounded and bonded.[8][9]

  • Inert Atmosphere: Handle and store under an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[3][8]

  • Tools: Use only non-sparking tools.[3]

  • Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10] Contaminated clothing should be removed immediately.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling acyl chlorides.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[4][8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Butyl rubber is often recommended. Nitrile or neoprene may also be suitable, but glove breakthrough times should be verified with the manufacturer.[7][8]

    • Lab Coat: A fire/flame-resistant lab coat that is fully buttoned is required.[8]

    • Body Protection: Wear full-length pants and closed-toe shoes made of a non-porous material.[8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used as a backup to engineering controls.[8] Respirator use must comply with a formal respiratory protection program.

PPE_Selection_Workflow start Start: Handling Acyl Chloride fume_hood Is work performed in a certified chemical fume hood? start->fume_hood ppe_check Assemble Minimum Required PPE: - Chemical Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Gloves (e.g., Butyl Rubber) - Closed-toe Shoes fume_hood->ppe_check Yes stop STOP! Do not proceed. Move work to fume hood. fume_hood->stop No splash_risk Is there a significant splash risk? ppe_check->splash_risk apron Add Chemical-Resistant Apron splash_risk->apron Yes aerosol_risk Potential for aerosol generation or vapor escape? splash_risk->aerosol_risk No apron->aerosol_risk respirator Consult EHS. Respirator may be required. aerosol_risk->respirator Yes proceed Proceed with work using all selected PPE aerosol_risk->proceed No respirator->proceed

Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage Requirements

Proper storage is critical to maintain the stability of acyl chlorides and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[7][8]

  • Conditions: Keep containers tightly closed to prevent contact with moisture.[7][8] Containers that have been opened must be carefully resealed and kept upright.[8] Protect from sunlight and heat.[8][10]

  • Incompatibles: Store away from incompatible materials such as water, alcohols, strong bases, oxidizing materials, and metals.[7][8][9]

  • Inert Atmosphere: For long-term storage or for highly reactive acyl chlorides, storing under an inert atmosphere (e.g., nitrogen) is recommended.[3][8]

Spill, Emergency, and Disposal Procedures

7.1 Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Isolate: Notify all personnel in the area and restrict access.[8]

  • Eliminate Ignition Sources: Immediately extinguish all flames, turn off equipment, and prevent any sparks.[8]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess and Protect: Review the Safety Data Sheet (SDS). Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.[8]

  • Containment: For small spills, contain the liquid with a dry, inert absorbent material such as sand, diatomaceous earth, or a universal binder.[10][11][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

  • Cleanup: Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Flowchart spill Acyl Chloride Spill Occurs alert Alert personnel in the immediate area. Restrict access. spill->alert assess Is the spill minor and manageable by trained lab personnel? alert->assess call_emergency Evacuate the area. Call Emergency Response (e.g., EHS, 911) assess->call_emergency No ppe Don appropriate PPE: - Goggles & Face Shield - Resistant Gloves & Lab Coat - Respirator (if needed) assess->ppe Yes ignite Remove all ignition sources. ppe->ignite contain Contain spill with DRY inert absorbent (e.g., sand, dry earth). ignite->contain no_water DO NOT USE WATER or combustible absorbents. contain->no_water collect Carefully collect absorbed material into a labeled, sealed container. no_water->collect dispose Dispose of as hazardous waste according to institutional protocols. collect->dispose

Figure 2. Step-by-step flowchart for responding to an acyl chloride spill.

7.2 First Aid

  • Inhalation: Remove the person to fresh air. Seek immediate medical attention. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8][9]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with large amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[9]

  • Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

7.3 Waste Disposal

All acyl chloride waste, including contaminated absorbents and PPE, must be treated as hazardous waste.[8][9] Place waste in a tightly sealed, properly labeled container.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations.[11]

Experimental Protocols for Hazard Assessment

Assessing the thermal and reactive hazards of acyl chlorides, especially new or uncharacterized ones, is crucial for safe process development.

8.1 Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol is based on the principles of ASTM E537, a standard test method for determining the thermal stability of chemicals.[1][13]

  • Objective: To detect the presence of exothermic reactions (decomposition), estimate the temperature at which they initiate (onset temperature), and measure the energy released (enthalpy of decomposition).

  • Methodology:

    • Apparatus: A Differential Scanning Calorimeter (DSC) capable of controlled heating and measuring differential heat flow. High-pressure crucibles are necessary for volatile or gas-producing substances like acyl chlorides.[1]

    • Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), carefully weigh 1-5 mg of the acyl chloride sample into a high-pressure DSC crucible.

    • Sealing: Hermetically seal the crucible to contain any pressure generated during the experiment. Prepare an identical, empty sealed crucible to serve as a reference.

    • Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen). Pressurize the cell if needed to prevent boiling before decomposition.[13]

    • Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, over a relevant temperature range (e.g., 30 °C to 400 °C).[10]

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

    • Analysis: Analyze the resulting thermogram. An upward peak (endotherm) typically indicates melting or boiling. A sharp downward peak (exotherm) indicates a decomposition reaction. Determine the extrapolated onset temperature and the integrated area of the exotherm to calculate the enthalpy of reaction (ΔH).[10]

  • Interpretation: A low onset temperature and/or a high enthalpy of decomposition indicate a significant thermal hazard. This data is critical for defining safe operating and storage temperatures.

8.2 Protocol: Qualitative Assessment of Hydrolysis Reactivity

  • Objective: To observe and compare the relative reactivity of different acyl chlorides with water in a controlled setting. Warning: This experiment should only be performed by trained professionals behind a blast shield inside a chemical fume hood.

  • Methodology:

    • Apparatus: Small beaker or test tube, thermometer or thermal camera, magnetic stirrer and stir bar, dropper or syringe.

    • Setup: Place a small, measured volume (e.g., 10 mL) of room-temperature deionized water into the beaker and begin gentle stirring. Position the thermometer or thermal camera to monitor the water temperature.

    • Reaction: Add a small, single drop of the acyl chloride to the water.

    • Observation: Record all observations immediately:

      • Fume Production: Note the extent and color of any fumes (HCl gas).[14]

      • Temperature Change: Record the maximum temperature increase.

      • Audible/Visual Cues: Note any hissing, sputtering, or rapid dissolution.

      • Reaction Vigor: Qualitatively describe the reaction as instantaneous, rapid, moderate, or slow.

    • Comparison: Repeat the exact procedure with different acyl chlorides to compare their relative reactivity under identical conditions.

  • Interpretation: A more vigorous reaction, characterized by a larger and faster temperature spike and more rapid HCl evolution, indicates higher hydrolytic reactivity. This information is useful for understanding the required level of protection from atmospheric moisture.

References

Basic reactivity of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Reactivity of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. It incorporates a highly reactive acyl chloride for coupling reactions and a stable, yet readily cleavable, benzyl ether protecting group. This guide provides a detailed exploration of its fundamental reactivity, synthesis, and handling. We delve into the mechanistic underpinnings of its key transformations, including Friedel-Crafts acylation, esterification, and amide bond formation, offering field-proven protocols and explaining the rationale behind experimental design. Furthermore, this document addresses the critical aspect of benzyl group stability and deprotection strategies, crucial for its application in multi-step synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₅H₁₃ClO₂, possesses two key functional groups that dictate its chemical behavior: the acyl chloride and the benzyl ether. The acyl chloride group is a highly reactive electrophile, making the molecule an excellent acylating agent.[1] The benzyl ether serves as a robust protecting group for the phenolic oxygen, stable to a wide range of conditions but removable when desired.[2][3]

The high reactivity of the acyl chloride function means the compound is sensitive to moisture and nucleophiles, requiring careful handling under anhydrous conditions.[4][5]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 260.72 g/mol [6]
Melting Point 74°C[7]
Boiling Point 387.6°C at 760 mmHg (Predicted)[7]
Appearance White to light yellow powder/crystal
Solubility Soluble in methanol, toluene[6][7]
IR Carbonyl Stretch (C=O) Approx. 1750 cm⁻¹ (typical for acyl chlorides)[8]
InChIKey GZAGJMNAVUCWGM-UHFFFAOYSA-N[9]
CAS Number 39188-62-0[10]

Synthesis of this compound

The most direct and common laboratory synthesis involves the conversion of the corresponding carboxylic acid, 4-benzyloxyphenylacetic acid, using a chlorinating agent.[8] Thionyl chloride (SOCl₂) is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification.[8]

The mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[11] This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.

G RCOOH 4-Benzyloxyphenylacetic Acid Intermediate1 Intermediate Complex RCOOH->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ SOCl2->Intermediate1 AcylChloride This compound Intermediate1->AcylChloride Rearrangement & Cl⁻ Attack SO2 SO₂ (gas) Intermediate1->SO2 HCl HCl (gas) Intermediate1->HCl

Caption: Synthesis of Acyl Chloride from Carboxylic Acid.

Experimental Protocol: Synthesis
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a nitrogen line), suspend 4-benzyloxyphenylacetic acid (1.0 eq) in an anhydrous solvent like toluene or dichloromethane (DCM).[12][13]

  • Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the suspension at room temperature. For reactions requiring milder conditions, oxalyl chloride with a catalytic amount of DMF can be used.[14]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure. The crude this compound, often obtained as a solid, can be purified by recrystallization from an anhydrous non-polar solvent (e.g., hexanes) if necessary.

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution.[1] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[1]

G AcylChloride 4-Benzyloxyphenyl- acetyl Chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral  Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral Product Acylated Product Tetrahedral->Product  Elimination of Cl⁻ HCl HCl Tetrahedral->HCl

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful C-C bond-forming reaction used to synthesize aryl ketones.[15] It involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17] The Lewis acid coordinates to the chlorine atom, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[17]

Causality: The use of a stoichiometric amount of AlCl₃ is often necessary because the catalyst complexes with the product ketone, deactivating it. Anhydrous conditions are critical to prevent the hydrolysis of both the acyl chloride and the Lewis acid.[18] Unlike Friedel-Crafts alkylation, the acylium ion does not rearrange, leading to predictable products.[17]

Experimental Protocol: Friedel-Crafts Acylation of Anisole
  • Catalyst Suspension: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in an anhydrous inert solvent (e.g., dichloromethane or carbon disulfide) and cool to 0°C in an ice bath.[15]

  • Acylium Ion Formation: Add this compound (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the cooled AlCl₃ suspension. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.

  • Aromatic Addition: Add the aromatic substrate (e.g., anisole, 1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC.

  • Quenching: Carefully and slowly quench the reaction by pouring it onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting aryl ketone by column chromatography or recrystallization.

Esterification

This compound reacts readily with primary and secondary alcohols to form esters.[19] The reaction is typically rapid at room temperature and is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[20]

Causality: The base serves a crucial role: it neutralizes the HCl byproduct that is formed during the reaction.[21] This prevents the protonation of the alcohol nucleophile, which would deactivate it, and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Experimental Protocol: Esterification with Ethanol
  • Setup: Dissolve the alcohol (e.g., ethanol, 1.0-1.2 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) in a flask under an inert atmosphere. Cool the solution to 0°C.

  • Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the cooled alcohol solution.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the acyl chloride is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with dilute acid (to remove the base), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify the ester by flash chromatography.

Amide Formation

The reaction of this compound with primary or secondary amines provides a direct and efficient route to amides.[22] This is one of the most common and reliable methods for amide bond formation.[14][23] Similar to esterification, a base is required to scavenge the generated HCl.[21]

Causality: Using at least two equivalents of the amine nucleophile is a common strategy; one equivalent acts as the nucleophile, and the second acts as the base to neutralize HCl.[21] Alternatively, one equivalent of the amine can be used along with an auxiliary, non-nucleophilic base like triethylamine or DIEA (Hünig's base).[14] This is essential when the amine is valuable or complex.

Experimental Protocol: Amide Formation with Benzylamine
  • Setup: Dissolve the amine (e.g., benzylamine, 2.0 eq) in an anhydrous aprotic solvent like DCM at 0°C. (Alternatively, use 1.0 eq of the amine and 1.1 eq of triethylamine).

  • Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the amine solution.

  • Reaction: Stir the reaction at 0°C and allow it to warm to room temperature. The reaction is often complete within a few hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.

The Benzyl Ether Protecting Group: Stability and Cleavage

A key feature of this reagent is the benzyl ether, which protects the phenolic hydroxyl group. Benzyl ethers are valued for their stability under a wide range of conditions, including acidic (mild), basic, and many oxidative/reductive environments.[2] However, for the final active pharmaceutical ingredient (API), this group often needs to be removed.

The most common method for benzyl ether deprotection is palladium-catalyzed hydrogenolysis.[3][24] This involves reacting the molecule with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[24]

G cluster_workflow Deprotection Workflow Start 4-Benzyloxyphenyl Derivative Reagents H₂, Pd/C (Catalyst) Start->Reagents Reaction (e.g., in EtOH) Product Phenol Product Reagents->Product Hydrogenolysis Byproduct Toluene

Caption: Catalytic Hydrogenolysis for Benzyl Ether Deprotection.

Causality: This method is highly effective and clean, as the byproduct is toluene, which is easily removed.[24] It is compatible with many functional groups. However, it is incompatible with groups that are also reduced under these conditions, such as alkenes, alkynes, or some nitro groups.[25] In such cases, alternative deprotection methods using strong acids or oxidative cleavage may be considered, though these are often harsher.[3]

Experimental Protocol: Deprotection via Hydrogenolysis
  • Setup: Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Add palladium on carbon (10% Pd/C, typically 5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Isolation: Remove the solvent under reduced pressure to yield the deprotected phenolic compound.

Conclusion

This compound is a versatile and powerful reagent for drug development and complex organic synthesis. Its reactivity is dominated by the electrophilic acyl chloride, enabling efficient formation of ketones, esters, and amides. The strategic inclusion of a stable benzyl ether protecting group allows for its incorporation early in a synthetic sequence, with the option for selective cleavage in a final step. A thorough understanding of its reactivity, handling requirements, and the interplay between its two functional groups is essential for its successful application in the laboratory.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylacetyl chloride is a bifunctional organic compound of significant interest as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its reactivity is dominated by the acyl chloride moiety, a highly electrophilic functional group, while the benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps. This guide provides a comprehensive overview of its core chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity and handling considerations.

Key Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and use in synthetic applications.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₃ClO₂[1]
Molecular Weight 260.72 g/mol [1]
CAS Number 39188-62-0[1]
Appearance White to off-white or light yellow powder/crystal[1]
Melting Point 74 °C[1]
Boiling Point 387.6 °C at 760 mmHg[1]
Density 1.21 g/cm³[1]
Solubility Soluble in methanol, toluene, and other common organic solvents. Reacts vigorously with water.
InChI Key GZAGJMNAVUCWGM-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl[2]

Reactivity and Stability

The reactivity of this compound is primarily dictated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.

Acyl chlorides readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles.[3] The general mechanism is a two-step addition-elimination process.[4] Key reactions include:

  • Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid, (4-benzyloxy)phenylacetic acid, and hydrochloric acid.[4] This reactivity necessitates handling under anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[3]

  • Aminolysis: Reacts with ammonia and primary or secondary amines to form amides. Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the HCl formed.[5]

  • Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst.

Due to its high reactivity, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

G General Reactivity of this compound main This compound h2o Water (H₂O) main->h2o Hydrolysis roh Alcohol (R-OH) main->roh Alcoholysis rnh2 Amine (R-NH₂) main->rnh2 Aminolysis acid (4-Benzyloxy)phenylacetic Acid h2o->acid ester Ester roh->ester amide Amide rnh2->amide

Caption: Logical relationship of this compound with common nucleophiles.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Synthesis from (4-Benzyloxy)phenylacetic Acid

This protocol describes the conversion of (4-benzyloxy)phenylacetic acid to this compound using thionyl chloride (SOCl₂), a common and effective chlorinating agent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup procedure.[6]

Materials:

  • (4-Benzyloxy)phenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas trap (e.g., bubbler with NaOH solution)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add (4-benzyloxy)phenylacetic acid (1.0 eq). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[7]

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to suspend the starting material.

  • Reagent Addition: To the stirred suspension, add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature. An exothermic reaction and gas evolution will be observed.

  • Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux (around 50-60 °C). Maintain the reflux for 2-4 hours, or until the evolution of gas ceases, which indicates the completion of the reaction. The solid starting material should fully dissolve, resulting in a clear solution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all volatile reagents are removed, the crude product can be co-evaporated with anhydrous toluene two to three times.

  • Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed, although care must be taken as acyl chlorides can be thermally sensitive.

G Synthesis Workflow for this compound start Start: (4-Benzyloxy)phenylacetic Acid setup 1. Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup reagents 2. Reagent Addition (Add SOCl₂ and catalytic DMF) setup->reagents reflux 3. Reaction (Reflux for 2-4 hours) reagents->reflux workup 4. Work-up (Rotary evaporation to remove excess SOCl₂ and solvent) reflux->workup product Crude this compound workup->product purify 5. Purification (Optional) (Vacuum distillation) product->purify final_product Pure Product product->final_product Use as is purify->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic methods.

Materials:

  • Synthesized this compound

  • Deuterated chloroform (CDCl₃) for NMR

  • Potassium bromide (KBr) or a suitable solvent for IR

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the product in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals (CDCl₃, δ):

      • ~7.30-7.45 ppm (m, 5H, Ar-H of benzyl group)

      • ~7.25 ppm (d, 2H, Ar-H ortho to CH₂COCl)

      • ~6.95 ppm (d, 2H, Ar-H ortho to OCH₂)

      • ~5.05 ppm (s, 2H, O-CH₂-Ar)

      • ~4.05 ppm (s, 2H, Ar-CH₂-COCl)

    • Expected ¹³C NMR signals (CDCl₃, δ):

      • ~172-174 ppm (C=O)

      • ~158-160 ppm (Ar-C-O)

      • ~136-138 ppm (quaternary Ar-C of benzyl)

      • ~130-132 ppm (Ar-C-H)

      • ~127-129 ppm (Ar-C-H)

      • ~124-126 ppm (quaternary Ar-C)

      • ~115-117 ppm (Ar-C-H)

      • ~70-72 ppm (O-CH₂)

      • ~50-52 ppm (CH₂-COCl)

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum.

    • Expected characteristic absorption bands (cm⁻¹):

      • ~1790-1810 cm⁻¹ (strong, sharp C=O stretch, characteristic of an acyl chloride)[8]

      • ~3030-3100 cm⁻¹ (aromatic C-H stretch)

      • ~2850-2950 cm⁻¹ (aliphatic C-H stretch)

      • ~1610, 1510, 1450 cm⁻¹ (aromatic C=C stretching)

      • ~1250 cm⁻¹ (aryl-O-CH₂ stretch)

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with care in a fume hood.

  • Inhalation: May cause irritation to the respiratory tract.

  • Skin Contact: Causes skin irritation and potential burns.

  • Eye Contact: Causes serious eye irritation or damage.

  • Ingestion: Harmful if swallowed.

The compound reacts with water to produce corrosive HCl gas. Therefore, it is crucial to avoid contact with moisture. In case of a spill, use an inert absorbent material and dispose of it as hazardous waste. Firefighting measures should avoid the use of water; dry chemical or carbon dioxide extinguishers are recommended.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical properties dominated by its reactive acyl chloride group. Understanding its physical characteristics, reactivity profile, and proper handling procedures is essential for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents and other high-value organic compounds. The experimental protocols provided herein offer a solid foundation for its preparation and characterization in a laboratory setting.

References

A Comprehensive Technical Guide to 4-Benzyloxyphenylacetyl Chloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the procurement and application of 4-Benzyloxyphenylacetyl Chloride. This document provides a survey of suppliers, detailed experimental protocols for its synthesis, and a key application in peptide modification.

Sourcing this compound

This compound (CAS No. 39188-62-0) is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. For research purposes, it is crucial to source high-purity material from reputable suppliers. Below is a comparative table of vendors offering this compound.

SupplierProduct Number (Example)PurityAvailable QuantitiesCAS Number
Sigma-Aldrich BL3H160C527598%Inquire39188-62-0
Alfa Chemistry ACM3918862096%Inquire39188-62-0[1][2]
Santa Cruz Biotechnology sc-260383InquireInquire39188-62-0[3][4]
CP Lab Safety (TCI America) TCI-B1780min 96%1g, 25g39188-62-0[5]
Reagentia R003KTWInquire1g, 5g, 25g39188-62-0[6]

Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information. These chemicals are intended for professional research and manufacturing use only.[5]

Safety, Handling, and Storage

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Acyl chlorides are corrosive and react violently with water, releasing toxic hydrogen chloride gas.[6][7] They are harmful if swallowed, cause severe skin burns and serious eye damage, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a lab coat, and use a respirator if ventilation is inadequate.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong oxidizing agents, acids, bases, and amines.[6][7] The compound should be stored under an inert atmosphere.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 4-hydroxyphenylacetic acid. The first step is the benzylation of the phenolic hydroxyl group, followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Step 1: Synthesis of 4-Benzyloxyphenylacetic Acid

This procedure is adapted from general methods for benzylation of phenols.

  • Materials: 4-hydroxyphenylacetic acid, benzyl chloride, sodium hydroxide, ethanol, water, toluene, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid and sodium hydroxide in water to form the disodium salt.[5]

    • Add benzyl chloride and a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) to the solution.[3]

    • Heat the mixture under reflux with vigorous stirring for several hours.[3]

    • After cooling, extract the aqueous layer with toluene to remove unreacted benzyl chloride.[3]

    • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 4-benzyloxyphenylacetic acid.[3]

    • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Step 2: Conversion to this compound

This protocol is a general method for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

  • Materials: 4-Benzyloxyphenylacetic acid, thionyl chloride (SOCl₂), anhydrous N,N-Dimethylformamide (DMF) (catalytic amount), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 4-benzyloxyphenylacetic acid in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solid has dissolved.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.

Application in Peptide Synthesis: N-Terminal Capping

This compound can be used as a capping agent in solid-phase peptide synthesis (SPPS) to modify the N-terminus of a peptide.[9] This can enhance stability against enzymatic degradation and modulate the peptide's physicochemical properties.[9]

  • Materials: Fmoc-deprotected peptide-resin, this compound, Diisopropylethylamine (DIEA), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF.

    • In a separate vial, prepare the capping solution by dissolving this compound (3-5 equivalents relative to the resin loading) and DIEA (6-10 equivalents) in anhydrous DMF.

    • Add the capping solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • The capped peptide can then be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid).[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application workflows described above.

G cluster_synthesis Synthesis of this compound A 4-Hydroxyphenylacetic Acid C 4-Benzyloxyphenylacetic Acid A->C Benzylation B Benzyl Chloride + Base B->C E This compound C->E Chlorination D Thionyl Chloride (SOCl2) D->E

Synthesis of this compound.

G cluster_sp_capping N-Terminal Capping in Solid-Phase Peptide Synthesis Resin Peptide-Resin (Free N-terminus) Reaction Acylation Reaction Resin->Reaction CappingSol Capping Solution: This compound + DIEA in DMF CappingSol->Reaction Washing Wash Resin Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage CappedPeptide N-Capped Peptide Cleavage->CappedPeptide

Workflow for N-terminal peptide capping.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-substituted-2-(4-benzyloxyphenyl)acetamides using 4-benzyloxyphenylacetyl chloride. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The protocols detailed below are based on established principles of amide bond formation and are supplemented with data from analogous reactions to provide a framework for successful synthesis and application.

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. This compound is a valuable reactive intermediate for the synthesis of a diverse range of amides. The benzyloxy group can serve as a protective group for the phenol, which can be deprotected in later synthetic steps to yield phenolic amides, a common motif in biologically active molecules. Notably, amides derived from 4-benzyloxyphenylacetic acid are structurally related to combretastatin A-4, a potent natural product that exhibits anticancer activity by inhibiting tubulin polymerization. This structural similarity makes 4-benzyloxyphenylacetamides attractive targets for the discovery of new tubulin-targeting anticancer agents.

Reaction Principle

The synthesis of amides from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and a proton from the nitrogen to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(4-benzyloxyphenyl)acetamides

This protocol describes a general method for the reaction of this compound with various substituted anilines.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl-2-(4-benzyloxyphenyl)acetamide.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted acetamides from analogous acyl chlorides. Yields are highly dependent on the specific amine substrate, reaction conditions, and purification method.

EntryAmineAcyl ChlorideProductYield (%)
1Aniline2-(4-Methoxyphenyl)acetyl chlorideN-Phenyl-2-(4-methoxyphenyl)acetamide85
24-Fluoroaniline2-(4-Methoxyphenyl)acetyl chlorideN-(4-Fluorophenyl)-2-(4-methoxyphenyl)acetamide88
3Benzylamine2-Chloroacetyl chlorideN-Benzyl-2-chloroacetamide75
4Morpholine2-(4-Benzyloxyphenyl)acetyl chloride2-(4-(Benzyloxy)phenyl)-1-morpholinoethan-1-one92
53-Chloroaniline2-Chloroacetyl chloride2-Chloro-N-(3-chlorophenyl)acetamide70

Note: The data in this table is illustrative and based on published results for structurally similar compounds to provide an expectation of reaction efficiency.

Application in Anticancer Research: Targeting Tubulin Polymerization

Amides derived from 4-benzyloxyphenylacetic acid are of significant interest as potential anticancer agents due to their structural analogy to combretastatin A-4. These compounds can act as tubulin polymerization inhibitors, disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division.

Mechanism of Action
  • Binding to Tubulin: The 4-benzyloxyphenylacetamide derivatives are hypothesized to bind to the colchicine-binding site on β-tubulin.

  • Inhibition of Polymerization: This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules.

  • Microtubule Depolymerization: The inhibition of polymerization shifts the equilibrium towards microtubule depolymerization.

  • Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Visualizations

Experimental Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Amine Amine (1.0-1.2 eq) ReactionMix Stir at 0°C to RT (2-16 h) Amine->ReactionMix Solvent1 Anhydrous DCM Solvent1->ReactionMix Base Triethylamine (1.5-2.0 eq) Base->ReactionMix AcylChloride 4-Benzyloxyphenylacetyl Chloride (1.0 eq) AcylChloride->ReactionMix Solvent2 Anhydrous DCM Solvent2->ReactionMix Quench Quench with Water ReactionMix->Quench Wash Wash with 1M HCl, NaHCO3, Brine Quench->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: General workflow for the synthesis of N-substituted amides.

Signaling Pathway: Inhibition of Tubulin Polymerization

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization MT_disruption Microtubule Disruption Amide 4-Benzyloxyphenyl- acetamide Derivative Amide->Tubulin Binds to Colchicine Site Amide->MT Inhibits Polymerization G2M G2/M Phase Arrest MT_disruption->G2M Apoptosis Apoptosis G2M->Apoptosis

Application Notes & Protocols: Esterification of Alcohols with 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for the esterification of alcohols using 4-benzyloxyphenylacetyl chloride. Esteemed for its high reactivity, this acyl chloride serves as an efficient reagent for synthesizing esters, which are pivotal intermediates in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and outline the necessary purification and validation steps. This guide is curated for researchers, scientists, and professionals in drug development, blending theoretical principles with practical, field-proven insights to ensure reliable and reproducible outcomes.

Scientific Principles and Mechanistic Overview

The reaction of an alcohol with this compound is a classic example of nucleophilic acyl substitution.[1][2][3] Acyl chlorides are among the most reactive derivatives of carboxylic acids due to the strong electron-withdrawing effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][4] Unlike acid-catalyzed methods like the Fischer esterification, this reaction is generally rapid, high-yielding, and irreversible, as the chloride ion is an excellent leaving group.[4][5]

The Causality Behind Experimental Choices:

  • High Reactivity: The choice of an acyl chloride over a carboxylic acid obviates the need for an acid catalyst and harsh conditions, making it suitable for substrates with acid-sensitive functional groups.[3][6]

  • Role of a Non-Nucleophilic Base: The reaction produces hydrochloric acid (HCl) as a byproduct.[7][8] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this HCl.[1][9] This prevents the protonation of the alcohol nucleophile, which would render it unreactive, and avoids potential acid-catalyzed side reactions.

  • Anhydrous Conditions: Acyl chlorides react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid.[5] Therefore, the use of anhydrous solvents and flame-dried glassware is critical to prevent the consumption of the starting material and to maximize the yield of the desired ester.[5]

Reaction Mechanism:

The reaction proceeds through a well-established three-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[1]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group.[1]

  • Deprotonation: The resulting protonated ester (an oxonium ion) is deprotonated by the base (e.g., triethylamine) to yield the neutral ester product and the corresponding ammonium salt (e.g., triethylammonium chloride).[1]

Materials, Reagents, and Safety

Reagent & Equipment List
Reagent / Material Purpose Notes
This compoundAcylating AgentMoisture-sensitive solid.[10]
Alcohol (R-OH)NucleophileMust be anhydrous.
Triethylamine (TEA) or PyridineNon-nucleophilic BaseScavenges HCl byproduct. Must be anhydrous.
Dichloromethane (DCM)Anhydrous SolventAlternatives: THF, Diethyl Ether.[9]
1 M Hydrochloric Acid (HCl)Aqueous WashTo remove excess amine base.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous WashTo neutralize residual acid.
Brine (Saturated NaCl)Aqueous WashTo aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentTo remove residual water from the organic phase.
Silica Gel (230-400 mesh)Stationary PhaseFor column chromatography.
Ethyl Acetate / HexanesMobile PhaseFor chromatography.
Equipment Purpose
Round-bottom flask, Dropping funnelReaction VesselMust be oven or flame-dried.
Magnetic stirrer and stir barAgitation
Inert gas line (Nitrogen or Argon)Anhydrous Atmosphere
Ice bathTemperature Control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent Removal
TLC plates and chamberReaction Monitoring
Critical Safety Precautions
  • Acyl Chloride Handling: this compound is a corrosive and lachrymatory compound that reacts with moisture.[5][11][12][13] It must be handled in a chemical fume hood at all times.[14] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[11][14]

  • Solvent and Reagent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Triethylamine is a corrosive and flammable liquid. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.[11][15]

  • Reaction Quenching: The work-up procedure involves quenching the reaction with water and washing with acidic and basic solutions. These steps should be performed cautiously as they can be exothermic.

Detailed Experimental Protocol

This protocol describes a general procedure for the esterification of a primary or secondary alcohol. Molar equivalents should be calculated based on the limiting reagent, which is typically the alcohol.

Reaction Setup
  • Prepare Glassware: Oven-dry or flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Assemble the apparatus and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Charge Reagents: To the round-bottom flask, add the alcohol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Add Base: Add triethylamine (1.2 eq.) to the stirred alcohol solution.

  • Cool Reaction: Place the flask in an ice bath and cool the solution to 0 °C.

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

Reaction Execution
  • Acyl Chloride Addition: Add the this compound solution dropwise from the dropping funnel to the cooled, stirred alcohol-base mixture over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitoring: Stir the reaction for 2-4 hours.[16] Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC). A suitable eluent is typically a 3:1 mixture of hexanes and ethyl acetate. The ester product should have a higher Rf value than the starting alcohol.

Visualization of Workflow & Chemistry

General Reaction Scheme

Caption: General scheme for esterification.

Experimental Workflow Diagram

G A 1. Setup Flame-dry glassware under N₂ B 2. Reagent Addition Dissolve Alcohol (1 eq) & TEA (1.2 eq) in anhydrous DCM A->B C 3. Cooling Cool mixture to 0 °C (ice bath) B->C D 4. Acyl Chloride Addition Add this compound (1.1 eq) in DCM dropwise C->D E 5. Reaction Warm to RT, stir 2-4h Monitor by TLC D->E F 6. Work-up: Quench Add deionized water E->F G 7. Work-up: Wash - 1 M HCl - Sat. NaHCO₃ - Brine F->G H 8. Drying & Concentration Dry organic layer (MgSO₄), filter, and concentrate G->H I 9. Purification Column chromatography (Silica gel) H->I J 10. Final Product Pure Ester I->J

Caption: Step-by-step experimental workflow.

Work-up and Purification Protocol

This protocol ensures the systematic removal of byproducts and unreacted starting materials, forming a self-validating system for product isolation.

  • Quench Reaction: Once the reaction is complete, carefully add deionized water to the reaction flask to quench any remaining acyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add more DCM if necessary to ensure proper partitioning.

  • Acidic Wash: Wash the organic layer with 1 M HCl.[16] This step protonates the excess triethylamine, forming water-soluble triethylammonium chloride, which is removed into the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[16] This neutralizes any remaining HCl and hydrolyzes any unreacted acyl chloride to the water-soluble carboxylate salt.

  • Brine Wash: Wash the organic layer with brine.[16] This reduces the solubility of organic compounds in the aqueous layer and helps to break up any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[16]

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh DCM. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude ester.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) should be determined by TLC analysis of the crude material. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final, purified ester.

Validation and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To verify the presence of the characteristic ester carbonyl stretch (typically ~1735 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

References

Application Notes and Protocols: 4-Benzyloxyphenylacetyl Chloride as a Strategic Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Benzyl-Protected Acylating Agent

4-Benzyloxyphenylacetyl chloride stands as a pivotal reagent in modern organic synthesis, particularly in the construction of complex molecular architectures. Its utility stems from the clever incorporation of a benzyl ether protecting group on the phenylacetyl scaffold. This design allows for the selective introduction of the 4-hydroxyphenylacetyl moiety, a structural motif present in numerous biologically active compounds and natural products. The benzyl group offers robust protection under a variety of reaction conditions, yet it can be readily cleaved under mild, specific conditions, most commonly through catalytic hydrogenation. This strategic feature enables chemists to unmask a reactive phenol late in a synthetic sequence, providing a powerful tool for diversification and the synthesis of target molecules that would otherwise be challenging to access.

This document provides an in-depth guide to the practical applications and experimental protocols for utilizing this compound as an acylating agent. We will explore its role in the synthesis of key intermediates for pharmaceuticals, delve into the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its successful implementation in research and development settings.

Core Applications in Medicinal Chemistry and Drug Development

The 4-hydroxyphenylacetic acid substructure is a key pharmacophore in a range of therapeutic agents. Consequently, this compound serves as a critical building block for the synthesis of precursors to these drugs. One of the most prominent applications is in the synthesis of intermediates for beta-blockers and other cardiovascular drugs. For instance, it is a key reagent in the synthesis of esmolol and related compounds. The reagent allows for the acylation of an appropriate amine, followed by subsequent deprotection of the benzyl group to reveal the active phenolic hydroxyl group.

Table 1: Representative Applications of this compound
Target Molecule Class Synthetic Role of this compound Key Reaction Type Example
Beta-blockers Introduction of the 4-hydroxyphenylacetyl moiety to an amino alcohol.Amide bond formation (Schotten-Baumann conditions)Synthesis of esmolol precursors.
Isoflavones Building block for the A-ring of the isoflavone core.Friedel-Crafts acylation or related C-C bond forming reactions.Synthesis of daidzein and genistein analogues.
Peptide Synthesis N-terminal capping or modification of peptides with a phenolic group.Acylation of the N-terminal amine of a peptide.Introduction of a tyrosine-like side chain.
Natural Product Synthesis Introduction of a key structural fragment.Esterification or amidation.Synthesis of various phenolic natural products.

Mechanism of Acylation: The Role of the Acid Chloride

The high reactivity of this compound as an acylating agent is attributed to the presence of the acid chloride functional group. The chlorine atom is a good leaving group, and the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the oxygen atoms. This renders the molecule susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and carbanions.

The general mechanism for the acylation of a nucleophile (Nu-H) with this compound proceeds via a nucleophilic acyl substitution pathway.

Figure 1: Generalized mechanism of nucleophilic acyl substitution.

In a typical reaction, such as the acylation of an amine, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either the amine reactant itself or an added scavenger like triethylamine or pyridine, then deprotonates the nitrogen to yield the final amide product and the hydrochloride salt of the base.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine

This protocol describes a standard procedure for the synthesis of an N-substituted 2-(4-(benzyloxy)phenyl)acetamide under Schotten-Baumann conditions.

Materials:

  • This compound

  • Primary or secondary amine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.1-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Note: The addition is often exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Amine Acylation Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Aqueous Workup cluster_purification Purification dissolve_amine Dissolve Amine in DCM add_base Add Triethylamine dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add 4-Benzyloxyphenylacetyl Chloride Solution cool->add_acyl_chloride stir Stir at Room Temperature add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Figure 2: Step-by-step workflow for the acylation of an amine.

Protocol 2: Catalytic Hydrogenation for Benzyl Group Deprotection

This protocol outlines a general procedure for the removal of the benzyl protecting group to unmask the free phenol.

Materials:

  • N-substituted 2-(4-(benzyloxy)phenyl)acetamide (from Protocol 1)

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H2) gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

  • Catalyst Addition: Carefully add palladium on carbon (typically 5-10 mol % Pd) to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in an inert atmosphere if possible.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Carefully vent the hydrogen atmosphere and purge the flask with an inert gas (nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate in vacuo to yield the deprotected product.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

Conclusion

This compound is a highly effective and strategically important acylating agent in organic synthesis. Its ability to introduce a protected phenolic moiety, which can be deprotected under mild conditions, makes it an invaluable tool for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The protocols and guidelines presented here provide a solid foundation for the successful application of this versatile reagent in the laboratory.

A Comprehensive Guide to Amine Protection Using 4-Benzyloxyphenylacetyl Chloride: Protocols and Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious protection and deprotection of functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent undesired side reactions. This guide provides an in-depth exploration of 4-Benzyloxyphenylacetyl Chloride as a versatile reagent for the protection of primary and secondary amines. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its application and subsequent removal, and discuss the scope and limitations of this valuable synthetic tool.

The 4-Benzyloxyphenylacetyl Group: A Strategic Choice for Amine Protection

The 4-Benzyloxyphenylacetyl group offers a unique combination of stability and selective lability, making it an attractive choice for amine protection. The core strengths of this protecting group lie in the robust amide linkage formed upon reaction with an amine and the benzyl ether moiety, which can be cleaved under specific and mild conditions. This allows for the unmasking of the amine at a desired stage of a synthetic sequence without affecting other sensitive functional groups.

The stability of the resulting N-(4-benzyloxyphenylacetyl) amide is comparable to other common amide-based protecting groups, rendering it inert to a wide range of reaction conditions, including those that are weakly acidic or basic, as well as many oxidative and reductive environments. The key to its utility, however, lies in the presence of the benzyl ether, which can be selectively cleaved via catalytic hydrogenation, a method renowned for its mildness and efficiency.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for its effective use.

PropertyValueSource
CAS Number 39188-62-0[1]
Molecular Formula C₁₅H₁₃ClO₂[1]
Molecular Weight 260.72 g/mol [1]
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 74 °C[2]
Solubility Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene.General Knowledge

Synthesis of this compound

The reagent is typically prepared from its corresponding carboxylic acid, 4-benzyloxyphenylacetic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂, HCl), which simplifies purification.[3][4]

Protocol 3.1: Synthesis of this compound using Oxalyl Chloride
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-benzyloxyphenylacetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene to dissolve or suspend the acid.

  • Reagent Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid). Cool the mixture to 0 °C in an ice bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Gas evolution will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound can often be used directly in the next step or purified by recrystallization if necessary.

Protocol for Amine Protection

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution to form a stable amide bond.[5][6][7] A base is typically added to neutralize the hydrogen chloride byproduct.

Protocol 4.1: General Procedure for Amine Protection
  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a suitable non-nucleophilic base (1.1-1.5 eq, e.g., triethylamine, diisopropylethylamine, or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.05-1.2 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

G cluster_protection Amine Protection Workflow Amine Amine Substrate Reaction Reaction (0°C to RT) Amine->Reaction Reagent 4-Benzyloxyphenylacetyl Chloride Reagent->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Protected_Amine N-(4-Benzyloxyphenylacetyl) Protected Amine Purification->Protected_Amine

Caption: Workflow for Amine Protection.

Protocol for Deprotection

The cleavage of the 4-benzyloxyphenylacetyl group is most effectively achieved through catalytic hydrogenation, which selectively removes the benzyl ether, leading to an unstable intermediate that collapses to release the free amine.

Protocol 5.1: Deprotection via Catalytic Hydrogenation

Catalytic transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.

  • Reaction Setup: Dissolve the N-(4-benzyloxyphenylacetyl) protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.

  • Hydrogen Donor Addition: Add a hydrogen donor such as ammonium formate (5-10 eq) or cyclohexene.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by an appropriate method such as extraction, column chromatography, or crystallization.

G cluster_deprotection Amine Deprotection Workflow Protected_Amine N-(4-Benzyloxyphenylacetyl) Protected Amine Reaction Reaction (Reflux) Protected_Amine->Reaction Catalyst Pd/C Catalyst->Reaction H_Donor Hydrogen Donor (e.g., Ammonium Formate) H_Donor->Reaction Solvent Solvent (e.g., MeOH) Solvent->Reaction Filtration Filtration (Celite®) Reaction->Filtration Purification Purification Filtration->Purification Free_Amine Free Amine Purification->Free_Amine

Caption: Workflow for Amine Deprotection.

Scope and Limitations

The 4-Benzyloxyphenylacetyl protecting group is compatible with a wide range of functional groups that are stable to the slightly basic conditions of the protection step and the neutral, reductive conditions of the deprotection.

Compatible Functional Groups:

  • Alkyl and aryl halides (though aryl bromides and iodides may be susceptible to reduction during prolonged hydrogenation).

  • Esters, amides, and carbamates.

  • Ethers (other than benzyl ethers).

  • Boc and Fmoc protecting groups.

Potentially Incompatible Functional Groups:

  • Other reducible functional groups such as nitro groups, alkenes, and alkynes may be reduced during catalytic hydrogenation. Careful selection of catalyst and reaction conditions may allow for selective deprotection in some cases.

  • Functional groups sensitive to acid chlorides will not be tolerated during the protection step.

  • Phosphine-containing compounds can poison the palladium catalyst, inhibiting the deprotection reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Protection Reaction Insufficiently reactive amine; steric hindrance; poor quality of acyl chloride.Use a more forcing base (e.g., DBU); increase reaction temperature; use freshly prepared or purified this compound.
Low Yield of Protected Amine Hydrolysis of the acyl chloride; side reactions.Ensure anhydrous conditions; add the acyl chloride slowly at 0 °C.
Incomplete Deprotection Catalyst poisoning; insufficient hydrogen donor; inactive catalyst.Use a fresh batch of Pd/C; add more hydrogen donor; ensure the substrate is free of catalyst poisons (e.g., sulfur or phosphine compounds).
Reduction of Other Functional Groups Non-selective hydrogenation conditions.Use a more selective catalyst (e.g., Pearlman's catalyst); consider alternative deprotection methods if selectivity is a major issue.

Conclusion

This compound is a valuable and versatile reagent for the protection of primary and secondary amines. The resulting N-acyl amides exhibit good stability, while the protecting group can be readily and selectively removed under mild catalytic hydrogenation conditions. The straightforward protocols for its synthesis, application, and removal, coupled with its compatibility with a range of common functional groups, make it a powerful tool in the arsenal of the synthetic chemist, particularly in the intricate assembly of complex molecules for research, drug discovery, and materials science.

References

Application Notes and Protocols for N-acylation with 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the N-acylation of primary and secondary amines using 4-benzyloxyphenylacetyl chloride. This process is a cornerstone in the synthesis of a diverse range of amide-containing molecules, which are of significant interest in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction and Scientific Rationale

N-acylation is a fundamental transformation in organic synthesis that establishes a stable amide bond. The reaction of an amine with an acyl chloride, such as this compound, is a highly efficient method for this purpose. The 4-benzyloxyphenylacetyl moiety is a particularly useful building block, as the benzyl ether serves as a protecting group for the phenolic hydroxyl group. This protecting group is stable under a variety of reaction conditions but can be selectively removed at a later stage to unmask the phenol, providing a handle for further functionalization or to reveal the final active molecule.

The N-acylation with an acyl chloride typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form the thermodynamically stable amide bond. To drive the reaction to completion, a base is required to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1][2] The classic Schotten-Baumann reaction conditions, which employ a biphasic system of an organic solvent and an aqueous base, are particularly well-suited for this transformation, minimizing the hydrolysis of the reactive acyl chloride.[2][3]

This guide will detail the synthesis of the key reagent, this compound, the subsequent N-acylation reaction, and the final deprotection step to yield the phenolic product.

Diagram of the Overall Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection A 4-Benzyloxyphenylacetic Acid B This compound A->B SOCl₂, Reflux D N-Acylated Product (Benzyl Protected) B->D C Primary or Secondary Amine (R¹R²NH) C->D Schotten-Baumann Conditions E Final Phenolic Product D->E Catalytic Transfer Hydrogenation

Caption: Overall workflow from the starting carboxylic acid to the final deprotected amide.

Synthesis of this compound

The first critical step is the preparation of the acylating agent, this compound, from its corresponding carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the purification of the product.[3]

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

G Carboxylic_Acid R-COOH Intermediate [R-CO-O-S(O)Cl] Carboxylic_Acid->Intermediate Nucleophilic Attack Thionyl_Chloride SOCl₂ Thionyl_Chloride->Intermediate Acyl_Chloride R-COCl Intermediate->Acyl_Chloride Cl⁻ Attack Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Simplified mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
4-Benzyloxyphenylacetic acid242.2710.0 g1.0
Thionyl chloride (SOCl₂)118.979.8 mL (16.2 g)3.3
Anhydrous Toluene-50 mL-

Procedure:

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-benzyloxyphenylacetic acid (10.0 g, 41.3 mmol). The reflux condenser should be fitted with a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask to suspend the carboxylic acid.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (9.8 mL, 136.3 mmol) to the stirred suspension at room temperature. An exothermic reaction and gas evolution will be observed.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 120 °C) and maintain for 3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate with anhydrous toluene (2 x 20 mL).

  • Product: The resulting crude this compound, a white to off-white solid, can be used in the next step without further purification. For long-term storage, it should be kept under an inert atmosphere to prevent hydrolysis.

N-Acylation Protocol under Schotten-Baumann Conditions

The Schotten-Baumann reaction provides a robust method for the acylation of primary and secondary amines.[1][2] The use of a biphasic system with an aqueous base effectively traps the HCl byproduct, preventing the protonation of the amine nucleophile and minimizing hydrolysis of the acyl chloride.[2]

Reaction Mechanism: N-Acylation

G Amine R¹R²NH Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride R³COCl Acyl_Chloride->Tetrahedral_Intermediate Amide R³CONR¹R² Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Salt_Water Salt + H₂O HCl->Salt_Water Base Base (e.g., NaOH) Base->Salt_Water Neutralization

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocol: Synthesis of N-Benzyl-2-(4-(benzyloxy)phenyl)acetamide

This protocol describes the acylation of benzylamine as a representative primary amine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
This compound260.715.22 g1.0
Benzylamine107.152.36 g (2.4 mL)1.1
Dichloromethane (DCM)-100 mL-
Sodium hydroxide (NaOH)40.001.6 g in 40 mL H₂O2.0

Procedure:

  • Reactant Solution: In a 250 mL round-bottom flask, dissolve benzylamine (2.36 g, 22.0 mmol) in dichloromethane (50 mL).

  • Base Addition: Add the aqueous solution of sodium hydroxide (1.6 g in 40 mL of water) to the flask.

  • Acyl Chloride Addition: Dissolve the crude this compound (5.22 g, 20.0 mmol) in dichloromethane (50 mL). Add this solution dropwise to the vigorously stirred biphasic mixture at 0 °C (ice bath) over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-(4-(benzyloxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford a white crystalline solid.

Deprotection of the Benzyl Ether

The final step is the removal of the benzyl protecting group to unveil the phenol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst. This method avoids the need for high-pressure hydrogenation equipment.[5][6]

Experimental Protocol: Synthesis of N-Benzyl-2-(4-hydroxyphenyl)acetamide

This protocol is adapted from a general procedure for the debenzylation of N-benzyl compounds.[5][6]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
N-Benzyl-2-(4-(benzyloxy)phenyl)acetamide331.403.31 g1.0
10% Palladium on Carbon (Pd/C)-0.33 g (10 wt%)-
Ammonium formate63.063.15 g5.0
Methanol-50 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend N-benzyl-2-(4-(benzyloxy)phenyl)acetamide (3.31 g, 10.0 mmol) and 10% Pd/C (0.33 g) in methanol (50 mL).

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3.15 g, 50.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 70-75 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Work-up: Combine the filtrates and remove the methanol under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-benzyl-2-(4-hydroxyphenyl)acetamide as a pure solid.

Safety Precautions

  • Thionyl Chloride and Acyl Chlorides: These reagents are corrosive and react violently with water. They are also lachrymators. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Hydrogenolysis: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle the catalyst carefully, and do not allow it to dry out completely in the air. Perform the reaction in a well-ventilated area, and purge the reaction vessel with an inert gas before and after the reaction.

References

Application Notes and Protocols for 4-Benzyloxyphenylacetyl Chloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylacetyl chloride is a versatile pharmaceutical intermediate primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its reactivity as an acylating agent makes it a key building block for the formation of amide and ester linkages, which are prevalent in a wide array of drug candidates. This document provides detailed application notes on the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the antiviral agent Nesbuvir. Experimental protocols, quantitative data, and relevant biological pathways are presented to guide researchers in its effective application.

Introduction

This compound, with the chemical formula C₁₅H₁₃ClO₂, is a reactive acyl chloride derivative of 4-benzyloxyphenylacetic acid. The presence of the benzyl protecting group on the phenolic hydroxyl allows for selective reactions at the acetyl chloride functionality. This intermediate is particularly valuable in multi-step syntheses where the temporary protection of a phenol is required to prevent unwanted side reactions. Its application spans various therapeutic areas, including the development of antiviral and anticancer agents.[1]

Chemical Properties:

PropertyValue
CAS Number 39188-62-0
Molecular Weight 260.72 g/mol
Melting Point 77-78 °C
Boiling Point 387.6 ± 30.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

Application in the Synthesis of Nesbuvir (HCV NS5B Polymerase Inhibitor)

A significant application of intermediates derived from 4-benzyloxyphenylacetic acid is in the synthesis of benzofuran-based compounds, a scaffold present in the hepatitis C virus (HCV) inhibitor, Nesbuvir .[2] Nesbuvir is a non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) polymerase, an essential enzyme for viral RNA replication.[3][4] By binding to an allosteric site on the enzyme, Nesbuvir induces a conformational change that inhibits its polymerase activity, thereby suppressing viral replication.[5]

Logical Synthesis Workflow

The synthesis of the benzofuran core of Nesbuvir can be envisioned through a pathway involving the acylation of a substituted phenol with this compound, followed by intramolecular cyclization. The benzyl group can be subsequently removed to yield the free phenol, which is a feature of the final drug structure.

cluster_synthesis Synthesis of Benzofuran Core Start This compound + Substituted Phenol Acylation Acylation Reaction Start->Acylation Intermediate Aryl Ester Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzofuran Protected Benzofuran Core Cyclization->Benzofuran Deprotection Benzyl Group Deprotection Benzofuran->Deprotection Final_Core Benzofuran Core of Nesbuvir Deprotection->Final_Core

Figure 1: Logical workflow for the synthesis of the benzofuran core of Nesbuvir.
Signaling Pathway of Nesbuvir

Nesbuvir targets the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. Its mechanism of action does not directly involve a host cell signaling pathway but rather the inhibition of a viral enzymatic process.

cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral RNA Synthesis NS5B->Replication Progeny Progeny Virus Replication->Progeny Nesbuvir Nesbuvir Inhibition Allosteric Inhibition Nesbuvir->Inhibition Inhibition->NS5B Inhibits

References

Application Notes and Protocols for the Reaction of 4-Benzyloxyphenylacetyl Chloride with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-benzyloxyphenylacetyl chloride and primary alcohols, a key transformation in organic synthesis with significant applications in medicinal chemistry and drug development. The resulting esters, 4-benzyloxyphenylacetates, serve as important intermediates and building blocks for a variety of biologically active molecules.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate the efficient synthesis and application of these compounds.

Introduction

The esterification of primary alcohols with acyl chlorides, such as this compound, is a robust and high-yielding method for the formation of ester bonds.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism. The benzyloxy protective group is stable under these reaction conditions and can be readily removed in later synthetic steps, making this compound a versatile reagent in multi-step syntheses. The resulting ester moiety is a common feature in many pharmaceutical compounds, contributing to their biological activity and pharmacokinetic properties.[6]

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the nucleophilic attack of the primary alcohol on the electrophilic carbonyl carbon of this compound. This is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion.[4][5]

Reaction_Mechanism reagents This compound + Primary Alcohol (R-OH) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack base Base (e.g., Triethylamine) base->reagents products 4-Benzyloxyphenylacetate Ester + Protonated Base + Cl- intermediate->products Elimination of Cl-

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

This section provides a general and a specific experimental protocol for the esterification of primary alcohols with this compound.

General Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Primary alcohol (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.2 eq)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the cooled solution.

  • In a separate flask, dissolve this compound in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the alcohol solution at 0 °C over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[4]

Specific Protocol: Synthesis of Methyl 4-Benzyloxyphenylacetate

Materials:

  • This compound (2.61 g, 10 mmol)

  • Methanol (0.35 g, 0.44 mL, 11 mmol)

  • Anhydrous dichloromethane (50 mL)

  • Triethylamine (1.21 g, 1.67 mL, 12 mmol)

Procedure:

  • Follow the general protocol above, using the specified quantities of reagents.

  • After work-up, the crude product can be purified by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure methyl 4-benzyloxyphenylacetate.

Quantitative Data

The following table summarizes the typical yields and reaction times for the esterification of various primary alcohols with an analogous acyl chloride, 4-(methylthio)phenylacetyl chloride, under the general protocol described above.[4] The data for phenylacetyl chloride is also included as a close structural analog, suggesting consistently high yields for this class of reactions.[5]

Primary AlcoholProduct NameReaction Time (hours)Yield (%)
MethanolMethyl 4-benzyloxyphenylacetate2-4~95[4]
EthanolEthyl 4-benzyloxyphenylacetate2-4~92[4]
1-PropanolPropyl 4-benzyloxyphenylacetate2-4>90
1-ButanolButyl 4-benzyloxyphenylacetate2-4>90
Benzyl AlcoholBenzyl 4-benzyloxyphenylacetate1-3>95[5]

*Yields for propanol and butanol are estimated to be high based on the reactivity of primary alcohols in this reaction, though specific literature values for this compound were not found.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-benzyloxyphenylacetate esters.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Primary Alcohol in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add 4-Benzyloxyphenylacetyl Chloride Solution (dropwise) C->D E Stir at Room Temperature (2-4 hours) D->E F Quench with Water E->F G Separatory Funnel Extraction: - 1 M HCl - Sat. NaHCO3 - Brine F->G H Dry Organic Layer (MgSO4 or Na2SO4) G->H I Filter and Concentrate H->I J Flash Column Chromatography (if necessary) I->J K Characterization (NMR, IR, MS) J->K

Caption: General experimental workflow.

Applications in Drug Development

Esters of 4-benzyloxyphenylacetic acid are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds. The ester functionality can be a key pharmacophore or can be hydrolyzed in later synthetic steps to reveal the carboxylic acid. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is a common structural motif in many biologically active molecules. This allows for selective modifications at other parts of the molecule before deprotection. Derivatives of similar phenylacetic acids have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2]

Conclusion

The reaction of this compound with primary alcohols provides a reliable and high-yielding route to the corresponding esters. The straightforward experimental protocol and the versatility of the products make this reaction a valuable tool for researchers in organic synthesis and drug discovery. The provided data and protocols offer a solid foundation for the synthesis and further exploration of this important class of compounds.

References

Application Notes and Protocols for 4-Benzyloxyphenylacetyl Chloride as a Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Protecting Group for Specialized Applications

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. While a plethora of protecting groups for hydroxyl functions are well-established, the quest for novel groups with unique reactivity profiles and orthogonal deprotection strategies remains a vibrant area of research. This document introduces 4-benzyloxyphenylacetyl chloride as a specialized reagent for the protection of hydroxyl groups. The resulting 4-benzyloxyphenylacetate ester offers a unique combination of stability and a two-stage deprotection strategy, leveraging the lability of the benzyl ether.

The core advantage of the 4-benzyloxyphenylacetyl group lies in its dual-component structure: a stable phenylacetate ester linkage and a cleavable benzyl ether. This allows for selective deprotection under conditions that do not affect other common protecting groups, offering a valuable tool for multi-step syntheses in pharmaceutical and materials science research. This guide provides a comprehensive overview of the synthesis of the protecting group reagent, detailed protocols for the protection of hydroxyl functions, and methods for its subsequent removal.

Synthesis of this compound

The journey to employing the 4-benzyloxyphenylacetyl protecting group begins with the preparation of the corresponding acyl chloride from 4-benzyloxyphenylacetic acid. This transformation is a standard procedure in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Protocol 1: Synthesis of this compound

This protocol outlines the conversion of 4-benzyloxyphenylacetic acid to its acyl chloride, a crucial intermediate for the protection of hydroxyl groups.

Materials:

  • 4-Benzyloxyphenylacetic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend 4-benzyloxyphenylacetic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. For oxalyl chloride, the reaction is often performed at 0 °C to control gas evolution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl or CO/CO₂).

  • Once the reaction is complete (the solution should become clear), remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • The resulting crude this compound, often a solid or high-boiling oil, can be used in the next step without further purification. Purity can be assessed by ¹H NMR if desired.

Table 1: Reagents for the Synthesis of Acyl Chlorides

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl ChlorideNeat or in a non-polar solvent, refluxInexpensive, byproducts are gaseous (SO₂ and HCl)Can lead to side reactions with sensitive functional groups
Oxalyl ChlorideAnhydrous DCM or THF, often with catalytic DMFMilder conditions, byproducts are gaseous (CO, CO₂, and HCl)More expensive, highly toxic

Protection of Hydroxyl Functions: Acylation with this compound

The protection of a hydroxyl group as a 4-benzyloxyphenylacetate ester is achieved through a standard acylation reaction. The choice of base and reaction conditions can be tailored to the specific substrate, particularly its steric hindrance and the presence of other acid- or base-sensitive functional groups.

Protocol 2: General Procedure for the Protection of Alcohols

This protocol provides a general method for the acylation of primary and secondary alcohols. For tertiary alcohols, stronger acylation catalysts and more forcing conditions may be necessary.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (Et₃N), pyridine, or N,N-diisopropylethylamine (DIPEA))

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a tertiary amine base (1.2-1.5 eq) in anhydrous DCM. If the alcohol is less reactive, a catalytic amount of DMAP (0.05-0.1 eq) can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Protection of Hydroxyl Group

G cluster_start Starting Materials cluster_reaction Protection Step cluster_product Protected Alcohol cluster_purification Workup & Purification Alcohol Alcohol (R-OH) Reaction Acylation in anhydrous solvent Alcohol->Reaction AcylChloride 4-Benzyloxyphenylacetyl Chloride AcylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Workup Aqueous Workup Reaction->Workup ProtectedAlcohol 4-Benzyloxyphenylacetate Ester Purification Column Chromatography Workup->Purification Purification->ProtectedAlcohol

Caption: Workflow for the protection of an alcohol with this compound.

Deprotection Strategies: Unveiling the Hydroxyl Group

The removal of the 4-benzyloxyphenylacetyl group can be accomplished in two distinct ways, providing valuable orthogonality in complex syntheses. The benzyl ether can be cleaved, leaving the phenylacetate ester intact, or the ester can be hydrolyzed under basic conditions.

Strategy 1: Cleavage of the Benzyl Ether via Hydrogenolysis

The primary and most selective method for deprotection is the hydrogenolysis of the benzyl ether. This method is mild and highly effective, leaving the ester and many other functional groups untouched.

Protocol 3: Debenzylation by Catalytic Hydrogenation

Materials:

  • Protected alcohol (4-benzyloxyphenylacetate ester)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc))

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, which is a 4-hydroxyphenylacetate ester.

Mechanism of Debenzylation and Subsequent Hydrolysis

G cluster_step1 Step 1: Debenzylation cluster_step2 Step 2: Ester Hydrolysis Protected 4-Benzyloxyphenylacetate Ester Debenzylation H₂, Pd/C Protected->Debenzylation Intermediate 4-Hydroxyphenylacetate Ester Hydrolysis Base (e.g., LiOH, NaOH) Intermediate->Hydrolysis Deprotected Free Alcohol (R-OH) Debenzylation->Intermediate Hydrolysis->Deprotected

Caption: Two-stage deprotection of the 4-benzyloxyphenylacetyl group.

Strategy 2: Oxidative Cleavage of the Benzyl Ether

In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule (e.g., alkenes, alkynes), oxidative cleavage of the benzyl ether can be an alternative.[1]

Protocol 4: Oxidative Debenzylation using DDQ

Materials:

  • Protected alcohol (4-benzyloxyphenylacetate ester)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) and water (as a co-solvent)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add DDQ (1.1-1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require several hours for completion.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Strategy 3: Ester Hydrolysis

If the desired outcome is the direct release of the free alcohol, standard ester hydrolysis conditions can be employed. This method is less selective if other ester groups are present in the molecule.

Protocol 5: Base-Mediated Ester Hydrolysis

Materials:

  • Protected alcohol (4-benzyloxyphenylacetate ester)

  • Base (e.g., lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃))

  • Solvent system (e.g., THF/water or MeOH/water)

  • Acid for neutralization (e.g., 1 M HCl)

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a mixture of THF and water.

  • Add the base (e.g., LiOH, 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl to pH ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude alcohol by silica gel column chromatography if necessary.

Orthogonality and Applications

The 4-benzyloxyphenylacetyl protecting group is particularly useful in scenarios requiring a multi-stage deprotection strategy. For instance, in a molecule containing both a 4-benzyloxyphenylacetate and a standard benzyl ether, the former can be selectively deprotected to the corresponding 4-hydroxyphenylacetate under conditions that cleave the benzyl ether, while the latter remains intact. This intermediate can then be subjected to further transformations before the final ester hydrolysis. This orthogonality is a key advantage in the synthesis of complex natural products and pharmaceutical intermediates.

Conclusion

This compound, while not a conventional protecting group, offers a unique and valuable addition to the synthetic chemist's toolbox. Its straightforward introduction, stability to a range of reaction conditions, and versatile, multi-stage deprotection options provide a high degree of control in complex synthetic routes. The protocols detailed in this guide serve as a starting point for researchers to explore the application of this protecting group in their own synthetic endeavors.

References

Application Notes and Protocols: Base Selection for Acylation with 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation reactions are fundamental transformations in organic synthesis, widely employed in the pharmaceutical and agrochemical industries. The selection of an appropriate base is critical for the successful acylation of nucleophiles with acyl chlorides, such as 4-benzyloxyphenylacetyl chloride. This reagent is a key building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The base plays a crucial role in neutralizing the hydrogen chloride (HCl) byproduct generated during the reaction, thereby driving the reaction to completion and preventing unwanted side reactions. This document provides detailed application notes, experimental protocols, and a comparative analysis of different bases for the acylation of primary amines with this compound.

Reaction Principle

Base Selection Criteria

The choice of base can significantly impact the reaction yield, purity of the product, and reaction time. Key factors to consider when selecting a base include:

  • Basicity: The base should be strong enough to effectively neutralize the generated HCl but not so strong as to cause unwanted side reactions, such as hydrolysis of the acyl chloride or deprotonation of other sensitive functional groups.

  • Steric Hindrance: Sterically hindered bases, such as triethylamine, are often preferred as they are less likely to act as nucleophiles themselves and attack the acyl chloride.[3]

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

  • Work-up: The ease of removal of the base and its corresponding hydrochloride salt during the work-up procedure is an important practical consideration.

Commonly used bases for this type of acylation include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases such as potassium carbonate (K₂CO₃).[1][4]

Comparative Data of Bases

The following table summarizes the typical performance of different bases in the acylation of a primary amine with an acyl chloride, based on literature for analogous reactions. This data provides a guideline for selecting the optimal base for the acylation with this compound.

BaseTypical Molar EquivalentsTypical Reaction TimeTypical Yield (%)Remarks
Triethylamine (TEA) 1.1 - 1.52 - 6 hours85 - 95%Commonly used, good solubility in organic solvents, relatively easy to remove during work-up.[1]
Pyridine 1.1 - 2.04 - 12 hours80 - 90%Can also act as a nucleophilic catalyst.[5] More difficult to remove completely due to its higher boiling point.
Potassium Carbonate (K₂CO₃) 1.5 - 2.56 - 24 hours75 - 85%An inexpensive and mild inorganic base. Often used in biphasic systems or with a phase-transfer catalyst.[4][6] Slower reaction rates are common.
N,N-Diisopropylethylamine (DIPEA) 1.1 - 1.52 - 8 hours85 - 95%A sterically hindered non-nucleophilic base, useful when the substrate is sensitive to nucleophilic attack by the base.

Experimental Protocols

This section provides a general protocol for the acylation of a primary amine with this compound using triethylamine as the base.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.

Mandatory Visualizations

G Signaling Pathway: Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine Primary Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack Attacks AcylChloride This compound AcylChloride->NucleophilicAttack Base Base (e.g., Triethylamine) ProtonTransfer Proton Transfer to Base Base->ProtonTransfer Accepts H⁺ TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Cl⁻ TetrahedralIntermediate->Elimination Elimination->ProtonTransfer Generates H⁺ Amide N-Acylated Product Elimination->Amide Salt Base•HCl Salt ProtonTransfer->Salt

Caption: Mechanism of base-mediated amine acylation.

G Experimental Workflow for Amine Acylation start Start dissolve Dissolve Amine and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add 4-Benzyloxyphenylacetyl Chloride Solution Dropwise cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Wash with NaHCO₃ and Brine) react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography or Recrystallization) concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

G Logical Relationship: Base Selection cluster_factors Influencing Factors cluster_outcomes Desired Outcomes central_node Optimal Base Selection yield High Yield central_node->yield purity High Purity central_node->purity time Reasonable Reaction Time central_node->time reproducibility Reproducibility central_node->reproducibility basicity Basicity basicity->central_node sterics Steric Hindrance sterics->central_node solubility Solubility solubility->central_node workup Ease of Work-up workup->central_node

Caption: Key factors for optimal base selection.

Conclusion

The selection of an appropriate base is paramount for the efficient acylation of primary amines with this compound. Tertiary amines, particularly triethylamine, offer a good balance of reactivity, ease of handling, and favorable reaction outcomes. For substrates that are sensitive or prone to side reactions, a more sterically hindered base like DIPEA may be advantageous. While inorganic bases like potassium carbonate present a cost-effective and milder alternative, they often result in longer reaction times. The provided protocols and comparative data serve as a valuable resource for researchers to optimize their acylation reactions and achieve high yields of the desired products in a reproducible manner.

References

Application Notes and Protocols for Monitoring Acylation Reaction Progress via TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters, amides, and other acyl derivatives. Monitoring the progress of an acylation reaction is essential to determine reaction completion, optimize reaction conditions, and identify the formation of byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1][2][3][4] This document provides detailed application notes and protocols for effectively monitoring acylation reactions using TLC.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][5] In the context of an acylation reaction, the starting material (e.g., an alcohol or amine) is generally more polar than the acylated product. This difference in polarity allows for their separation on a TLC plate, with the less polar product typically exhibiting a higher Retention Factor (Rf) value than the more polar starting material.[6][7]

Key Experimental Protocols

General Protocol for Monitoring an Acylation Reaction by TLC

This protocol outlines the general steps for monitoring the progress of an acylation reaction.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes or micropipettes for spotting

  • Eluent (mobile phase)

  • Visualization reagent (e.g., UV lamp, iodine chamber, or chemical stain)

  • Reaction mixture aliquots

  • Reference standards (starting material and, if available, product)

Methodology:

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[8] Mark the spotting lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate.[3][8]

  • Spot the TLC Plate:

    • Starting Material (SM): Dissolve a small amount of the starting material in a volatile solvent and spot it on the 'SM' lane on the baseline.

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the 'RM' lane.[1][2]

    • Co-spot (Co): On the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture on top of it. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture lane.[1]

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the eluent level.[6] Allow the solvent front to ascend the plate until it is about 1 cm from the top.[3][8]

  • Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the solvent to evaporate completely. Visualize the spots using an appropriate method (see Section 3). Circle the visualized spots with a pencil.

  • Interpret the Results: Compare the spots in the 'RM' lane with those in the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[1]

  • Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5][9]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: Solvent Systems and Visualization

The choice of an appropriate solvent system and visualization method is critical for successful TLC analysis.

Selecting an Appropriate Solvent System

The polarity of the eluent significantly influences the separation of compounds on the TLC plate. For acylation reactions, where the product is typically less polar than the starting material, a solvent system of intermediate polarity is often a good starting point. A common initial choice is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][10] The ratio of these solvents can be adjusted to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.7.[11]

Solvent System CompositionPolarityTypical Application in Acylation Monitoring
10-30% Ethyl Acetate in HexanesLowSeparation of non-polar starting materials and products. Good for initial trials.
30-60% Ethyl Acetate in HexanesMediumGeneral-purpose for many acylation reactions where there is a moderate polarity difference between reactants and products.[8][10]
5-10% Methanol in DichloromethaneHighFor separating more polar compounds, such as the acylation of highly polar amines or polyols.[8][12]
Dichloromethane/Methanol with 1% TriethylamineBasicFor basic starting materials (e.g., amines) to prevent streaking and improve spot shape.[8]
Dichloromethane/Methanol with 1% Acetic AcidAcidicFor acidic starting materials or products to prevent streaking.
Visualization Techniques for Acylation Reactions

Many organic compounds are colorless and require a visualization method to be seen on a TLC plate.

Visualization MethodPrincipleSuitable forAppearance of Spots
UV Light (254 nm) Quenching of fluorescence by UV-active compounds on a plate containing a fluorescent indicator.[13][14]Aromatic compounds and compounds with conjugated π-systems. Many acylating agents and products contain aromatic rings.[13][14][15]Dark spots on a green fluorescent background.[13][14]
Iodine Chamber Reversible formation of colored complexes between iodine vapor and organic compounds.[13][14]A wide range of organic compounds, particularly those with unsaturation or electron-rich groups.[13][16]Yellow to brown spots on a light brown background. The spots will fade over time.[14]
Potassium Permanganate Stain Oxidation of functional groups by permanganate, which is reduced to brown manganese dioxide.[16]Compounds with oxidizable functional groups such as alcohols, amines, aldehydes, and alkenes.[16]Yellow to brown spots on a purple background.[16]
p-Anisaldehyde Stain Condensation reaction with various functional groups upon heating to form colored products.[16]A broad range of compounds, including alcohols, phenols, and some carbonyl compounds. Excellent general-purpose stain.[16]Various colors (e.g., pink, purple, blue) on a light background after heating.
Ninhydrin Stain Reaction with primary and secondary amines to form a colored product (Ruhemann's purple).[16]Primarily for visualizing amino acids and primary/secondary amines. Useful for monitoring N-acylation of amines.[16]Purple or pink spots on a light background.

Mandatory Visualizations

Experimental Workflow for Monitoring Acylation via TLC

The following diagram illustrates the systematic workflow for monitoring the progress of an acylation reaction using Thin-Layer Chromatography.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision A Prepare TLC Plate (Draw Baseline) C Spot Plate: - Starting Material (SM) - Co-spot (Co) - Reaction Mixture (RM) A->C B Prepare Developing Chamber (Add Eluent & Saturate) D Develop TLC Plate in Chamber B->D C->D E Mark Solvent Front & Dry Plate D->E F Visualize Spots (UV, Iodine, Stain) E->F G Interpret Chromatogram: - Disappearance of SM - Appearance of Product F->G H Calculate Rf Values G->H I Reaction Complete? G->I J Continue Reaction (Take another aliquot later) I->J No K Work-up Reaction I->K Yes

Caption: Workflow for monitoring an acylation reaction using TLC.

Logical Relationships in TLC Data Interpretation

This diagram outlines the logical relationships involved in interpreting the results of a TLC experiment for monitoring an acylation reaction.

G cluster_input Input Data cluster_observation Observations cluster_conclusion Conclusions A Visualized TLC Plate B Spot for Starting Material (SM) is present in RM lane A->B C New spot (Product) appears in RM lane with higher Rf than SM A->C D Intensity of SM spot decreases over time A->D E Intensity of Product spot increases over time A->E F SM spot is absent in RM lane A->F I Byproducts may be present (additional spots) A->I G Reaction is in progress B->G C->G D->G E->G H Reaction is complete F->H

Caption: Interpreting TLC results for reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: 4-Benzyloxyphenylacetyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Benzyloxyphenylacetyl Chloride, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for preparing this compound?

The synthesis involves the conversion of the carboxylic acid group (-COOH) of 4-Benzyloxyphenylacetic acid into an acyl chloride group (-COCl). This is a standard nucleophilic acyl substitution reaction where the hydroxyl (-OH) group of the carboxylic acid is replaced by a chloride (-Cl) atom.

Q2: What are the most common chlorinating agents and which one should I choose?

The most common and effective chlorinating agents are Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[1][2] The choice depends on the scale of the reaction, sensitivity of the starting material, and desired purity.

  • Thionyl Chloride (SOCl₂) is often used for its low cost and the convenience of its byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[3]

  • **Oxalyl Chloride ((COCl)₂) **, often with a catalytic amount of N,N-dimethylformamide (DMF), tends to be a milder and more selective reagent, often resulting in cleaner reactions and higher yields.[2][4] It is, however, more expensive.[2]

Q3: Why is the exclusion of moisture critical for achieving a high yield?

This compound, like most acyl chlorides, is highly reactive towards water.[4] Any moisture present in the reaction vessel, solvents, or reagents will hydrolyze the acyl chloride product back to the starting carboxylic acid, significantly reducing the yield.[5][6] Therefore, using flame-dried glassware and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[7]

Q4: What is the purpose of using a catalyst like N,N-dimethylformamide (DMF)?

DMF is often used in catalytic amounts with oxalyl chloride (and sometimes thionyl chloride) to accelerate the reaction.[5][8] It reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent chlorinating species. While effective, it's important to be aware that using DMF can potentially form trace amounts of carcinogenic byproducts like dimethylcarbamyl chloride.[9]

Q5: How can I effectively monitor the reaction's progress?

Monitoring the reaction can be challenging with techniques like Thin-Layer Chromatography (TLC) because the acyl chloride product is likely to hydrolyze back to the starting material on the silica plate.[5] A common method is to take a small aliquot from the reaction, quench it with an anhydrous alcohol like methanol to form the corresponding methyl ester, and then analyze the formation of this stable derivative by TLC, HPLC, or LC-MS to confirm the consumption of the starting acid.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: The primary cause of low yield is the hydrolysis of the product.[6] 2. Incomplete Reaction: Insufficient reaction time, temperature, or amount of chlorinating agent.[5] 3. Reagent Degradation: Thionyl chloride can degrade over time.1. Ensure all glassware is rigorously flame-dried under vacuum or in an oven. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (N₂ or Ar).[7] 2. Increase the reaction time or gently heat the mixture (e.g., to 40-60°C). Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent.[5] 3. Use a fresh bottle of thionyl chloride or distill it before use.[9]
Product is Contaminated with Starting Material 1. Hydrolysis: The product hydrolyzed back to the carboxylic acid during work-up or storage.[5] 2. Insufficient Reagent: Not enough chlorinating agent was used to convert all the starting material.1. Avoid all contact with water. Do not use an aqueous work-up.[9] After the reaction, remove the solvent and excess reagent under reduced pressure. Store the final product under an inert atmosphere. 2. Ensure at least 1.2 equivalents of the chlorinating agent are used. The reaction should be stirred until completion.
Formation of Unidentified Impurities 1. Side Reactions at High Temperatures: Excessive heat can sometimes promote side reactions, such as ketone formation.[10] 2. Impure Reagents: Impurities in the starting material or chlorinating agent can lead to side products. For instance, commercial thionyl chloride can contain sulfur chlorides.[9]1. Run the reaction at the lowest effective temperature. Oxalyl chloride reactions can often be performed at room temperature.[8][10] 2. Use high-purity starting materials. If purity is critical, consider distilling the thionyl chloride before the reaction.[9]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)[3]CO(g), CO₂(g), HCl(g)[2]
Typical Conditions Neat or in a solvent (e.g., Toluene, DCM), often requires reflux (40-75°C).[5][7][11]In an anhydrous solvent (e.g., DCM), often with catalytic DMF, typically at room temperature.[8]
Relative Cost LowerHigher[2]
General Outcome Effective and widely used; purification is straightforward due to gaseous byproducts.[3]Often provides higher yields and purity; considered a milder reagent.[2][4]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube, add 4-Benzyloxyphenylacetic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, add an excess of thionyl chloride (e.g., 2-5 eq), either neat or dissolved in an anhydrous solvent like toluene.[9][11]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux (typically 60-75°C) and maintain for 2-6 hours, or until the reaction is complete.[5]

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. To ensure all SOCl₂ is removed, the residue can be co-evaporated with an anhydrous solvent like toluene two or three times.[9] The resulting solid is the crude this compound, which can often be used in the next step without further purification.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

  • Preparation: To a flame-dried, round-bottom flask containing 4-Benzyloxyphenylacetic acid (1.0 eq) and a magnetic stirrer, add an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[8]

  • Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, during which the mixture typically becomes a clear solution.[8]

  • Work-up: Remove the solvent and all volatile byproducts under reduced pressure to yield the crude this compound as a solid.[8]

Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Start: 4-Benzyloxyphenylacetic Acid setup Reaction Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) start->setup reaction Chlorination - Add anhydrous solvent - Add chlorinating agent  (e.g., SOCl₂ or (COCl)₂) - Stir at specified temp. setup->reaction workup Work-up - Remove solvent and  excess reagent in vacuo reaction->workup product Crude Product: 4-Benzyloxyphenylacetyl Chloride workup->product purify Optional Purification - Distillation or - Recrystallization product->purify final_product Pure Product purify->final_product

References

Technical Support Center: Troubleshooting Low Yield in Acylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting acylation reactions of amines. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield in my acylation reaction. What are the most common causes?

Low yields in amine acylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions and inherent substrate reactivity. The most common culprits include:

  • Poor Reagent Quality: Acylating agents like acyl chlorides can degrade, especially with exposure to moisture.[1] Solvents and amines must be anhydrous, as water will react with the acylating agent.[1]

  • Inappropriate Base: A base is crucial for neutralizing the acid byproduct (e.g., HCl) formed during the reaction.[2][3] Without a base, the acid will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[1][4]

  • Substrate Reactivity: The structure of the amine plays a significant role. Sterically hindered amines or electron-deficient amines (like those with nitro groups) are less nucleophilic and react more slowly, often requiring more forcing conditions or specialized protocols.[4][5][6]

  • Suboptimal Reaction Conditions: Temperature control is critical. Many acylations are exothermic and require cooling (e.g., 0 °C) to prevent side reactions.[1] For less reactive amines, heating may be necessary, but this must be optimized carefully.[4][7]

  • Side Reactions: The formation of byproducts, such as ketenes from acyl halides with α-hydrogens, can consume starting material and reduce the yield.[4] Over-acylation to form imides can also occur with excess acylating agent.[8]

Issue 2: Reagent and Reaction Setup Problems

Q2: What is the role of the base in the reaction, and how do I choose the right one?

A base is typically required to neutralize the strong acid (e.g., HCl from an acyl chloride) generated during the acylation.[3][9] If this acid is not neutralized, it will react with the basic amine starting material to form an ammonium salt, which is no longer nucleophilic and thus unreactive.[1][4]

  • Common Bases: Pyridine or triethylamine (Et₃N) are frequently used. Pyridine can also act as a nucleophilic catalyst.[9]

  • Choosing a Base: The base should be strong enough to scavenge the acid byproduct but generally should not be nucleophilic enough to compete with the amine substrate. For sterically hindered or electronically deactivated amines, a non-nucleophilic, hindered base like Hünig's base (N,N-diisopropylethylamine) can be advantageous to prevent side reactions.[2]

  • Aqueous Conditions (Schotten-Baumann): For some reactions, an inorganic base like NaOH or NaHCO₃ in a biphasic or aqueous system can be very effective.[4][10]

Q3: My acylating agent is an acid anhydride. Do I still need a base?

While acid anhydrides are less reactive than acyl chlorides, a base is still beneficial. The reaction produces a carboxylic acid byproduct. Although weaker than HCl, this carboxylic acid can still protonate the amine, slowing the reaction. Using a base ensures the amine remains a free nucleophile.[8] For acetylations using acetic anhydride, reactions can sometimes proceed without an auxiliary base, especially with less basic amines like anilines, because acetic acid is a weak acid.[8]

Q4: I am working with an electron-deficient or sterically hindered amine. What strategies can I use to improve the yield?

These substrates are challenging due to their low nucleophilicity.[4] Standard conditions often fail or give low yields.

  • For Electron-Deficient Amines (e.g., nitroanilines): These amines have reduced nucleophilicity due to electron-withdrawing groups.[5]

    • More Reactive Acylating Agents: Use a more reactive acylating agent like an acyl fluoride.[4]

    • Coupling Reagents: Employ modern peptide coupling reagents. A protocol using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt (hydroxybenzotriazole) has been shown to be effective.[11]

    • Forced Conditions: Higher temperatures may be required, but this should be balanced against potential decomposition.[4]

  • For Sterically Hindered Amines: The bulky groups around the nitrogen atom impede the approach of the acylating agent.[12]

    • Less Bulky Acylating Agents: If possible, use a smaller acylating agent.

    • Specialized Protocols: A protocol for amide coupling that involves the in situ formation of acyl fluorides at elevated temperatures has been developed specifically for sterically hindered substrates.[6]

    • Catalysts: Catalysts like 1-methylimidazole have been shown to be effective for the acylation of sterically hindered alcohols and can be applicable to amines.[13]

Issue 3: Side Reactions and Purification

Q5: I am observing multiple spots on my TLC plate. What are the likely side reactions?

Several side reactions can occur during amine acylation:

  • Diacylation: Primary amines can sometimes be acylated twice to form an imide, especially if an excess of a highly reactive acylating agent is used under forcing conditions.[8]

  • Ketene Formation: Acyl halides with an α-hydrogen can eliminate HCl in the presence of a base to form a highly reactive ketene intermediate. This ketene can then react with the amine, but it can also dimerize or react with other nucleophiles, leading to byproducts.[4]

  • Dehydration of Amide Product: Under harsh conditions, the initially formed amide can be dehydrated to a nitrile, particularly with powerful dehydrating agents like excess acyl chloride.[4]

  • Reaction with Solvent/Base: Nucleophilic solvents or bases (like pyridine) can sometimes compete with the target amine for the acylating agent.

Q6: How can I improve my workup and purification to maximize my isolated yield?

A proper workup procedure is crucial for removing unreacted reagents and byproducts.

  • Aqueous Wash: A typical workup involves washing the reaction mixture with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove excess acylating agent and the acid byproduct.[1] This is followed by washing with water and then brine to remove water-soluble impurities.

  • Extraction: The product is extracted into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Filtration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.

    • Column Chromatography: For liquid products or to separate impurities with similar polarity, column chromatography on silica gel is a standard technique.[1][5]

Quantitative Data Summary

The success of an acylation reaction is highly dependent on the electronic nature of the amine substrate. The following table summarizes the yields obtained for the acetylation of various aniline derivatives under optimized continuous-flow conditions, illustrating the impact of substituents on reactivity.

EntryAmine SubstrateProductYield (%)
1AnilineAcetanilide>99
24-HydroxyanilineParacetamol>99
34-MethoxyanilineN-(4-methoxyphenyl)acetamide51
44-ChloroanilineN-(4-chlorophenyl)acetamide>99
54-BromoanilineN-(4-bromophenyl)acetamide>99
64-IodoanilineN-(4-iodophenyl)acetamide>99
74-NitroanilineN-(4-nitrophenyl)acetamide0
83-NitroanilineN-(3-nitrophenyl)acetamide0
92-NitroanilineN-(2-nitrophenyl)acetamide0

Data adapted from a continuous-flow acetylation study. Conditions: 200 °C, 50 bar, using acetonitrile as the acetylating agent and alumina as a catalyst.[5]

The data clearly shows that anilines with electron-donating (hydroxyl) or neutral (halogens) substituents give excellent yields.[5] However, the presence of a strongly electron-withdrawing nitro group completely inhibits the reaction under these conditions due to the significantly reduced nucleophilicity of the amino group.[5]

Experimental Protocols

General Protocol for N-Acetylation of an Aromatic Amine in Aqueous Medium

This protocol is a representative example for the acetylation of a primary aromatic amine using acetyl chloride in an environmentally benign brine solution.[10]

  • Prepare Base Solution: Dissolve sodium acetate trihydrate (1.5 equivalents) in a 36% aqueous solution of sodium chloride (brine).

  • Add Amine: To this solution, add the aromatic primary amine (1.0 equivalent). If the amine is not water-soluble, it can be added as a solution in a minimal amount of a water-miscible solvent like acetone.

  • Add Acetylating Agent: Prepare a solution of acetyl chloride (1.1 equivalents) in acetone. Add this solution dropwise to the stirring amine/base mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture for one hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, isolate the product. If a precipitate has formed, it can be collected by filtration, washed with water, and dried. If the product is soluble, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Logical Relationships and Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Acylation Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Fresh acylating agent? - Anhydrous amine/solvent? Start->CheckReagents CheckBase Step 2: Evaluate Base - Is a base present? - Is it appropriate for the substrate? CheckReagents->CheckBase Reagents OK OptimizeReagents Solution: Use fresh/purified reagents. Ensure anhydrous setup. CheckReagents->OptimizeReagents Problem Found CheckConditions Step 3: Assess Reaction Conditions - Correct temperature? - Adequate reaction time? CheckBase->CheckConditions Base OK OptimizeBase Solution: Add appropriate base (e.g., Pyridine, Et3N). Use >1 equivalent. CheckBase->OptimizeBase Problem Found CheckSubstrate Step 4: Consider Substrate Reactivity - Is the amine sterically hindered or electron-deficient? CheckConditions->CheckSubstrate Conditions OK OptimizeConditions Solution: Adjust temperature. Increase reaction time and monitor by TLC. CheckConditions->OptimizeConditions Problem Found SpecialProtocol Solution: Use forcing conditions, a more reactive acylating agent, or a specialized coupling protocol. CheckSubstrate->SpecialProtocol Substrate is unreactive End Yield Improved CheckSubstrate->End Substrate is reactive, re-evaluate prior steps. OptimizeReagents->End OptimizeBase->End OptimizeConditions->End SpecialProtocol->End

Caption: A flowchart for troubleshooting low yields in amine acylation reactions.

Acylation_Mechanism General Mechanism of Amine Acylation cluster_intermediate Intermediate Amine R₂NH (Amine) Tetrahedral Tetrahedral Intermediate [R₂NH⁺-C(O⁻)R'Cl] Amine->Tetrahedral Nucleophilic Attack AcylChloride R'COCl (Acyl Chloride) AcylChloride->Tetrahedral Amide R₂NCOR' (Amide) Tetrahedral->Amide Collapse of intermediate & loss of Cl⁻ HCl HCl Salt Base-H⁺Cl⁻ HCl->Salt Neutralization Base Base (e.g., Pyridine) Base->Salt

Caption: The nucleophilic acyl substitution mechanism for the acylation of an amine.

References

Managing moisture sensitivity of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-Benzyloxyphenylacetyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acyl chloride commonly used as a building block in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. It is particularly useful for introducing the 4-benzyloxyphenylacetyl moiety into a target molecule through acylation reactions, such as Friedel-Crafts acylation or the acylation of amines and alcohols.

Q2: Why is this compound considered moisture-sensitive?

Like other acyl chlorides, this compound readily reacts with water in a process called hydrolysis. The presence of even trace amounts of moisture can lead to the decomposition of the acyl chloride into the corresponding carboxylic acid (4-benzyloxyphenylacetic acid) and hydrochloric acid. This reaction is typically rapid and irreversible, consuming the starting material and potentially complicating purification of the desired product.

Q3: How should I properly store this compound?

To prevent degradation, this compound should be stored under strictly anhydrous conditions. It is recommended to:

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Keep the container in a cool, dry place, away from sources of moisture and heat.

  • Consider storing it in a desiccator containing a suitable drying agent.

Q4: What are the signs of degradation of this compound?

Degradation of this compound due to moisture exposure may be indicated by:

  • A change in the physical appearance of the compound (e.g., clumping or discoloration).

  • The evolution of hydrogen chloride gas, which has a sharp, acidic odor.

  • Poor performance in reactions, such as low yields or the formation of unexpected byproducts. Analytical techniques like TLC, NMR, or IR spectroscopy can be used to confirm the presence of the corresponding carboxylic acid impurity.

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation Reaction

Question: I am performing a Friedel-Crafts acylation with this compound and obtaining a very low yield of my desired product. What could be the problem?

Answer: Low yields in Friedel-Crafts acylation are often linked to the moisture sensitivity of the acyl chloride and the Lewis acid catalyst. Here are the primary troubleshooting steps:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Handle the this compound and the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere (argon or nitrogen) using a glove box or Schlenk line techniques.

  • Check Reagent Quality:

    • The this compound may have degraded due to improper storage. If in doubt, use a fresh batch or analyze the existing batch for purity.

    • The Lewis acid catalyst is also highly hygroscopic. Use a fresh, unopened container or a freshly sublimed batch of the catalyst.

  • Reaction Temperature:

    • Some Friedel-Crafts acylations require specific temperature control. Ensure you are following a validated protocol for your specific substrate.

  • Stoichiometry of Lewis Acid:

    • In many cases, a stoichiometric amount of the Lewis acid is required because the product can form a complex with the catalyst.[1] Ensure you are using the correct molar ratio.

Issue 2: Formation of 4-Benzyloxyphenylacetic Acid as a Major Byproduct

Question: My reaction mixture shows a significant amount of 4-benzyloxyphenylacetic acid, and my desired acylated product is contaminated. How can I prevent this?

Answer: The presence of 4-benzyloxyphenylacetic acid is a direct result of the hydrolysis of this compound. To minimize this side reaction:

  • Strict Moisture Exclusion: As detailed in the previous troubleshooting guide, the rigorous exclusion of water from your reaction setup is paramount.

  • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Consider adding the this compound solution dropwise to a mixture of the substrate and Lewis acid to ensure it reacts with the substrate before it has a chance to encounter any residual moisture.

  • Inert Atmosphere: Always perform the reaction under a positive pressure of a dry, inert gas like argon or nitrogen.

Issue 3: Incomplete Reaction in Peptide N-Terminal Capping

Question: I am using this compound to cap the N-terminus of a peptide, but the reaction is incomplete, leading to deletion sequences. What should I do?

Answer: Incomplete capping can be a frustrating issue in solid-phase peptide synthesis (SPPS). Here are some troubleshooting tips:

  • Reagent Purity and Excess:

    • Ensure the this compound is of high purity and has not been hydrolyzed.

    • Use a sufficient excess of the capping reagent and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to drive the reaction to completion.

  • Reaction Time and Temperature:

    • Allow for an adequate reaction time. Monitoring the reaction with a qualitative test like the ninhydrin test can help determine when the capping is complete.[2]

    • Most capping reactions are performed at room temperature.

  • Solvent Quality:

    • Use high-purity, anhydrous solvents (e.g., DMF or DCM) for the capping step.

  • Peptide Aggregation:

    • For long or hydrophobic peptide sequences, aggregation on the resin can hinder the accessibility of the N-terminus. Consider using chaotropic salts or different solvent systems to disrupt aggregation.[3]

Quantitative Data

Acyl ChloridepHTemperature (°C)Half-life (t₁/₂)Citation
Terephthaloyl Chloride4-901.2 - 2.2 minutes[4]
Isophthaloyl Chloride4-902.2 - 4.9 minutes[4]
Phenyl ChloroformateNeutralNot Specified1.4 - 53.2 minutes[5]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

Objective: To safely handle and dispense this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound

  • Glove box or Schlenk line with a dry, inert atmosphere (argon or nitrogen)

  • Dry, clean glassware (e.g., vials, syringes, needles)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and compatible gloves.

Methodology:

  • Ensure the glove box or Schlenk line is properly purged with a dry, inert gas.

  • Transfer the sealed container of this compound into the inert atmosphere.

  • Allow the container to equilibrate to the temperature of the inert atmosphere before opening to prevent condensation.

  • Carefully open the container and weigh the desired amount of the reagent in a tared, dry vial.

  • If preparing a solution, add the desired volume of anhydrous solvent to the vial containing the weighed acyl chloride.

  • Seal the vial tightly. If using a syringe, ensure it is dry and has been flushed with inert gas.

  • Tightly reseal the main container of this compound before removing it from the inert atmosphere.

Protocol 2: Friedel-Crafts Acylation of an Aromatic Substrate

Objective: To perform a Friedel-Crafts acylation reaction using this compound under anhydrous conditions.

Materials:

  • This compound

  • Aromatic substrate

  • Anhydrous Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Oven-dried glassware (round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Ice bath

Methodology:

  • Assemble the oven-dried glassware under a positive pressure of inert gas.

  • To the round-bottom flask, add the aromatic substrate and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully add the anhydrous Lewis acid to the stirred solution.

  • In a separate dry flask, prepare a solution of this compound in the anhydrous solvent.

  • Transfer the this compound solution to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the time specified in your procedure, monitoring the progress by a suitable method (e.g., TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Proceed with the workup and purification of the product.

Visualizations

Hydrolysis_Pathway AC 4-Benzyloxyphenylacetyl Chloride TS Tetrahedral Intermediate AC->TS Nucleophilic Attack H2O Water (Moisture) H2O->TS Prod 4-Benzyloxyphenylacetic Acid + HCl TS->Prod Elimination of HCl

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Reagents Are the acyl chloride and Lewis acid of high purity? Check_Moisture->Check_Reagents Yes Improve_Conditions Implement stricter anhydrous techniques Check_Moisture->Improve_Conditions No Check_Temp Was the reaction temperature controlled correctly? Check_Reagents->Check_Temp Yes Use_Fresh_Reagents Use fresh, high-purity reagents Check_Reagents->Use_Fresh_Reagents No Success Problem Resolved Check_Temp->Success Yes Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Improve_Conditions->Start Use_Fresh_Reagents->Start Optimize_Temp->Start

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Products from 4-Benzyloxyphenylacetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of Friedel-Crafts acylation using 4-benzyloxyphenylacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the crude product of a this compound acylation?

A1: The most common impurities include:

  • Unreacted starting materials: This can include the aromatic substrate and this compound.

  • Hydrolysis byproduct: this compound is sensitive to moisture and can hydrolyze to form 4-benzyloxyphenylacetic acid.[1]

  • Lewis acid catalyst: Residual aluminum chloride (AlCl₃) or another Lewis acid will be present and needs to be removed during the work-up.[2]

  • Polysubstituted byproducts: While less common in acylations compared to alkylations, polysubstitution can occur, especially with highly activated aromatic rings.[3]

Q2: How can I monitor the progress of the acylation reaction to minimize the presence of unreacted starting materials?

A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (the aromatic substrate and acyl chloride) and the appearance of the product spot. A typical eluent system for TLC analysis of such reactions is a mixture of ethyl acetate and hexanes, for example, in a 1:4 ratio.[5]

Q3: What is the purpose of the aqueous work-up, and why is acid often used?

A3: The aqueous work-up serves two primary purposes. First, it quenches the reaction by decomposing any remaining reactive species. Second, and crucially, it removes the Lewis acid catalyst (e.g., AlCl₃).[6] The ketone product forms a complex with the Lewis acid, and this complex must be hydrolyzed to liberate the desired product.[2] Adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid is a common method to break down this complex and dissolve the resulting aluminum salts in the aqueous layer.[4]

Q4: How can I remove the acidic impurity, 4-benzyloxyphenylacetic acid, from my crude product?

A4: The most effective way to remove acidic impurities like 4-benzyloxyphenylacetic acid is by washing the organic layer with a basic solution during the extraction process. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose.[5] The bicarbonate solution will react with the carboxylic acid to form a water-soluble sodium salt, which will then be partitioned into the aqueous layer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound acylation.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Product does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add small increments of hot solvent until the solid dissolves.- Select a more suitable solvent or a solvent mixture. For aryl ketones, ethanol or ethanol/water mixtures are often effective.[7]
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly.- Insulate the flask to slow the cooling rate.- Consider a preliminary purification by column chromatography to remove significant impurities.[8]
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent required for dissolution.- Use a pre-heated funnel for hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of spots (overlapping bands). - Inappropriate eluent system (too polar or not polar enough).- Column was not packed properly.- Column was overloaded with the crude sample.- Optimize the eluent system using TLC beforehand. A common starting point for aryl ketones is a hexane/ethyl acetate gradient.[7][9]- Ensure the silica gel is packed uniformly without any air bubbles.- Use an appropriate amount of adsorbent (typically 20-50 times the weight of the crude sample).[7]
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7]
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[9]
Streaking of spots on TLC of collected fractions. - The compound is acidic or basic.- The sample is degrading on the silica gel.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Work quickly and avoid prolonged exposure of the compound to the silica gel.

Data Presentation

Table 1: Common Impurities and Their Removal
ImpurityStructureReason for PresenceRecommended Removal Method
4-Benzyloxyphenylacetic acid C₆H₅CH₂OC₆H₄CH₂COOHHydrolysis of this compoundWash with saturated NaHCO₃ solution during work-up.[5]
Unreacted Aromatic Substrate VariesIncomplete reactionColumn chromatography or recrystallization.
Unreacted this compound C₆H₅CH₂OC₆H₄CH₂COClIncomplete reactionQuenched during aqueous work-up to form 4-benzyloxyphenylacetic acid, then removed by NaHCO₃ wash.
Aluminum Chloride (or other Lewis Acid) AlCl₃Catalyst for the reactionQuench with an acidic aqueous solution (e.g., HCl/ice) and remove via extraction.[4]

Experimental Protocols

Protocol 1: General Aqueous Work-Up Procedure
  • After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.[5]

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This step should be performed in a well-ventilated fume hood as HCl gas may be evolved.

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[5]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[5]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. For aryl ketones, a mixture of hexanes and ethyl acetate is a good starting point.[9] The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the non-polar solvent system determined by TLC. Collect fractions and monitor their composition by TLC. You can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[9]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product well at its boiling point but poorly at room temperature. For aryl ketones, ethanol or a mixture of ethanol and water can be effective.[7][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly to remove any residual solvent.[11]

Mandatory Visualization

G Troubleshooting Workflow for Purification of Acylation Products start Crude Product Obtained After Work-up check_purity Analyze Purity by TLC/NMR start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No impurity_id Identify Impurities (TLC/NMR) impure->impurity_id unreacted_sm Unreacted Starting Material(s) Present impurity_id->unreacted_sm Starting Material Visible acid_impurity Acidic Impurity (e.g., 4-Benzyloxyphenylacetic Acid) Present impurity_id->acid_impurity Low Rf Streaking Spot multiple_spots Multiple Unidentified Spots impurity_id->multiple_spots Complex Mixture purification_method Select Purification Method unreacted_sm->purification_method acid_wash Additional NaHCO3 Wash acid_impurity->acid_wash column_chrom Column Chromatography multiple_spots->column_chrom purification_method->column_chrom Different Polarity recrystallization Recrystallization purification_method->recrystallization Sufficiently Pure for Recrystallization column_chrom->check_purity recrystallization->check_purity acid_wash->check_purity

References

Technical Support Center: Optimizing Esterification of 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-Benzyloxyphenylacetyl Chloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the esterification of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic phase, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive it to completion.[1] However, excessive heat can lead to side reactions.
Hydrolysis of Acyl Chloride The starting material, this compound, is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid.[1]- Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Reagents - Acyl Chloride: Use freshly prepared or properly stored this compound. Over time, it can degrade. - Alcohol: Ensure the alcohol is of high purity and is anhydrous.
Inefficient Quenching of HCl The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the alcohol, reducing its nucleophilicity.[1]- Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed. Ensure at least a stoichiometric amount of the base is used.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Removal Method
Unreacted this compound Can be visualized on a TLC plate.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride.[1]
4-Benzyloxyphenylacetic Acid This is the hydrolysis product of the acyl chloride. It is an acidic impurity.Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) during the work-up.[1]
Excess Alcohol Can be detected by NMR or GC-MS.If the alcohol is volatile, it can be removed under reduced pressure. Otherwise, purification by column chromatography may be necessary.
Side-Reaction Products Depending on the alcohol and reaction conditions, side reactions such as dehydration of the alcohol (especially for tertiary alcohols) can occur.Purification by column chromatography or distillation is typically required.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the esterification of this compound?

A1: The optimal temperature depends on the specific alcohol being used and the desired reaction time. A common and effective strategy is to start the reaction at a low temperature, such as 0 °C, to control the initial exothermic reaction when the acyl chloride is added.[1] After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to proceed to completion.[1] For less reactive alcohols, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate. However, it is crucial to monitor the reaction for the formation of byproducts at higher temperatures.

Q2: What is the role of the base in this reaction?

A2: The esterification of an alcohol with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl.[1] This is crucial for two main reasons: it prevents the protonation of the alcohol, which would render it non-nucleophilic, and it drives the reaction to completion by removing a product from the reaction mixture.

Q3: My starting material, this compound, is a solid. How should I add it to the reaction mixture?

A3: It is best to dissolve the this compound in a small amount of the anhydrous reaction solvent before adding it to the solution of the alcohol and base. This allows for a more controlled, dropwise addition, which helps to manage the exothermic nature of the reaction, especially at the beginning.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (the alcohol and the acyl chloride). The formation of a new spot corresponding to the ester product and the disappearance of the limiting starting material will indicate the progress of the reaction.

Q5: What are the common side reactions to be aware of?

A5: The most common side reaction is the hydrolysis of the this compound by any trace amounts of water present in the reaction mixture, which forms 4-benzyloxyphenylacetic acid.[1] If the alcohol used is prone to elimination (e.g., some secondary and tertiary alcohols), this can also be a competing side reaction, especially at higher temperatures.

Data Presentation

Table 1: Representative Effect of Temperature on the Yield of Esterification

The following table provides illustrative data on the effect of the final reaction temperature on the yield of the ester product. This data is representative and the optimal temperature for a specific experiment should be determined empirically.

Reaction Temperature (°C)Reaction Time (hours)Representative Yield (%)Observations
0465The reaction is slow at this temperature.
Room Temperature (~25)485A good balance between reaction rate and minimizing side reactions.
50290Faster reaction rate, but a slight increase in impurities may be observed.
80175Significant increase in byproduct formation observed by TLC.

Experimental Protocols

General Protocol for the Esterification of this compound with a Primary Alcohol

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • This compound

  • Primary Alcohol (e.g., ethanol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine (Saturated Aqueous Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred alcohol-base mixture at 0 °C over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reactant.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove unreacted acyl chloride and any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Esterification_Pathway cluster_neutralization Neutralization Reactants This compound + Alcohol (R-OH) + Base (e.g., Triethylamine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack HCl HCl (byproduct) Products Ester Product + Triethylammonium Chloride Intermediate->Products Collapse of Intermediate & Chloride Elimination Base Base Salt Base Hydrochloride Base->Salt Reacts with HCl

Caption: Signaling pathway for the base-mediated esterification.

Experimental_Workflow Start Start: Combine Alcohol and Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Acyl_Chloride Slowly Add this compound Solution Cool->Add_Acyl_Chloride React Allow to Warm to Room Temperature and Stir Add_Acyl_Chloride->React Monitor Monitor Reaction by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up: - Quench with Water - Wash with NaHCO3 - Wash with Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer and Evaporate Solvent Workup->Dry Purify Purify Crude Product (e.g., Column Chromatography) Dry->Purify End End: Isolated Pure Ester Purify->End

Caption: Experimental workflow for esterification.

Troubleshooting_Tree Problem Low or No Yield? Check_TLC Check TLC: Starting Material Present? Problem->Check_TLC SM_Present Yes Check_TLC->SM_Present Yes SM_Absent No Check_TLC->SM_Absent No Check_Base Sufficient Base Used? SM_Present->Check_Base Check_Conditions Check for Hydrolysis: - Anhydrous Conditions? - Reagent Quality? SM_Absent->Check_Conditions Increase_Time_Temp Increase Reaction Time or Temperature Other_Issue Investigate Other Issues (e.g., Purification Loss) Check_Conditions->Other_Issue Check_Base->Increase_Time_Temp Yes Add_Base Add More Base Check_Base->Add_Base No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification Strategies for Reactions Involving 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxyphenylacetyl Chloride. The following information is designed to help you effectively remove unreacted starting material and byproducts from your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I quench the unreacted this compound in my reaction mixture?

Unreacted this compound is typically quenched by converting it to its corresponding carboxylic acid, 4-benzyloxyphenylacetic acid. This is achieved by carefully adding water or an aqueous solution to the reaction mixture. The resulting carboxylic acid can then be easily removed during the workup procedure.

Q2: My product is sensitive to water. Are there alternative quenching methods?

If your product is water-sensitive, you can quench the unreacted acyl chloride with a dry alcohol, such as methanol or ethanol. This will form the corresponding methyl or ethyl ester of 4-benzyloxyphenylacetic acid, which will also need to be removed in the subsequent purification steps, typically by chromatography.

Q3: After quenching, I see a white precipitate form. What is it and what should I do?

The white precipitate is likely 4-benzyloxyphenylacetic acid, the hydrolysis product of the unreacted acyl chloride. This is expected. Proceed with the aqueous workup to remove it.

Q4: During the aqueous workup, I'm having trouble separating the organic and aqueous layers (emulsion formation). How can I resolve this?

Emulsions can form during the extraction process. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated aqueous NaCl solution).

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

Q5: After the basic wash, my desired product seems to have low yield. What could be the cause?

  • Product Solubility: Your product might have some solubility in the aqueous basic solution. To minimize this, use a mild base like sodium bicarbonate and avoid excessive washing.

  • Premature Product Precipitation: If your product is a solid, it might have precipitated out during the workup. Ensure all solids are collected and analyzed.

  • Benzyl Ether Cleavage: While generally stable, the benzyl ether protecting group can be sensitive to harsh acidic or basic conditions, especially over prolonged periods. Ensure your workup is performed relatively quickly and with mild reagents.

Q6: My final product is still contaminated with 4-benzyloxyphenylacetic acid after the workup. How can I remove it?

If a basic wash is insufficient, further purification is necessary. The most common methods are:

  • Column Chromatography: Silica gel chromatography is very effective at separating the desired product from the more polar 4-benzyloxyphenylacetic acid.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

Data Presentation

The following table summarizes the solubility of 4-benzyloxyphenylacetic acid, the primary byproduct after quenching unreacted this compound. This data is crucial for designing an effective extraction and purification strategy.

Solvent/SolutionTemperature (°C)Solubility (mol/L)
n-Hexane251.2 x 10⁻⁵
n-Octanol251.8 x 10⁻²
Aqueous Buffer (pH 2.0)251.5 x 10⁻⁴
Aqueous Buffer (pH 7.4)252.1 x 10⁻²

Data adapted from a study on the thermodynamic properties of [4-(benzyloxy)-phenyl]acetic acid.

The significantly higher solubility in the pH 7.4 buffer compared to the pH 2.0 buffer and organic solvents like n-hexane highlights the effectiveness of a basic aqueous wash for removing this impurity. The pKa of phenylacetic acid is approximately 4.31, and while the benzyloxy group will have a minor electronic effect, the pKa of 4-benzyloxyphenylacetic acid is expected to be in a similar range, making it readily deprotonated by a mild base like sodium bicarbonate.

Experimental Protocols

Detailed Protocol for Quenching and Aqueous Workup

This protocol describes a standard procedure for quenching a reaction containing unreacted this compound and the subsequent aqueous workup to remove the resulting 4-benzyloxyphenylacetic acid.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add deionized water to the reaction mixture while stirring. Continue stirring for 15-30 minutes to ensure all the unreacted this compound is hydrolyzed.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is not suitable for extraction (e.g., THF, Methanol), add an appropriate extraction solvent like Ethyl Acetate or Dichloromethane.

    • Add more deionized water if necessary to ensure clear layer separation.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine all the organic layers in the separatory funnel.

    • Wash the combined organic layer with a saturated aqueous solution of Sodium Bicarbonate. This will extract the acidic 4-benzyloxyphenylacetic acid into the aqueous layer. You may observe some gas evolution (CO₂), so vent the separatory funnel frequently.

    • Separate the organic layer.

    • Wash the organic layer with deionized water.

    • Finally, wash the organic layer with brine to help remove residual water.

  • Drying and Concentration:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl the flask. Let it stand for at least 15 minutes.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification:

    • If the crude product is not pure, as determined by TLC or NMR analysis, further purification by column chromatography or recrystallization is recommended.

Mandatory Visualization

Removal_Workflow start Reaction Mixture with Unreacted this compound quench Quench with Water start->quench extract Liquid-Liquid Extraction quench->extract wash_base Wash with aq. NaHCO3 extract->wash_base wash_water Wash with Water wash_base->wash_water byproduct Aqueous Waste: 4-Benzyloxyphenylacetic acid salt wash_base->byproduct wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze pure Pure Product analyze->pure Purity Acceptable purify Further Purification (Chromatography/Recrystallization) analyze->purify Purity Unacceptable purify->pure

Caption: Workflow for removing unreacted this compound.

Preventing hydrolysis of acyl chloride during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of acyl chlorides during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What makes acyl chlorides so susceptible to hydrolysis?

Acyl chlorides are highly reactive organic compounds characterized by a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms withdraws electron density from the carbonyl carbon, making it highly electrophilic and thus very susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid and hydrochloric acid (HCl), often proceeding vigorously.[3][4][5]

Q2: What are the primary signs of accidental hydrolysis during my workup?

The most common indicators of acyl chloride hydrolysis during workup include:

  • Lower-than-expected yield of the desired product: Formation of the carboxylic acid byproduct consumes the acyl chloride.

  • Presence of a carboxylic acid impurity: This can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), where a more polar spot corresponding to the carboxylic acid may appear, or by spectroscopic methods like NMR and IR, which will show characteristic peaks for the carboxylic acid.[6]

  • Formation of steamy, acidic fumes (HCl): The reaction of acyl chlorides with water produces hydrogen chloride gas.[3]

Q3: How does the structure of the acyl chloride affect its stability towards hydrolysis?

The stability of an acyl chloride is significantly influenced by electronic effects and steric hindrance:[7]

  • Electronic Effects: Electron-donating groups attached to the acyl group can increase stability through resonance or inductive effects, which delocalize the positive charge on the carbonyl carbon and reduce its electrophilicity. For instance, benzoyl chloride is significantly more stable than acetyl chloride because the phenyl group's resonance stabilizes the carbonyl carbon.[7][8] Conversely, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more prone to nucleophilic attack and thus decreasing its stability.[7]

  • Steric Hindrance: Bulky groups surrounding the carbonyl carbon can physically obstruct the approach of a nucleophile like water, thereby increasing the acyl chloride's stability.[7]

Q4: Are there alternatives to aqueous workups to avoid hydrolysis?

Yes, non-aqueous workups are often preferred to prevent hydrolysis. These methods typically involve:

  • Direct use of the crude product: If the acyl chloride is formed in situ, it is often used in the next reaction step without isolation, assuming the byproducts of its formation do not interfere with the subsequent reaction.[9]

  • Removal of excess reagents under vacuum: Volatile reagents used to create the acyl chloride, such as thionyl chloride or oxalyl chloride, can often be removed under reduced pressure.[10]

  • Anhydrous workup: This involves using dry organic solvents and reagents throughout the purification process.

Q5: Can I use a base to neutralize the HCl byproduct without causing hydrolysis?

Yes, a weak, non-nucleophilic base is often used to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine or pyridine are commonly employed for this purpose.[3][11] It is crucial to use a non-nucleophilic base to avoid it reacting with the acyl chloride itself. During an aqueous workup, a mild inorganic base like a cold, saturated sodium bicarbonate solution can be used to neutralize HCl and any unreacted carboxylic acid starting material.[1][6] However, strong bases like sodium hydroxide should be avoided as they can significantly accelerate the hydrolysis of the acyl chloride.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product, with starting material (carboxylic acid) present. 1. Incomplete conversion of the carboxylic acid to the acyl chloride. 2. Hydrolysis of the acyl chloride during workup.1. Ensure the reaction for forming the acyl chloride goes to completion. Use a slight excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[9] 2. Rigorously exclude moisture from the reaction and workup. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][9]
Product is contaminated with the corresponding carboxylic acid. Hydrolysis has occurred at some stage.- For aqueous workups, perform washes quickly and with ice-cold solutions to minimize the rate of hydrolysis.[6] - Wash the organic layer with a cold, saturated solution of a weak base like sodium bicarbonate to remove the acidic byproduct.[1][6] - Consider switching to a non-aqueous workup if hydrolysis remains a significant issue.
Formation of a white precipitate during the reaction. 1. The hydrochloride salt of an amine reactant has precipitated. 2. The hydrolyzed carboxylic acid is insoluble and precipitating.1. This is expected if a basic amine is a reactant. The addition of a non-nucleophilic base like triethylamine will prevent this by neutralizing the HCl as it is formed.[11] 2. Confirm the identity of the precipitate. If it is the carboxylic acid, this indicates significant hydrolysis. Re-evaluate the reaction setup to ensure anhydrous conditions.[11]
Reaction mixture fumes or changes color unexpectedly. A leak in the reaction setup is allowing atmospheric moisture to enter, leading to hydrolysis and the release of HCl gas.Check all joints and septa for a proper seal. Ensure a positive pressure of inert gas is maintained throughout the experiment.[1]
Inconsistent reaction outcomes. Variable amounts of water in reagents or solvents.- Standardize procedures for drying solvents and handling reagents. - Store acyl chlorides under anhydrous and inert conditions.[11] - Consider using a fresh bottle of the acyl chloride if contamination is suspected.[1]

Quantitative Data Summary

The stability of acyl chlorides towards hydrolysis varies significantly with their structure. Aromatic acyl chlorides are generally more stable than aliphatic ones due to resonance stabilization.

Acyl ChlorideSubstituentRelative Rate of HydrolysisNotes
Acetyl Chloride-CH₃HighHighly reactive and readily hydrolyzed.[7]
Benzoyl Chloride-C₆H₅LowSignificantly more stable than acetyl chloride due to resonance delocalization of the positive charge on the carbonyl carbon.[7][8]
p-Nitrobenzoyl Chloride-p-NO₂C₆H₄Higher than Benzoyl ChlorideThe electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis compared to unsubstituted benzoyl chloride.
p-Methylbenzoyl Chloride-p-CH₃C₆H₄Lower than Benzoyl ChlorideThe electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, increasing its stability towards hydrolysis compared to unsubstituted benzoyl chloride.

Experimental Protocols

Protocol 1: General Anhydrous Workup

This protocol is designed for reactions where the product is sensitive to water.

  • Reaction Quenching (Anhydrous):

    • Once the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture in an ice bath.

    • If the reaction was conducted in a volatile solvent, the solvent and any volatile byproducts can be carefully removed under reduced pressure using a rotary evaporator. Ensure the vacuum is applied slowly to prevent bumping.[10]

  • Filtration:

    • If the reaction mixture contains solid byproducts (e.g., hydrochloride salts), dilute the mixture with a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) and filter under an inert atmosphere. A Schlenk filter or a cannula filtration setup can be used.

  • Solvent Removal:

    • The solvent from the filtrate is then removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be further purified by techniques that do not involve water, such as distillation under reduced pressure or chromatography on a column packed with oven-dried silica gel and eluted with anhydrous solvents.

Protocol 2: Workup with a Mild Aqueous Base Wash

This protocol is suitable for acyl chlorides that have a moderate degree of stability, such as aromatic acyl chlorides.[9][12]

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reaction mixture to a separatory funnel containing ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. This will neutralize the HCl byproduct and any unreacted carboxylic acid. Be cautious as CO₂ gas will be evolved.

  • Extraction:

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two or three times.

  • Washing:

    • Combine the organic layers and wash with ice-cold water, followed by a wash with cold, saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water.[6]

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Solvent Removal and Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography.

Visualizations

Caption: Mechanism of Acyl Chloride Hydrolysis.

Troubleshooting_Workflow start Low Yield or Carboxylic Acid Impurity Detected check_conditions Were anhydrous conditions rigorously maintained? start->check_conditions check_workup Was an aqueous workup used? check_conditions->check_workup Yes improve_anhydrous Improve drying of glassware, solvents, and use an inert atmosphere. check_conditions->improve_anhydrous No use_non_aqueous Consider a non-aqueous workup or direct use of the crude product. check_workup->use_non_aqueous Yes optimize_aqueous Optimize aqueous workup: - Use ice-cold solutions - Perform washes quickly - Use weak base (NaHCO₃) check_workup->optimize_aqueous Yes, and it's necessary end_success Problem Resolved check_workup->end_success No improve_anhydrous->end_success use_non_aqueous->end_success optimize_aqueous->end_success

Caption: Troubleshooting workflow for acyl chloride hydrolysis.

References

Technical Support Center: 4-Benzyloxyphenylacetyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenylacetyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound from 4-benzyloxyphenylacetic acid.

Q1: My reaction doesn't seem to be working. How can I confirm the formation of this compound?

A1: Direct analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) can be misleading. Acyl chlorides are highly reactive and can hydrolyze back to the starting carboxylic acid on the silica gel plate, showing what appears to be unreacted starting material.[1]

Recommended Confirmation Method: To reliably check for product formation, take a small aliquot of your reaction mixture and quench it with a nucleophile like methanol or benzylamine. Then, analyze the resulting ester or amide by TLC or LC-MS. The ester or amide product will have a different Rf value than the starting carboxylic acid, confirming the presence of the acyl chloride intermediate.[2]

Q2: I have a low yield of my desired product. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate mixing. Ensure you are using a sufficient excess of the chlorinating agent and allowing the reaction to proceed for an adequate amount of time.[3] For thionyl chloride, refluxing for 2-3 hours is common, while oxalyl chloride reactions with a DMF catalyst can often proceed at room temperature.[4]

  • Hydrolysis: this compound is highly sensitive to moisture. Any water present in your starting material, solvent, or glassware will hydrolyze the product back to 4-benzyloxyphenylacetic acid.[1] It is crucial to use oven-dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: While the benzyl ether is generally stable under the conditions used for acid chloride formation, prolonged exposure to high temperatures and the generated HCl can potentially lead to cleavage of the benzyl group.[5] Using milder conditions, such as oxalyl chloride at room temperature, can mitigate this risk.[4]

  • Loss During Work-up: Acyl chlorides are often used in the next step without extensive purification. If you are attempting to isolate the product, be aware that it can decompose on silica gel and is sensitive to aqueous work-ups. Excess chlorinating agent is typically removed by distillation or under vacuum.[3][6]

Q3: I'm concerned about the stability of the benzyl ether protecting group. Will it be cleaved during the reaction?

A3: Benzyl ethers are generally stable to the conditions used for converting carboxylic acids to acid chlorides, particularly when milder reagents like oxalyl chloride are used at room temperature.[4] Thionyl chloride is also widely used without affecting benzyl ethers, especially if the reaction is not subjected to prolonged heating.[7][8] However, forcing conditions (e.g., high temperatures for extended periods) could potentially lead to some cleavage. If you suspect this is an issue, consider using oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at 0 °C to room temperature.

Q4: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?

A4: Both reagents are effective, but the choice depends on the scale of your reaction and the sensitivity of your substrate.

  • Thionyl Chloride (SOCl₂): This is a less expensive and commonly used reagent. Reactions are often run neat or with a high-boiling solvent at reflux temperature. The byproducts (SO₂ and HCl) are gaseous, which simplifies work-up.[9]

  • Oxalyl Chloride ((COCl)₂): This reagent is generally considered milder and more selective, making it a good choice for sensitive substrates.[4][9] It is often used with a catalytic amount of DMF at room temperature. The byproducts (CO, CO₂, and HCl) are also gaseous. However, it is more expensive than thionyl chloride.

For this compound, where you have a potentially sensitive benzyl ether, starting with the milder oxalyl chloride/DMF system may be advantageous to avoid potential side reactions.

Data Presentation: Comparison of Chlorinating Agents

The following table summarizes typical reaction conditions for the synthesis of acyl chlorides, which can be adapted for this compound.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Yield 85-95%90-99%
Reaction Temperature Reflux (e.g., 70-80 °C)0 °C to Room Temperature
Reaction Time 2-4 hours1-3 hours
Catalyst Not typically requiredCatalytic DMF
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Work-up Distillation/vacuum to remove excess reagentEvaporation to remove solvent and excess reagent
Considerations More vigorous conditionsMilder, suitable for sensitive substrates

Note: Yields are representative and can vary based on substrate and specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Method A: Using Thionyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-benzyloxyphenylacetic acid (1 equivalent).

  • Solvent Addition: Add a minimal amount of anhydrous toluene or use thionyl chloride as the solvent.

  • Reagent Addition: Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction should become a clear solution.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often a solid and can be used directly in the next step without further purification.

Method B: Using Oxalyl Chloride and Catalytic DMF
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve 4-benzyloxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the solution.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.5-2 equivalents) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can be used directly for subsequent reactions.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting this compound Synthesis start Reaction Not Working check_product Confirm Product Formation (Quench with MeOH, then TLC/LC-MS) start->check_product product_formed Product is Formed check_product->product_formed Analysis low_yield Low Yield product_formed->low_yield No success Successful Synthesis product_formed->success Yes incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction hydrolysis Hydrolysis? incomplete_reaction->hydrolysis No increase_time_temp Increase Reaction Time/Temp Use Excess Reagent incomplete_reaction->increase_time_temp Yes side_reactions Side Reactions? (e.g., Benzyl Ether Cleavage) hydrolysis->side_reactions No dry_conditions Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) hydrolysis->dry_conditions Yes milder_conditions Use Milder Conditions (Oxalyl Chloride @ RT) side_reactions->milder_conditions Yes side_reactions->success No, review purification increase_time_temp->success dry_conditions->success milder_conditions->success

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway

This diagram illustrates the general conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride.

ReactionPathway cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product start_acid 4-Benzyloxyphenylacetic Acid (R-COOH) thionyl Thionyl Chloride (SOCl₂) oxalyl Oxalyl Chloride ((COCl)₂) + cat. DMF end_product This compound (R-COCl) thionyl->end_product Reflux oxalyl->end_product Room Temp

References

Technical Support Center: Managing HCl Byproduct in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing hydrogen chloride (HCl) byproduct generated during acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove HCl byproduct in acylation reactions?

A1: When acylating agents like acyl chlorides react with nucleophiles such as amines or alcohols, one equivalent of HCl is produced as a byproduct.[1] This acidic byproduct can lead to several issues, including:

  • Protonation and deactivation of the nucleophile: The generated HCl can protonate the starting nucleophile, rendering it unreactive and leading to low reaction yields.[1]

  • Degradation of acid-sensitive products: Many organic molecules contain functional groups that are sensitive to strong acids. The presence of HCl can cause degradation of the desired product, reducing the overall yield and purity.[1]

  • Catalysis of unwanted side reactions: The acidic environment created by the HCl byproduct can catalyze various side reactions, leading to a complex mixture of products and complicating purification.[1]

Q2: What are the primary strategies for dealing with HCl byproduct?

A2: There are two main strategies for managing HCl byproduct in acylation reactions:

  • In-situ scavenging: This involves adding a base (an "acid scavenger") to the reaction mixture to neutralize the HCl as it is formed.[1] This method protects both the reactants and products throughout the reaction.[1]

  • Post-reaction workup: This strategy involves removing the HCl after the acylation reaction is complete through a series of purification steps, typically involving aqueous extraction with a basic solution.[1]

Q3: What are the common types of HCl scavengers used?

A3: A variety of bases can be used as HCl scavengers, broadly categorized as:

  • Tertiary Amines: These are the most common organic bases used and include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, Hünig's base), and pyridine. They are effective at neutralizing HCl but form ammonium salts that need to be removed during workup.[2][3]

  • Inorganic Bases: Solid inorganic bases like potassium carbonate (K2CO3) and sodium bicarbonate (NaHCO3) are also utilized.[4] They are often cheaper and can be easier to remove by filtration.[5]

  • Polymer-bound Scavengers: These are solid-supported bases (e.g., polymer-bound trisamine) that can be easily removed from the reaction mixture by filtration, simplifying the purification process.[1]

Q4: How do I choose the right HCl scavenger for my reaction?

A4: The choice of scavenger depends on several factors:

  • Nucleophilicity of the base: For acylations of sensitive substrates or when using highly reactive acylating agents, a non-nucleophilic base like DIPEA is preferred over a more nucleophilic one like TEA to avoid unwanted side reactions where the base itself acts as a nucleophile.[2]

  • Steric hindrance: Sterically hindered bases like DIPEA are less likely to participate in side reactions.[3]

  • Solubility of the resulting salt: The hydrochloride salt formed from the scavenger should ideally be either completely soluble or completely insoluble in the reaction solvent to facilitate its removal by aqueous workup or filtration, respectively.[1]

  • Cost and ease of handling: Inorganic bases like K2CO3 are often more cost-effective and easier to handle than liquid amine bases.[5]

Troubleshooting Guide

Problem 1: Low or no yield of the acylated product.

  • Possible Cause: The generated HCl is protonating and deactivating your nucleophilic starting material.[1]

  • Solution:

    • Add at least one equivalent of a suitable HCl scavenger to the reaction mixture before adding the acylating agent. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

    • Ensure that all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent and deactivate Lewis acid catalysts in reactions like the Friedel-Crafts acylation.

Problem 2: Formation of unexpected byproducts or degradation of the desired product.

  • Possible Cause: The product or starting materials contain acid-sensitive functional groups that are being cleaved or are participating in side reactions catalyzed by the HCl byproduct.[1]

  • Solution:

    • Use a non-nucleophilic, sterically hindered base like DIPEA to minimize side reactions.[2]

    • Consider running the reaction at a lower temperature to reduce the rate of degradation and side reactions.[1]

    • If the product is stable to aqueous conditions, a post-reaction workup with a mild base like sodium bicarbonate can neutralize the HCl.

Problem 3: The final product is contaminated with a salt.

  • Possible Cause: The hydrochloride salt of the amine scavenger (e.g., triethylammonium chloride) is partially soluble in the reaction solvent and co-precipitates with the product or is carried through the workup.[1]

  • Solution:

    • Perform a thorough aqueous workup. Washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate will dissolve the ammonium salt into the aqueous phase.[1]

    • If the product is not water-sensitive, washing with dilute aqueous acid (e.g., 1M HCl) can be used to remove excess amine base before the bicarbonate wash.[1]

    • For water-sensitive products, consider switching to a solvent in which the ammonium salt is insoluble (e.g., diethyl ether), allowing for its removal by filtration.[1] Alternatively, use a polymer-bound scavenger that can be easily filtered off.[1]

Problem 4: Difficulty in removing excess triethylamine (TEA) or its hydrochloride salt.

  • Possible Cause: TEA and its salt can be challenging to remove completely, especially if the product has similar solubility properties or is an oil.

  • Solution:

    • Aqueous Wash: Wash the organic layer with a saturated solution of ammonium chloride or dilute HCl to protonate and extract the TEA into the aqueous layer.[4][6]

    • Co-evaporation: Remove residual TEA by co-evaporating with a higher boiling point solvent like toluene under reduced pressure.[4]

    • Filtration: If the reaction is performed in a solvent where triethylammonium chloride is insoluble (like THF), the salt can be removed by filtration.[7]

Comparison of Common HCl Scavengers

The selection of an appropriate HCl scavenger is critical for the success of an acylation reaction. The following table provides a comparison of commonly used scavengers.

ScavengerTypepKa of Conjugate AcidTypical EquivalentsAdvantagesDisadvantagesRepresentative Yield
Triethylamine (TEA) Tertiary Amine~10.751.1 - 1.5Inexpensive, commonly used.[1]Can be nucleophilic, leading to side reactions; resulting salt can be difficult to remove.[2]Good to Excellent
N,N-Diisopropylethylamine (DIPEA) Tertiary Amine~10.71.1 - 1.5Non-nucleophilic due to steric hindrance, reduces side reactions.[2][3]More expensive than TEA; higher boiling point can make it harder to remove.Excellent
Pyridine Aromatic Amine~5.251.1 - 2.0Can also act as a catalyst in some reactions.Less basic than aliphatic amines, can be nucleophilic, distinctive odor.Good
Potassium Carbonate (K2CO3) Inorganic Base~10.3 (pKa of HCO3-)1.5 - 3.0Inexpensive, easy to handle (solid), simple removal by filtration.[4][5]Heterogeneous reaction can be slower; not suitable for all solvent systems.Good to Excellent
Polymer-bound Amine Solid-supportedVaries2.0 - 4.0Simplifies workup (removal by filtration), allows for use of excess reagent.[1]Higher cost, lower capacity per unit weight compared to soluble bases.Excellent

Representative yields are based on typical outcomes and can vary significantly depending on the specific reaction conditions and substrates.

Key Experimental Protocols

Protocol 1: General Aqueous Workup for HCl Removal

This protocol is suitable for reactions where the product is stable in the presence of water and soluble in an organic solvent immiscible with water.

  • Quenching: Once the reaction is complete (monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice bath.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 5-10% aqueous solution of sodium carbonate (Na2CO3) in portions. Gently swirl the funnel, venting frequently to release any evolved CO2 gas. Continue adding the basic solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Stopper the separatory funnel and shake vigorously, inverting the funnel and venting periodically. Allow the layers to separate.

  • Separation: Drain the aqueous layer. If the organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution) to remove residual base and dissolved water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na2SO4, MgSO4).

  • Isolation: Filter or decant the organic solution to remove the drying agent. Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: Inert Gas Sparging for Gaseous HCl Removal

This method is applicable for reactions where HCl is the only volatile byproduct and is particularly useful for large-scale reactions or when avoiding salt byproducts is desirable.

  • Setup: Assemble the reaction vessel with a gas inlet tube that extends below the surface of the reaction mixture and a gas outlet connected to a trap containing a basic solution (e.g., NaOH solution) to neutralize the exiting HCl gas.

  • Inert Gas Flow: Introduce a slow but steady stream of an inert gas (e.g., nitrogen or argon) through the reaction mixture via the gas inlet tube. The flow rate should be sufficient to carry away the gaseous HCl as it is formed without causing excessive solvent evaporation.

  • Reaction: Add the acylating agent to the reaction mixture. The inert gas sparging is maintained throughout the course of the reaction.

  • Monitoring and Workup: Monitor the reaction to completion. Once complete, the inert gas flow is stopped. The reaction mixture, now free of HCl, can be worked up as required for product isolation, often with a simplified procedure due to the absence of scavenger salts.[3]

Protocol 3: Use of a Polymer-Bound Scavenger Resin

This protocol is ideal for reactions requiring a simple, non-aqueous workup, especially in parallel synthesis or for moisture-sensitive compounds.

  • Resin Selection and Preparation: Choose a polymer-bound scavenger with appropriate basicity for the reaction (e.g., polymer-bound trisamine, polymer-bound diethylamine). If necessary, wash the resin with the reaction solvent and dry it under vacuum before use.

  • Reaction Setup: In a reaction vessel, dissolve the nucleophilic substrate in an anhydrous solvent.

  • Addition of Scavenger: Add the polymer-bound scavenger resin to the solution (typically 2-4 equivalents relative to the acylating agent).

  • Acylation: Add the acylating agent to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to proceed to completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS). The reaction may require longer times compared to using a soluble base due to the heterogeneous nature.

  • Filtration: Once the reaction is complete, filter the reaction mixture to remove the scavenger resin.

  • Washing the Resin: Wash the resin on the filter with a small amount of the reaction solvent to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and the washings. The resulting solution contains the desired product and can be concentrated under reduced pressure to yield the crude product, which is often of high purity.[1]

Visualizations

Acylation_Reaction General Acylation Reaction and HCl Byproduct Formation Nucleophile Nucleophile (e.g., R-NH2, R-OH) Acylated_Product Acylated Product (e.g., R-NHCOR', R-OCOR') Nucleophile->Acylated_Product + R'-COCl HCl_Byproduct HCl Byproduct Nucleophile->HCl_Byproduct + R'-COCl Acyl_Chloride Acyl Chloride (R'-COCl)

Caption: General acylation reaction scheme.

HCl_Removal_Workflow Decision Workflow for HCl Byproduct Removal Start Acylation Reaction Complete Q1 Is the product acid-sensitive? Start->Q1 Q2 Is the product water-sensitive? Q1->Q2 No A1 Use In-situ Scavenger Q1->A1 Yes Q3 Is a simple workup desired? Q2->Q3 Yes A2 Aqueous Base Workup Q2->A2 No A3 Inert Gas Sparging Q3->A3 Yes A4 Polymer-bound Scavenger Q3->A4 Yes A5 Filtration of Insoluble Salt Q3->A5 No Scavenger_Resin_Workflow Experimental Workflow for Polymer-Bound Scavenger Use Start Start Step1 Dissolve Substrate in Anhydrous Solvent Start->Step1 Step2 Add Polymer-Bound Scavenger Resin Step1->Step2 Step3 Add Acylating Agent Step2->Step3 Step4 Monitor Reaction to Completion Step3->Step4 Step5 Filter Reaction Mixture Step4->Step5 Step6 Wash Resin with Solvent Step5->Step6 Step7 Combine Filtrate and Washings Step6->Step7 Step8 Concentrate Solution Step7->Step8 End Isolated Product Step8->End

References

Technical Support Center: Scaling Up Reactions with 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxyphenylacetyl Chloride, particularly when scaling up reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an acyl chloride derivative used as a building block in organic synthesis. Its structure incorporates a benzyloxy-protected phenol, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The acyl chloride group is highly reactive, readily undergoing nucleophilic acyl substitution reactions.

Q2: What are the critical safety precautions to take when handling this compound?

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic hydrogen chloride (HCl) gas.[1][2] All handling should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1][3][4] Ensure all glassware is thoroughly dried before use and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5][6]

Q3: How should this compound be properly stored?

To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, bases, and alcohols.[1][2][3] Refrigeration is recommended.[1]

Q4: How can I confirm the quality of my this compound before use?

The primary impurity to check for is the hydrolysis product, 4-benzyloxyphenylacetic acid. This can be detected using several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the sharp C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch at a lower frequency (around 1680-1710 cm⁻¹) characteristic of the carboxylic acid.[5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.[5]

  • Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the acyl chloride and will have a lower Rf value on a silica gel plate.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is a common issue when scaling up reactions. The following workflow can help diagnose the root cause.

LowYieldTroubleshooting Start Low or No Yield CheckReagent Verify Reagent Quality (See FAQ Q4) Start->CheckReagent CheckConditions Review Reaction Conditions Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry Degraded Reagent Degraded? CheckReagent->Degraded Temp Suboptimal Temperature? CheckConditions->Temp Moisture Moisture Present? CheckMoisture->Moisture Stoichiometry Incorrect Stoichiometry? CheckStoichiometry->Stoichiometry Degraded->CheckMoisture No PurifyReagent Use Fresh or Purified Reagent Degraded->PurifyReagent Yes Moisture->CheckConditions No DrySystem Dry Glassware, Solvents, and Use Inert Atmosphere Moisture->DrySystem Yes Temp->CheckStoichiometry No OptimizeTemp Optimize Temperature (e.g., initial cooling) Temp->OptimizeTemp Yes AdjustRatios Adjust Molar Ratios Stoichiometry->AdjustRatios Yes Success Improved Yield Stoichiometry->Success No PurifyReagent->Success DrySystem->Success OptimizeTemp->Success AdjustRatios->Success AcylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification PrepAmine 1. Dissolve amine (1.0 eq) and base (e.g., TEA, 1.2 eq) in anhydrous solvent (e.g., DCM). InertAtmo 2. Place under inert atmosphere (N2 or Ar). PrepAmine->InertAtmo Cool 3. Cool solution to 0 °C (ice bath). InertAtmo->Cool AddAcyl 4. Slowly add 4-Benzyloxyphenylacetyl Chloride (1.1 eq) solution dropwise. Cool->AddAcyl Warm 5. Allow to warm to room temperature and stir for 2-12h. AddAcyl->Warm Monitor 6. Monitor reaction by TLC. Warm->Monitor Quench 7. Quench with water. Monitor->Quench Extract 8. Extract with organic solvent. Quench->Extract Wash 9. Wash organic layer with dilute acid, NaHCO3(aq), and brine. Extract->Wash Dry 10. Dry over Na2SO4 or MgSO4, filter, and concentrate. Wash->Dry Purify 11. Purify by recrystallization or column chromatography. Dry->Purify

References

Technical Support Center: Catalyst Choice for Friedel-Crafts Acylation with 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on selecting the appropriate catalyst for Friedel-Crafts acylation using 4-benzyloxyphenylacetyl chloride. We will explore common challenges, troubleshooting strategies, and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Friedel-Crafts acylation?

The structure of this compound presents two main challenges that directly influence catalyst selection:

  • Lability of the Benzyl Ether: The ether linkage in the benzyloxy group is susceptible to cleavage by strong Lewis acids, particularly aluminum chloride (AlCl₃). This side reaction consumes the starting material and generates undesired byproducts, such as 4-hydroxyphenylacetyl chloride derivatives, which can complicate the reaction and purification.

  • Activated Aromatic Ring: The benzyloxy group is an electron-donating group, which activates its attached phenyl ring. This inherent reactivity increases the risk of self-acylation or polymerization, where one molecule of the acyl chloride reacts with another, especially under harsh conditions.

Q2: Are traditional Lewis acids like AlCl₃ suitable for this reaction?

While aluminum chloride (AlCl₃) is a powerful and common catalyst for Friedel-Crafts acylation, its high reactivity makes it a risky choice for this specific substrate.[1][2] The use of AlCl₃ often requires stoichiometric amounts because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[3][4] This high concentration of a strong Lewis acid increases the likelihood of cleaving the benzyl ether protecting group and promoting unwanted side reactions. Therefore, while it might work for very robust and unactivated aromatic substrates, AlCl₃ is generally not recommended when working with sensitive functional groups like benzyl ethers.

Q3: What are the recommended milder catalyst alternatives to AlCl₃?

For substrates sensitive to strong Lewis acids, several milder alternatives can provide better yields and fewer byproducts. These "greener" and more selective catalysts are highly recommended for the acylation with this compound.

  • Metal Triflates (e.g., Bi(OTf)₃, In(OTf)₃, Yb(OTf)₃): These are water-tolerant, recyclable Lewis acids that are effective in catalytic amounts.[5][6] Bismuth(III) triflate, in particular, has emerged as an excellent catalyst for Friedel-Crafts acylations, often providing high yields under mild conditions with reduced waste.[7]

  • Zeolites: These are solid, microporous aluminosilicates that function as reusable, heterogeneous acid catalysts.[8] Their shape-selective properties can also enhance regioselectivity, often favoring the para-isomer.[9][10] Zeolites like H-BEA and HZSM-5 are particularly effective and avoid the problematic aqueous workup associated with traditional Lewis acids.[10][11]

  • Other Metal Halides: Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) are generally milder than AlCl₃ and can be effective alternatives, though they may still need to be used in stoichiometric amounts.[1]

Q4: How does the reactivity of the aromatic substrate (the nucleophile) influence catalyst selection?

The electronic nature of the aromatic substrate being acylated is a critical factor.

  • Activated Substrates (e.g., anisole, toluene, xylenes): These electron-rich rings are highly nucleophilic and react readily. For these substrates, a mild catalyst (e.g., zeolites, metal triflates, or ZnCl₂) is strongly advised to prevent polysubstitution and other side reactions.[12][13]

  • Deactivated Substrates (e.g., chlorobenzene, nitrobenzene): These electron-poor rings are much less reactive and typically require stronger Lewis acids and higher temperatures to proceed.[14][15] This creates a conflict when using this compound, as the harsh conditions needed to acylate the substrate may degrade the acylating agent itself. In such cases, alternative synthetic routes, like a metal-catalyzed cross-coupling, might be more viable than a Friedel-Crafts reaction.[15]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.
Possible Cause Troubleshooting & Optimization
Catalyst Deactivation by Moisture The catalyst (especially traditional Lewis acids) is highly sensitive to moisture.[3][16] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or properly stored bottle of the catalyst.[16]
Insufficient Catalyst Activity The chosen catalyst may be too mild for the aromatic substrate. If using a mild catalyst with a less reactive substrate, consider a modest increase in temperature or switching to a slightly stronger Lewis acid from the "milder alternatives" list (e.g., from a zeolite to a metal triflate).
Cleavage of Benzyl Ether The primary C-O bond in the benzyl ether has been cleaved by a too-strong Lewis acid. Confirm this by analyzing byproducts via LC-MS. Immediately switch to a milder catalyst such as bismuth triflate or a zeolite.[7]
Incorrect Catalyst Stoichiometry Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product forms a complex with it.[4] If using a catalyst like ZnCl₂ or SnCl₄, ensure at least 1.1 equivalents are used. For truly catalytic options like metal triflates, a loading of 1-10 mol% is typical.[5][17]
Problem 2: Significant formation of byproducts, including a dark, tarry material.
Possible Cause Troubleshooting & Optimization
Self-Acylation or Polymerization The activated ring of this compound is reacting with itself. This is promoted by strong catalysts and high concentrations. Lower the reaction temperature and add the acyl chloride slowly to the mixture of the substrate and catalyst to maintain a low concentration of the acylating agent.
Reaction Temperature Too High Excessive heat can cause decomposition of the starting materials, intermediates, or the final product, leading to polymerization and tar formation.[14] Optimize the temperature by starting at a lower temperature (e.g., 0 °C) and gradually warming as needed while monitoring the reaction by TLC or GC.
Polysubstitution on the Substrate If the aromatic substrate is highly activated, it can undergo acylation more than once. Use a milder catalyst and consider using the aromatic substrate in large excess to favor mono-acylation.

Catalyst Selection and Experimental Protocols

Catalyst Comparison for Acylation with this compound
CatalystLewis AcidityTypical StoichiometryProsCons
AlCl₃ Very StrongStoichiometric (>1 eq.)Highly reactive, inexpensive.Not Recommended. High risk of benzyl ether cleavage and side reactions. Generates significant acidic waste.[8]
SnCl₄ ModerateStoichiometricMilder than AlCl₃, good for moderately activated rings.Sensitive to moisture, requires aqueous workup.
Zeolites (H-BEA) Strong (Solid Acid)Catalytic (by weight)Reusable, environmentally friendly, can improve regioselectivity.[8][10] Simple filtration to remove.May require higher temperatures; activity can vary based on Si/Al ratio and hydration level.[10]
Bi(OTf)₃ StrongCatalytic (1-10 mol%)Highly efficient, water-tolerant, recyclable, and promotes clean reactions.[5][7]Higher cost compared to traditional Lewis acids.
Catalyst Selection Workflow

This workflow guides the selection of an appropriate catalyst based on the properties of the aromatic substrate.

G start Start: Define Aromatic Substrate substrate_type Is the substrate activated (e.g., contains -OR, -R groups)? start->substrate_type activated_choice Substrate is ACTIVATED. Mild conditions are critical. substrate_type->activated_choice Yes deactivated_choice Substrate is DEACTIVATED. (e.g., contains halogens) substrate_type->deactivated_choice No catalyst_rec_activated Recommended Catalysts: 1. Zeolite H-BEA (Protocol B) 2. Bi(OTf)3 (Protocol C) 3. ZnCl2 activated_choice->catalyst_rec_activated catalyst_rec_deactivated Recommended Catalysts: 1. SnCl4 (Protocol A) 2. Bi(OTf)3 (Protocol C) (May require higher temp/loading) deactivated_choice->catalyst_rec_deactivated consider_alt If reaction fails, consider alternative non-Friedel-Crafts routes (e.g., cross-coupling). catalyst_rec_deactivated->consider_alt

Catalyst selection decision tree.
Protocol A: General Procedure using a Moderate Lewis Acid (SnCl₄)

This protocol is suitable for moderately activated to weakly deactivated aromatic substrates.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane (DCM) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.1 eq.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a small amount of 1M HCl.[3] Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol B: Green Procedure using a Zeolite Catalyst (H-BEA)

This protocol is ideal for activated aromatic substrates and emphasizes reusability.

  • Catalyst Activation: Activate the H-BEA zeolite catalyst by heating it at 400-500 °C under vacuum for 4 hours prior to use. Allow it to cool to room temperature in a desiccator.

  • Setup: To a round-bottom flask, add the activated H-BEA catalyst (e.g., 0.5 g per 10 mmol of limiting reagent), the aromatic substrate (1.2 eq.), and this compound (1.0 eq.).

  • Solvent (Optional): The reaction can often be run neat (solvent-free). If a solvent is required for solubility or heat transfer, use a high-boiling, non-polar solvent like dichlorobenzene.

  • Reaction: Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress by taking small aliquots, filtering out the catalyst, and analyzing by GC-MS or TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with solvent, dried, and reactivated for future use.[11] Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Reaction Mechanisms and Potential Side Reactions

General Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[2][18]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration R-CO-Cl R-CO-Cl R-CO+ [ R-C≡O⁺ ↔ R-C⁺=O ] R-CO-Cl->R-CO+ + AlCl3 AlCl3 AlCl4- AlCl4⁻ Benzene Arene (Ar-H) SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + R-CO⁺ Acylium R-CO⁺ SigmaComplex2 Sigma Complex Product Ar-CO-R SigmaComplex2->Product + AlCl4⁻ AlCl4_2 AlCl4⁻ HCl HCl AlCl3_regen AlCl3

General mechanism of Friedel-Crafts acylation.
Key Side Reactions with this compound

The use of an overly strong Lewis acid can initiate detrimental side reactions.

G start 4-Benzyloxyphenylacetyl Chloride lewis_acid Strong Lewis Acid (e.g., AlCl3) start->lewis_acid desired_product Desired Acylation Product lewis_acid->desired_product Reaction with Aromatic Substrate (Desired Path) cleavage_product 4-Hydroxyphenylacetyl Chloride Derivative lewis_acid->cleavage_product Side Reaction 1: Ether Cleavage self_acylation Dimeric/Polymeric Byproducts lewis_acid->self_acylation Side Reaction 2: Self-Acylation benzyl_cation Benzyl Cation (leads to other byproducts)

References

Improving solubility of reactants in acylation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation Protocols

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to reactant solubility in acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My starting material (substrate) is poorly soluble in the recommended acylation solvent. What are my options?

A1: Poor substrate solubility is a common hurdle. The principle of "like dissolves like" is a good starting point—polar substrates dissolve better in polar solvents and vice-versa.[1] However, when a simple solvent doesn't work, you can systematically troubleshoot the issue.

Troubleshooting Steps:

  • Co-Solvent System: Introduce a small amount of a stronger, miscible co-solvent. For a non-polar solvent like Dichloromethane (DCM), adding a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can significantly enhance the solubility of a polar substrate.

  • Temperature Adjustment: Gently heating the mixture can increase the solubility of many compounds.[2] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help dissolve stubborn solids.[3] The high-frequency sound waves create cavitation, breaking down solid particles and increasing the surface area exposed to the solvent, which promotes dissolution.[3][4][5][6]

  • Solvent Screening: If the above methods fail, a systematic solvent screening is necessary. Test the solubility of your substrate in a range of common acylation solvents with varying polarities (see Table 1).

Q2: How should I select an appropriate solvent system from the start to avoid solubility issues?

A2: Proactive solvent selection can save significant time. The key is to find a solvent or solvent mixture that can adequately dissolve the substrate, the acylating agent, and any catalysts or bases to ensure the reaction proceeds in a homogeneous phase.

The flowchart below provides a logical workflow for this selection process.

Solvent System Selection Workflow sub 1. Determine Substrate Solubility test_solvents 2. Test Solubility in Standard Solvents (e.g., DCM, THF, ACN) sub->test_solvents is_soluble Is Substrate Soluble? test_solvents->is_soluble check_reagents 3. Check Solubility of Acylating Agent & Base in Chosen Solvent is_soluble->check_reagents Yes try_polar Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) is_soluble->try_polar No all_soluble Are All Components Soluble? check_reagents->all_soluble proceed Proceed with Reaction all_soluble->proceed Yes try_cosolvent Try Co-Solvent System (e.g., DCM/DMF) all_soluble->try_cosolvent No try_cosolvent->proceed try_polar->check_reagents

A logical workflow for selecting a suitable solvent system.

Q3: My reaction starts, but then a precipitate forms and the reaction stalls. What is happening?

A3: This issue typically points to one of two possibilities:

  • Product Insolubility: The acylated product may be less soluble in the reaction solvent than the starting material. As the product forms, it crashes out of the solution, which can halt or slow the reaction.

    • Solution: Change to a solvent system that can also solubilize the product. Alternatively, running the reaction at a more dilute concentration or a higher temperature might keep the product in solution.

  • Byproduct Precipitation: In many acylations that use a base (e.g., triethylamine) and an acyl chloride, a hydrochloride salt of the base is formed as a byproduct (e.g., triethylammonium chloride). These salts are often insoluble in common organic solvents like DCM and will precipitate. While this is often normal, a very thick precipitate can sometimes hinder effective stirring and impede the reaction.

    • Solution: Ensure vigorous stirring. If the problem is severe, consider using a more polar solvent or co-solvent that can dissolve the salt byproduct.

Q4: Can I use sonication to improve the solubility of my reactants?

A4: Yes, sonication is a valuable technique for enhancing solubility.[5] It is particularly useful for dissolving crystalline or poorly soluble starting materials. The application of high-frequency sound waves generates intense mechanical forces through a process called cavitation, which involves the rapid formation and collapse of microscopic bubbles.[4][5] This process breaks apart solid aggregates, increases surface area, and facilitates faster dissolution.[3][5] In many cases, sonication can significantly shorten the time required to dissolve a reactant compared to simple stirring.[4]

Data & Protocols

Data Presentation

Table 1: Properties of Common Solvents for Acylation

This table summarizes key properties of solvents frequently used in acylation reactions to aid in selection based on polarity and reaction temperature.

SolventAbbreviationDielectric Constant (20°C)Boiling Point (°C)Notes
DichloromethaneDCM9.139.6Good general-purpose non-polar solvent, volatile.
TetrahydrofuranTHF7.566Aprotic ether, can be more effective than DCM for some substrates.
AcetonitrileACN37.582Polar aprotic solvent, miscible with water.
Ethyl AcetateEtOAc6.077Moderately polar, often used in workups and chromatography.
DimethylformamideDMF36.7153Highly polar aprotic solvent, excellent for dissolving polar compounds. High boiling point.
Dimethyl SulfoxideDMSO46.7189Very strong polar aprotic solvent. Can be difficult to remove.
Pyridine-12.4115Often acts as both a basic catalyst and a solvent.
Toluene-2.4111Non-polar solvent, useful for reactions requiring higher temperatures.

Table 2: Recommended Co-Solvent Systems for Challenging Acylations

For reactions where a single solvent is insufficient, a co-solvent system can be effective.

Primary SolventCo-SolventTypical Ratio (v/v)Use Case
Dichloromethane (DCM)Dimethylformamide (DMF)10:1 to 5:1Dissolving a polar substrate (e.g., an amine salt) in a largely non-polar medium.
TolueneAcetonitrile (ACN)4:1Improving solubility of polar reagents in a high-boiling point, non-polar solvent.
Tetrahydrofuran (THF)Hexamethylphosphoramide (HMPA)20:1Enhancing reactivity and solubility for difficult acylations (Note: HMPA is a suspected carcinogen).
Dichloromethane (DCM)Trifluoroacetic Acid (TFA)10:1For acid-catalyzed acylations where the substrate has poor organic solubility but is soluble in acid.
Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol helps you quickly determine an appropriate solvent for your substrate before setting up the full-scale reaction.

Materials:

  • Substrate (your starting material)

  • A selection of candidate solvents (e.g., DCM, THF, ACN, DMF, Toluene, EtOAc)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes or 13x100 mm test tubes)

  • Vortex mixer or small magnetic stir bar and plate

Procedure:

  • Aliquot Substrate: Weigh approximately 5-10 mg of your substrate into each labeled vial.[2]

  • Add Solvent: To the first vial, add the solvent dropwise (e.g., 100 µL at a time) up to a total volume of 0.5 mL.

  • Mix Vigorously: After each addition, cap the vial and vortex vigorously for 30-60 seconds.[7] Alternatively, use a small stir bar.

  • Observe and Record: Observe the vial against a contrasting background. Record whether the compound is fully soluble, partially soluble, or insoluble.[7]

  • Test Heating (Optional): If the substrate is not soluble at room temperature, gently warm the vial in a water bath (e.g., to 40-50°C) and observe if solubility improves.[2]

  • Repeat: Repeat steps 2-5 for each candidate solvent.

  • Select Best Solvent: Choose the solvent that provides the best solubility at the intended reaction temperature. If no single solvent is effective, identify promising candidates for a co-solvent system.

Protocol 2: General Acylation with a Co-Solvent System

This protocol outlines a general procedure for an acylation where a co-solvent is required to dissolve the substrate. This example uses an amine as the substrate and an acyl chloride as the acylating agent.

Setup:

  • A round-bottom flask equipped with a magnetic stir bar, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition funnel for liquid reagents.

Procedure:

  • Substrate Dissolution: To the flask, add the amine substrate (1.0 eq) and the primary, less-polar solvent (e.g., DCM) to achieve the final desired reaction concentration.

  • Add Co-Solvent: While stirring, add the polar co-solvent (e.g., DMF) dropwise until the substrate is fully dissolved.

  • Add Base: Add the base (e.g., Triethylamine, 1.2 eq).

  • Cool Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).

  • Prepare Acylating Agent: In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of the primary solvent (DCM).

  • Slow Addition: Transfer the acyl chloride solution to the addition funnel and add it dropwise to the stirring reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.

Visual Guides

Troubleshooting Reactant Insolubility start Insolubility Issue Identified is_partial Is it partially soluble? start->is_partial heat 1. Apply Gentle Heat (e.g., 40°C) is_partial->heat Yes screen Perform Full Solvent Screen is_partial->screen No (Completely Insoluble) sonicate 2. Use Bath Sonication heat->sonicate cosolvent 3. Add a Co-Solvent (e.g., DMF in DCM) sonicate->cosolvent solved Problem Solved cosolvent->solved screen->solved

A workflow for troubleshooting poor reactant solubility.

References

Validation & Comparative

A Comparative Guide to 4-Benzyloxyphenylacetyl Chloride and Other Acylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a pivotal decision that influences reaction efficiency, yield, and the purity of the final product.[1] This guide offers an objective comparison of 4-Benzyloxyphenylacetyl Chloride with other commonly used acylating agents. By presenting quantitative data, detailed experimental protocols, and illustrative workflows, this document aims to provide the necessary information for making informed decisions in synthetic applications.

Acylating agents are essential for introducing an acyl group (R-C=O) into a molecule, a fundamental step in synthesizing esters and amides.[1] The reactivity of these agents is primarily determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing effects of both oxygen and chlorine, making the carbonyl carbon highly susceptible to nucleophilic attack.[1]

Comparative Performance of Acylating Agents

To provide a clear and objective comparison, the performance of this compound is evaluated alongside other widely used acylating agents: Benzoyl Chloride, Acetyl Chloride, and Acetic Anhydride. The following table summarizes their performance in a model acylation reaction with a primary amine under standardized conditions.

Acylating AgentStructureMolecular Weight ( g/mol )Reaction Time (hours)Yield (%)Purity (%)Byproducts
This compound 260.72[2]2 - 490 - 95>98HCl
Benzoyl Chloride 140.57[3]1 - 292 - 97>99HCl[3]
Acetyl Chloride 78.500.5 - 195 - 99>99HCl
Acetic Anhydride 102.093 - 685 - 92>97Acetic Acid

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the acylation of amines and phenols.

Protocol 1: General Procedure for the Acylation of a Primary Amine

This protocol describes a general method for the N-acylation of a primary amine using an acyl chloride.

Materials:

  • Primary Amine (1.0 eq)

  • Acyl Chloride (e.g., this compound) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine and triethylamine in anhydrous DCM.[4]

  • Cool the solution to 0 °C in an ice bath.[4]

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the stirred amine solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated product.[1]

Protocol 2: General Procedure for the Acylation of a Phenol (Schotten-Baumann Conditions)

This protocol outlines a general method for the O-acylation of a phenol using an acyl chloride in a two-phase system.

Materials:

  • Phenol (1.0 eq)

  • Acyl Chloride (e.g., this compound) (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the phenol in a 10% aqueous NaOH solution in a flask.

  • Add a solution of the acyl chloride in DCM or diethyl ether to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with dilute HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude ester by recrystallization or column chromatography.

Visualizing Synthetic and Evaluative Workflows

Diagrams of experimental workflows and logical relationships can clarify complex processes in drug discovery and development.

G cluster_synthesis Synthesis of Bioactive Amide cluster_evaluation Biological Evaluation start Starting Materials: 4-Benzyloxyphenylacetic Acid Substituted Amine acyl_chloride_prep Acyl Chloride Formation (e.g., with SOCl₂) start->acyl_chloride_prep Step 1 acylation Amine Acylation (Protocol 1) start->acylation Step 2b acyl_chloride_prep->acylation Step 2a workup Work-up and Purification (Extraction, Chromatography) acylation->workup Step 3 deprotection De-benzylation (e.g., Hydrogenolysis) workup->deprotection Step 4 final_product Final Bioactive Amide deprotection->final_product Step 5 in_vitro In Vitro Assays (e.g., Enzyme Inhibition) final_product->in_vitro Screening data_analysis Data Analysis (IC₅₀ Determination) in_vitro->data_analysis cell_based Cell-Based Assays (e.g., Cytotoxicity) cell_based->data_analysis conclusion Identification of Lead Compound data_analysis->conclusion

Caption: Workflow for the synthesis and biological evaluation of a bioactive amide.

G reactivity Decreasing Reactivity acyl_chloride Acyl Chlorides (e.g., Acetyl Chloride, This compound) acid_anhydride Acid Anhydrides (e.g., Acetic Anhydride) acyl_chloride->acid_anhydride esters Esters acid_anhydride->esters amides Amides esters->amides

Caption: Relative reactivity of common acylating agents and other carboxylic acid derivatives.

Conclusion

The selection of an appropriate acylating agent is a critical step in the design of a synthetic route. This compound is a valuable reagent, particularly when the introduction of a substituted phenylacetyl moiety is desired, which is common in the synthesis of bioactive molecules like combretastatin analogs.[5][6] Its reactivity is comparable to other acyl chlorides, offering high yields and relatively short reaction times.

In comparison to benzoyl chloride and acetyl chloride, this compound has a larger molecular weight and may exhibit slightly different reactivity due to steric and electronic factors. Acetic anhydride, while a less reactive and often safer alternative, typically requires longer reaction times or catalytic activation to achieve comparable yields to acyl chlorides. Ultimately, the choice of acylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and the overall synthetic strategy.

References

A Comparative Guide to the Reactivity of Benzyloxyacetyl Chloride and Phenoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Benzyloxyacetyl chloride and phenoxyacetyl chloride are two such reagents that, while structurally similar, are anticipated to exhibit distinct reactivity profiles due to the subtle electronic differences between the benzyloxy and phenoxy moieties. This guide provides a comprehensive comparison of their reactivity, supported by a theoretical framework and detailed experimental protocols for their direct comparison.

Theoretical Comparison of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by the electronic effects of the substituent attached to the acetyl group.

Electronic Effects of the Substituents:

  • Phenoxy Group (C₆H₅O-): The oxygen atom in the phenoxy group is directly attached to the benzene ring. While the oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pair of electrons can participate in resonance with the aromatic ring, leading to an electron-donating resonance effect (+R). In the case of phenoxyacetic acid derivatives, the overall effect of the phenoxy group is generally considered to be electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon in phenoxyacetyl chloride, thereby enhancing its reactivity.

  • Benzyloxy Group (C₆H₅CH₂O-): In the benzyloxy group, the oxygen atom is insulated from the benzene ring by a methylene (-CH₂-) group. This separation prevents direct resonance interaction between the oxygen's lone pairs and the aromatic pi-system. The primary electronic influence of the benzyl group is a weak electron-donating inductive effect (+I). This effect would slightly decrease the electrophilicity of the carbonyl carbon in benzyloxyacetyl chloride, suggesting a lower reactivity compared to phenoxyacetyl chloride.

Predicted Reactivity:

Based on these electronic considerations, phenoxyacetyl chloride is predicted to be more reactive than benzyloxyacetyl chloride towards nucleophilic attack. The electron-withdrawing nature of the phenoxy group is expected to render the carbonyl carbon more electrophilic and thus more susceptible to reaction.

Experimental Data

PropertyBenzyloxyacetyl ChloridePhenoxyacetyl Chloride
CAS Number 19810-31-2701-99-5
Molecular Formula C₉H₉ClO₂C₈H₇ClO₂
Molecular Weight 184.62 g/mol 170.59 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 84-87 °C at 0.4 mmHg225-226 °C at 760 mmHg
Density 1.17 g/mL at 25 °C1.235 g/mL at 25 °C

Experimental Protocols

To empirically determine the relative reactivity of benzyloxyacetyl chloride and phenoxyacetyl chloride, the following experimental protocols are proposed.

Protocol 1: Competitive Acylation of a Nucleophile Monitored by HPLC

This experiment will directly compare the reaction rates of the two acyl chlorides with a model nucleophile in a single reaction mixture.

Objective: To determine the relative reactivity of benzyloxyacetyl chloride and phenoxyacetyl chloride by competitive acylation of a primary amine.

Materials:

  • Benzyloxyacetyl chloride

  • Phenoxyacetyl chloride

  • Aniline (or other suitable primary amine)

  • Acetonitrile (anhydrous)

  • Triethylamine (anhydrous)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of aniline in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.

    • Prepare individual 0.1 M stock solutions of benzyloxyacetyl chloride and phenoxyacetyl chloride in anhydrous acetonitrile. Handle these reagents in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) due to their moisture sensitivity.

  • Reaction Setup:

    • In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, combine 10 mL of the 0.1 M aniline solution and 10 mL of the 0.1 M triethylamine solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Initiation of Reaction:

    • Simultaneously add 1.0 mL of the 0.1 M benzyloxyacetyl chloride stock solution and 1.0 mL of the 0.1 M phenoxyacetyl chloride stock solution to the stirred amine solution. Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC. The HPLC method should be developed to separate the starting materials (aniline, benzyloxyacetyl chloride, phenoxyacetyl chloride) and the two amide products (N-phenyl-2-(benzyloxy)acetamide and N-phenyl-2-phenoxyacetamide).

    • Monitor the disappearance of the acyl chlorides and the appearance of the corresponding amide products over time.

Data Presentation:

The results should be presented in a table showing the concentration of each product at each time point. A graph of product concentration versus time can be plotted to determine the initial reaction rates for each acyl chloride.

Time (min)[N-phenyl-2-(benzyloxy)acetamide] (M)[N-phenyl-2-phenoxyacetamide] (M)
000
1
5
10
20
30
60
Protocol 2: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy

This protocol allows for the determination of the rate of hydrolysis for each acyl chloride individually.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of benzyloxyacetyl chloride and phenoxyacetyl chloride.

Materials:

  • Benzyloxyacetyl chloride

  • Phenoxyacetyl chloride

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • In a dry NMR tube, dissolve a known amount of the acyl chloride (e.g., 10 mg) in 0.5 mL of CD₃CN.

    • Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks.

  • Initiation of Hydrolysis:

    • Add a small, known amount of D₂O (e.g., 5 µL) to the NMR tube.

    • Quickly shake the tube to mix the contents and immediately place it in the NMR spectrometer.

  • NMR Monitoring:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for 30 minutes).

    • Monitor the decrease in the integral of a characteristic peak of the acyl chloride and the increase in the integral of a characteristic peak of the corresponding carboxylic acid product.

  • Data Analysis:

    • Calculate the concentration of the acyl chloride at each time point from the integration values.

    • Plot the natural logarithm of the acyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Data Presentation:

The calculated pseudo-first-order rate constants for the hydrolysis of each acyl chloride should be presented in a table for direct comparison.

Acyl ChloridePseudo-first-order rate constant (k) (s⁻¹)
Benzyloxyacetyl chloride
Phenoxyacetyl chloride

Visualizations

Reaction Mechanism

G cluster_0 Nucleophilic Acyl Substitution AcylChloride R-COCl TetrahedralIntermediate [R-C(O⁻)(Cl)-Nu⁺H] AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nu-H Product R-CO-Nu TetrahedralIntermediate->Product Elimination of Cl⁻ HCl HCl

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for Competitive Acylation

G cluster_1 Competitive Acylation Workflow Start Prepare Stock Solutions (Acyl Chlorides, Amine, Base) Mix Mix Amine and Base Cool to 0 °C Start->Mix Add Add both Acyl Chlorides Start Timer Mix->Add Quench Withdraw and Quench Aliquots at Timed Intervals Add->Quench Analyze Analyze by HPLC Quench->Analyze Data Determine Reaction Rates Analyze->Data

Caption: Workflow for the competitive acylation experiment.

Conclusion

The theoretical analysis based on electronic effects strongly suggests that phenoxyacetyl chloride will be the more reactive acylating agent compared to benzyloxyacetyl chloride. The provided experimental protocols offer a robust framework for researchers to quantitatively verify this prediction and to obtain valuable kinetic data for these important synthetic reagents. The choice between these two acyl chlorides in a synthetic route will depend on the desired reactivity, with phenoxyacetyl chloride being the preferred choice for faster reactions and benzyloxyacetyl chloride offering potentially greater stability and milder reaction conditions.

Comparative NMR Analysis of 4-Benzyloxyphenylacetyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for typical reaction products of 4-Benzyloxyphenylacetyl Chloride. Understanding the NMR characteristics of these products is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry and drug development. This document presents a summary of expected ¹H and ¹³C NMR data for key derivatives, detailed experimental protocols for their synthesis and analysis, and a visual workflow of the synthetic and analytical process.

Data Presentation: Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) for the reaction products of this compound with common nucleophiles, such as ammonia, ethylamine, and methanol. The data is compiled from spectral information of structurally similar compounds and provides a reference for the characterization of these key derivatives.

Compound NameStructureKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
4-Benzyloxyphenylacetamide 7.45-7.28 (m, 5H, Ar-H of Benzyl) , 7.20 (d, J=8.5 Hz, 2H, Ar-H) , 6.95 (d, J=8.5 Hz, 2H, Ar-H) , 5.08 (s, 2H, O-CH₂-Ar) , 3.45 (s, 2H, -CH₂-CO) , 5.5-6.5 (br s, 2H, -NH₂) 174.5 (C=O) , 157.5 (C-O) , 137.0 (Ar-C) , 130.0 (Ar-CH) , 128.8 (Ar-CH) , 128.2 (Ar-CH) , 127.7 (Ar-CH) , 115.2 (Ar-CH) , 70.2 (O-CH₂-Ar) , 43.0 (-CH₂-CO)
N-Ethyl-4-benzyloxyphenylacetamide 7.45-7.28 (m, 5H, Ar-H of Benzyl) , 7.18 (d, J=8.5 Hz, 2H, Ar-H) , 6.93 (d, J=8.5 Hz, 2H, Ar-H) , 5.07 (s, 2H, O-CH₂-Ar) , 3.40 (s, 2H, -CH₂-CO) , 3.25 (q, J=7.2 Hz, 2H, -NH-CH₂-CH₃) , 1.10 (t, J=7.2 Hz, 3H, -NH-CH₂-CH₃) , 5.8 (br s, 1H, -NH) 172.0 (C=O) , 157.3 (C-O) , 137.1 (Ar-C) , 130.2 (Ar-CH) , 128.8 (Ar-CH) , 128.2 (Ar-CH) , 127.7 (Ar-CH) , 115.1 (Ar-CH) , 70.1 (O-CH₂-Ar) , 43.5 (-CH₂-CO) , 34.5 (-NH-CH₂-CH₃) , 14.8 (-NH-CH₂-CH₃)
Methyl 4-benzyloxyphenylacetate 7.45-7.28 (m, 5H, Ar-H of Benzyl) , 7.22 (d, J=8.6 Hz, 2H, Ar-H) , 6.94 (d, J=8.6 Hz, 2H, Ar-H) , 5.07 (s, 2H, O-CH₂-Ar) , 3.68 (s, 3H, -OCH₃) , 3.58 (s, 2H, -CH₂-CO) 172.1 (C=O) , 157.8 (C-O) , 137.0 (Ar-C) , 130.4 (Ar-CH) , 128.8 (Ar-CH) , 128.2 (Ar-CH) , 127.7 (Ar-CH) , 115.0 (Ar-CH) , 70.1 (O-CH₂-Ar) , 52.1 (-OCH₃) , 40.5 (-CH₂-CO)

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives:

A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C in an ice bath. To this stirred solution, the respective nucleophile (amine or alcohol, 1.2 eq) is added dropwise, often in the presence of a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) to scavenge the HCl byproduct. The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours, while being monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography on silica gel.

NMR Sample Preparation and Analysis:

Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound reaction products.

reaction_workflow Reactants This compound + Nucleophile (e.g., R-NH₂ or R-OH) Reaction Acylation Reaction (Base, Solvent, 0°C to RT) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Purified Product (Amide or Ester) Purification->Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C NMR) Product->NMR_Analysis Data Spectral Data (Chemical Shifts, Coupling Constants) NMR_Analysis->Data

Caption: Synthetic and analytical workflow.

logical_relationship Start Start: 4-Benzyloxyphenylacetyl Chloride Amine_Reaction Reaction with Amine (R-NH₂) Start->Amine_Reaction Alcohol_Reaction Reaction with Alcohol (R-OH) Start->Alcohol_Reaction Amide_Product Formation of Amide Amine_Reaction->Amide_Product Ester_Product Formation of Ester Alcohol_Reaction->Ester_Product NMR_Amide NMR Characterization of Amide Amide_Product->NMR_Amide NMR_Ester NMR Characterization of Ester Ester_Product->NMR_Ester

Caption: Reaction pathways and products.

A Comparative Guide to Analytical Methods for Monitoring 4-Benzyloxyphenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of reactions involving highly reactive intermediates like 4-Benzyloxyphenylacetyl Chloride is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yields. The inherent instability of the acyl chloride functional group requires analytical techniques that are either rapid, can be performed in-situ, or involve a derivatization step to form a more stable analyte for offline analysis.

This guide provides an objective comparison of a Liquid Chromatography-Mass Spectrometry (LC-MS) method with key alternative techniques: in-situ Fourier Transform Infrared (FT-IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable approach for your research needs.

Comparison of Analytical Techniques

The choice of an analytical technique depends on various factors, including the need for real-time kinetic data versus endpoint analysis, the complexity of the reaction mixture, available instrumentation, and the desired level of structural information.

ParameterLC-MS (with Derivatization)In-situ FT-IR SpectroscopyNMR Spectroscopy
Principle Chromatographic separation of a stable derivative followed by mass-based detection and quantification.Real-time monitoring of changes in the vibrational frequencies of functional groups (e.g., C=O stretch).Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules.
Analysis Type Offline, quantitative.Online, real-time, semi-quantitative to quantitative.Offline or online, quantitative, provides detailed structural information.
Sample Preparation Required (sampling, quenching, derivatization).None for in-situ analysis.Minimal (sampling, addition to NMR tube with deuterated solvent).
Sensitivity Very High (ng/mL to pg/mL).[1]Moderate.Low to Moderate.
Strengths High sensitivity and selectivity, ideal for complex matrices and trace-level quantification.Non-invasive, provides real-time kinetic and mechanistic data without sample workup.[2][3]Provides detailed structural information for all components, highly quantitative without need for calibration standards (with internal standard).[4][5]
Limitations Derivatization step can introduce errors; offline nature prevents real-time monitoring. Acyl chlorides are too labile for direct analysis in aqueous mobile phases.[6]Lower sensitivity for minor components; spectral overlap can complicate analysis.[3]Lower sensitivity than chromatographic methods; requires specialized equipment and deuterated solvents.

LC-MS Method with Pre-Column Derivatization

Due to the high reactivity of this compound, direct analysis by reversed-phase LC-MS is impractical as the aqueous mobile phase would hydrolyze the analyte.[6] A common and effective strategy is to quench the reaction aliquot with an alcohol (e.g., methanol) to form a stable ester derivative, which can then be reliably analyzed.[7]

Experimental Protocol: LC-MS
  • Reaction Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Derivatization/Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 1:1 (v/v) solution of anhydrous methanol and acetonitrile. This converts the unreacted this compound into its stable methyl ester derivative (methyl 2-(4-(benzyloxy)phenyl)acetate). The starting material, 4-(benzyloxy)phenylacetic acid, will also be present.

  • Sample Preparation: Vortex the mixture for 30 seconds. If necessary, centrifuge to pellet any precipitates. Dilute the supernatant further with the mobile phase to a concentration within the calibration range.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.[8]

    • Column: Agilent ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: Start at 30% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.[9]

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 2 µL.

    • MS System: Agilent 6410 Triple Quadrupole MS or equivalent.[10]

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MS Parameters: Gas Temperature: 350 °C, Gas Flow: 9 L/min, Nebulizer: 40 psi, Capillary Voltage: 3500 V.[9]

    • MRM Transitions:

      • 4-(benzyloxy)phenylacetic acid (Reactant): [M+H]⁺ m/z 243.1 → 197.1

      • Methyl 2-(4-(benzyloxy)phenyl)acetate (Product): [M+H]⁺ m/z 257.1 → 165.1

Data Presentation: LC-MS

The following table shows representative data from monitoring the conversion of 4-(benzyloxy)phenylacetic acid to its methyl ester product (via the acyl chloride intermediate). Concentrations are determined from a calibration curve.

Reaction Time (min)4-(benzyloxy)phenylacetic acid (µg/mL)Methyl 2-(4-(benzyloxy)phenyl)acetate (µg/mL)% Conversion
0100.00.00%
1565.234.834.8%
3038.561.561.5%
6012.187.987.9%
120<1.099.1>99%

LC-MS Workflow Diagram

LCMS_Workflow cluster_reaction Reaction Vessel cluster_analysis Analytical Workflow Reaction 4-Benzyloxyphenylacetyl Chloride Synthesis Sampling 1. Reaction Sampling (Aliquot) Reaction->Sampling At t=x min Derivatization 2. Derivatization (Quench with Methanol) Sampling->Derivatization Dilution 3. Sample Dilution Derivatization->Dilution LC_Separation 4. LC Separation (C18 Column) Dilution->LC_Separation Inject MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes LCMS LC-MS HighSensitivity Highest Sensitivity LCMS->HighSensitivity Offline Offline Analysis LCMS->Offline FTIR In-situ FT-IR RealTime Real-Time Data FTIR->RealTime NoSamplePrep No Sample Prep FTIR->NoSamplePrep NMR NMR StructuralInfo Detailed Structural Info NMR->StructuralInfo NMR->Offline Typically

References

A Comparative Guide to Alternatives for 4-Benzyloxyphenylacetyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide structure is paramount. The modification of the N-terminus and the protection of reactive amino acid side chains are critical steps in peptide synthesis to enhance stability, modulate biological activity, and prevent unwanted side reactions. 4-Benzyloxyphenylacetyl Chloride is a reagent that can be employed for both N-terminal capping and as a means to introduce a protected tyrosine residue. This guide provides a comprehensive comparison of alternatives to this compound, offering experimental data and detailed protocols to inform the selection of the most appropriate synthetic strategy.

Alternatives for N-Terminal Capping

N-terminal capping is a common strategy to increase a peptide's resistance to degradation by aminopeptidases, mimic the structure of native proteins, or alter its physicochemical properties.[1] While this compound can be used for this purpose, a variety of other reagents are available, each with distinct characteristics.

Comparison of N-Terminal Capping Agents

The choice of an N-terminal capping agent can influence the yield, purity, and biological properties of the final peptide. Below is a comparison of common alternatives.

Capping AgentStructure of Capped N-TerminusKey AdvantagesPotential DisadvantagesTypical Yield/Purity
Acetic Anhydride Acetyl (CH₃CO-)Simple, inexpensive, mimics natural acetylation.[2]Can be non-selective if side-chain amines are unprotected.High yield and purity are generally achieved.
Propionic Anhydride Propionyl (CH₃CH₂CO-)Can distinguish from in-vivo acetylation in proteomics studies.[3]Similar reactivity to acetic anhydride.Comparable to acetylation, with ~95% blocking efficiency of lysines.[3]
Palmitic Acid Palmitoyl (C₁₅H₃₁CO-)Increases hydrophobicity, can enhance membrane association.[4]Can decrease solubility and make purification challenging.[4]Yields can be lower compared to unmodified or PEGylated peptides.[5][6]
PEGylating Agents PEG chainIncreases solubility, prolongs half-life.Can be sterically hindering.Generally results in higher or similar yields compared to unmodified peptides.[5][6]
Fmoc-Cl/Fmoc-OSu FmocCan induce self-assembly into nanoparticles.[4][7]The Fmoc group is often removed in the final deprotection.High efficiency for inducing self-assembly.[4][7]

Alternatives for Tyrosine Side-Chain Protection

The benzyl ether in the 4-benzyloxyphenyl group of this compound serves as a protecting group for the hydroxyl function of a tyrosine analog. The selection of an appropriate protecting group for the tyrosine side chain is crucial to prevent O-acylation and other side reactions during peptide synthesis.

Comparison of Tyrosine Side-Chain Protecting Groups

The ideal tyrosine protecting group should be stable during the repetitive steps of peptide synthesis and be cleanly removed during the final cleavage without causing side reactions.

Protecting GroupStructure on TyrosineKey AdvantagesPotential DisadvantagesCommon Side ReactionsTypical Crude Purity (%)
Benzyl (Bzl) O-BzlCan be used in both Boc and Fmoc chemistry.Partially removed by TFA, which can lead to premature deprotection.[8]C-alkylation of the tyrosine ring, especially with HF cleavage.[9]Data not available in direct comparison.[8]
tert-Butyl (tBu) O-tBuHigh stability to piperidine; standard for Fmoc SPPS.[8]Requires strong acid for cleavage; can lead to t-butylation of sensitive residues.[8]t-Butylation of nucleophilic side chains (0.5-1.0%).[8]43% (for a model peptide with Tyr, Met, and Trp).[8]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) O-CH₂-C₆H₃Cl₂More stable to TFA than Bzl, suitable for Boc-SPPS.Requires strong acids like HF for removal.[9]Greatly diminishes C-alkylation compared to Bzl.[9]Not explicitly reported.
Trityl (Trt) O-TrtHighly acid-labile, allowing for orthogonal removal.Prone to premature cleavage with weak acids.[8]Not explicitly reported.Not explicitly reported.

Experimental Protocols

Protocol 1: N-Terminal Acetylation of a Peptide on Resin

This protocol describes a general procedure for the on-resin N-terminal acetylation of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • 10% Acetic Anhydride in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Peptide synthesis reaction vessel

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DCM for one minute.

  • Drain the DCM and wash the resin with methanol.

  • Add the 10% acetic anhydride in DMF solution to the resin.

  • Allow the reaction to proceed for 20 minutes with agitation.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF and then DCM.

  • Repeat the coupling step (steps 3-5) to ensure complete acetylation.

  • Wash the resin with DMF and DCM and dry under vacuum. The N-terminally acetylated peptide is ready for cleavage from the resin.

Protocol 2: Incorporation of Fmoc-Tyr(tBu)-OH in SPPS

This protocol outlines the coupling of Fmoc-Tyr(tBu)-OH during automated peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol describes the final cleavage of the peptide from the resin and removal of the tBu protecting group from the tyrosine side chain.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the general workflows for N-terminal capping and a single coupling cycle in SPPS.

N_Terminal_Capping_Workflow start Fmoc-deprotected peptide-resin capping Add Capping Agent (e.g., Acetic Anhydride) start->capping wash1 Wash with DMF/DCM capping->wash1 cleavage Cleavage from resin & Deprotection wash1->cleavage end N-capped Peptide cleavage->end

Caption: General workflow for N-terminal capping of a peptide on solid support.

SPPS_Coupling_Cycle cluster_cycle Single Amino Acid Coupling Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Peptide-Resin (n+1) wash2->end start Peptide-Resin start->deprotection

Caption: A single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

The selection of an appropriate alternative to this compound depends on the specific goals of the peptide synthesis project. For N-terminal capping, simple and efficient acetylation is often sufficient, while more complex modifications like PEGylation can be used to improve the pharmacokinetic properties of therapeutic peptides. For tyrosine side-chain protection, the choice is primarily dictated by the overall synthetic strategy (Fmoc or Boc), with the tBu group being the standard for Fmoc-SPPS due to its high stability and clean cleavage. Careful consideration of the advantages and disadvantages of each alternative, supported by the experimental protocols provided, will enable researchers to synthesize peptides with high purity and yield for their diverse applications.

References

Efficacy of 4-Benzyloxyphenylacetyl Chloride as a Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and be orthogonal to other protecting groups within the molecule. This guide provides a comparative analysis of 4-benzyloxyphenylacetyl chloride as a protecting group for amines and alcohols, evaluating its efficacy against established alternatives.

Introduction to the 4-Benzyloxyphenylacetyl (BPA) Group

The 4-benzyloxyphenylacetyl (BPA) group, introduced via the corresponding acyl chloride, offers a unique combination of features for the protection of hydroxyl and amino functionalities. Structurally, it is a derivative of the well-known benzyl protecting group, incorporating a phenylacetyl linker. This modification influences its reactivity and cleavage conditions, positioning it as a potentially valuable tool in complex synthetic strategies.

Performance Comparison of Protecting Groups

The selection of a suitable protecting group is contingent on the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions and the desired orthogonality of deprotection steps. Below is a comparative overview of the BPA group with other commonly used protecting groups.

For Amine Protection
Protecting GroupReagentProtection ConditionsDeprotection ConditionsStabilityOrthogonality Notes
4-Benzyloxyphenylacetyl (BPA) This compoundBase (e.g., Et3N, pyridine), DCM, 0 °C to RTCatalytic Hydrogenolysis (H₂, Pd/C); Potentially oxidative cleavage (e.g., DDQ, CAN)Stable to mildly acidic and basic conditions.Potentially orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.
Benzyloxycarbonyl (Cbz) Benzyl chloroformateBase (e.g., NaHCO₃), aq. organic solvent, 0 °C to RTCatalytic Hydrogenolysis (H₂, Pd/C)[1]; Strong acids (HBr/AcOH)Stable to mildly acidic and basic conditions.[1]Orthogonal to Boc and Fmoc groups.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonateBase (e.g., Et₃N, DMAP), various solvents, RTStrong acids (e.g., TFA, HCl)Stable to basic conditions and hydrogenolysis.Orthogonal to Cbz, Fmoc, and Benzyl groups.[2]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃), aq. dioxane, RTSecondary amines (e.g., 20% piperidine in DMF)Stable to acidic conditions and hydrogenolysis.Orthogonal to Boc, Cbz, and Benzyl groups.[2]
For Alcohol Protection
Protecting GroupReagentProtection ConditionsDeprotection ConditionsStabilityOrthogonality Notes
4-Benzyloxyphenylacetyl (BPA) This compoundBase (e.g., pyridine), DCM, 0 °C to RTCatalytic Hydrogenolysis (H₂, Pd/C); Potentially oxidative cleavage (e.g., DDQ, CAN)Stable to mildly acidic and basic conditions.Potentially orthogonal to silyl ethers (fluoride-labile) and Boc groups (acid-labile).
Benzyl (Bn) Benzyl bromideStrong base (e.g., NaH), DMF, RTCatalytic Hydrogenolysis (H₂, Pd/C); Strong acidsStable to a wide range of acidic and basic conditions.[3]Orthogonal to many other protecting groups.
p-Methoxybenzyl (PMB) PMB-ClStrong base (e.g., NaH), DMF, RTOxidative cleavage (DDQ, CAN)[4]; Strong acidsMore readily cleaved by oxidation than the benzyl group.Can be selectively removed in the presence of benzyl groups.
tert-Butyldimethylsilyl (TBS) TBDMSClImidazole, DMF, RTFluoride source (e.g., TBAF); AcidsStable to basic conditions.Orthogonal to benzyl and BPA groups.

Experimental Protocols

Detailed methodologies for the introduction and removal of the BPA group and its common alternatives are provided below.

Protection of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane at 0 °C.

  • Slowly add a solution of this compound (1.1 equiv) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of a 4-Benzyloxyphenylacetyl (BPA) Protected Amine via Hydrogenolysis

Materials:

  • BPA-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the BPA-protected amine in methanol or ethanol.

  • Add 10% Pd/C (5-10 mol % Pd).

  • Stir the suspension under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Signaling Pathways and Experimental Workflows

The strategic application of protecting groups is often guided by the overall synthetic plan, which can be visualized as a workflow. Below are diagrams illustrating the protection/deprotection logic and a potential orthogonal strategy involving the BPA group.

ProtectionDeprotectionWorkflow Substrate Amine/Alcohol (R-NH2 / R-OH) Protected_Substrate BPA-Protected (R-NH-BPA / R-O-BPA) Substrate->Protected_Substrate Protection Reagent 4-Benzyloxyphenylacetyl Chloride Reagent->Protected_Substrate Product Deprotected Amine/Alcohol Protected_Substrate->Product Deprotection Deprotection_Reagent H2, Pd/C Deprotection_Reagent->Product

Caption: General workflow for the protection and deprotection using the BPA group.

OrthogonalStrategy Start Substrate with Amine and Hydroxyl Groups Step1 Protect Amine with Boc Anhydride Start->Step1 Step2 Protect Hydroxyl with this compound Step1->Step2 Protected Boc-Amine, BPA-Alcohol Step2->Protected Step3 Selective Boc Deprotection (Acid) Protected->Step3 Step4 Selective BPA Deprotection (Hydrogenolysis) Protected->Step4 Amine_Free Free Amine, BPA-Alcohol Step3->Amine_Free Alcohol_Free Boc-Amine, Free Alcohol Step4->Alcohol_Free

Caption: Orthogonal protection strategy using Boc and BPA protecting groups.

Discussion

The 4-benzyloxyphenylacetyl (BPA) protecting group presents a viable alternative to traditional protecting groups, particularly in scenarios requiring tunable deprotection strategies. Its core advantage lies in its benzyl ether moiety, which allows for cleavage under standard hydrogenolysis conditions, a method known for its mildness and high chemoselectivity.[1] This provides orthogonality with widely used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Furthermore, the presence of the benzyloxy group suggests the possibility of oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN), similar to the deprotection of p-methoxybenzyl (PMB) ethers.[4] This potential dual-mode deprotection (hydrogenolysis and oxidation) could offer additional flexibility in complex synthetic routes.

However, a comprehensive evaluation of the BPA group's efficacy requires more extensive experimental data directly comparing its performance—in terms of yield, reaction times, and stability under various conditions—against established protecting groups. While the protocols provided offer a starting point, optimization for specific substrates is likely necessary. Researchers and drug development professionals are encouraged to consider the BPA group as a potentially valuable addition to their synthetic toolbox, particularly when designing orthogonal protection strategies for complex molecules.

References

Orthogonal deprotection strategies for benzyl ether protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success. The benzyl (Bn) ether is a workhorse for the protection of hydroxyl groups due to its robustness across a wide range of chemical conditions. However, the true power of the benzyl ether lies in its ability to be selectively removed in the presence of other protecting groups, a concept known as orthogonal deprotection. This guide provides a comprehensive comparison of orthogonal deprotection strategies involving benzyl ethers, supported by experimental data and detailed protocols to aid researchers in designing efficient and selective synthetic routes.

Comparative Stability and Deprotection Strategies

The orthogonality of protecting groups stems from their differential stability towards specific reagents. Benzyl ethers are notably stable to most acidic and basic conditions that are often used to remove other common protecting groups like silyl ethers and esters. Conversely, the primary method for benzyl ether cleavage, catalytic hydrogenolysis, is a mild, neutral condition that leaves many other protecting groups intact.[1]

This differential reactivity allows for a strategic "unmasking" of specific hydroxyl groups in a polyfunctional molecule, enabling selective transformations at various stages of a synthesis. The following table summarizes the key orthogonal relationships between benzyl ethers and other common alcohol protecting groups.

Protecting GroupConditions to Cleave Benzyl Ether (Other Group Stable)Conditions to Cleave Other Group (Benzyl Ether Stable)
Silyl Ethers (e.g., TBS, TIPS)Catalytic Hydrogenolysis: H₂, Pd/C, in MeOH or EtOAc[2]Fluoride Ion: Tetrabutylammonium fluoride (TBAF) in THF[1] Acidic Conditions: Acetic acid in THF/H₂O[1]
Esters (e.g., Acetate, Pivaloate)Catalytic Hydrogenolysis: H₂, Pd/C, in MeOH or EtOAc[2]Basic Hydrolysis (Saponification): LiOH or K₂CO₃ in MeOH/H₂O[1]
p-Methoxybenzyl (PMB) Ether Reductive Conditions (Selective): Some catalytic systems show selectivity for Bn over PMB.[3]Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) in CH₂Cl₂/H₂O[4]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of these strategies. Below are representative procedures for the selective deprotection of benzyl ethers and other common protecting groups.

Selective Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether in the presence of a silyl ether or an ester protecting group.

Protocol:

  • Dissolve the benzyl-protected substrate in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • To this solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Selective Deprotection of a TBS Ether in the Presence of a Benzyl Ether

Objective: To cleave a tert-butyldimethylsilyl (TBS) ether while leaving a benzyl ether intact.

Protocol:

  • Dissolve the TBS-protected substrate in anhydrous tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.[5]

Selective Deprotection of an Acetate Ester in the Presence of a Benzyl Ether

Objective: To hydrolyze an acetate ester protecting group without affecting a benzyl ether.

Protocol:

  • Dissolve the acetate-protected substrate in a mixture of methanol (MeOH) and water.

  • Add an excess of a base such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography as needed.[1]

Selective Deprotection of a PMB Ether in the Presence of a Benzyl Ether

Objective: To oxidatively cleave a p-methoxybenzyl (PMB) ether while the benzyl ether remains.

Protocol:

  • Dissolve the PMB-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) in one portion. The reaction mixture will typically change color.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

  • Extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.[4]

Visualizing Orthogonal Deprotection Strategies

The logical relationships in orthogonal deprotection can be effectively visualized using diagrams. The following workflows illustrate the selective removal of different protecting groups from a hypothetical molecule containing multiple protected hydroxyl groups.

Orthogonal_Deprotection_Workflow Start Multi-Protected Molecule (Bn, TBS, Ac) Bn_Stable Bn Ether Stable Start->Bn_Stable TBAF or K₂CO₃ Other_Stable TBS/Ac Stable Start->Other_Stable H₂ / Pd/C TBS_Cleaved TBS Ether Cleaved Bn_Stable->TBS_Cleaved TBAF Ac_Cleaved Acetate Cleaved Bn_Stable->Ac_Cleaved K₂CO₃ Bn_Cleaved Bn Ether Cleaved Other_Stable->Bn_Cleaved PMB_Bn_Orthogonality Start Molecule with Bn and PMB Ethers Bn_Stable Bn Ether Stable Start->Bn_Stable DDQ or CAN PMB_Stable PMB Ether Stable* Start->PMB_Stable H₂ / Pd/C PMB_Cleaved PMB Ether Cleaved Bn_Stable->PMB_Cleaved Bn_Cleaved Bn Ether Cleaved PMB_Stable->Bn_Cleaved Note *Selectivity dependent on reaction conditions PMB_Stable->Note

References

Comparative Data of N-(4-Benzyloxyphenylacetyl) Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of N-(4-Benzyloxyphenylacetyl) Amino Acids

This guide provides a comparative analysis of the synthesis and characterization of various N-(4-Benzyloxyphenylacetyl) amino acids. It is intended for researchers, scientists, and drug development professionals working on the design and synthesis of novel bioactive compounds. The information is compiled from various studies on N-acyl amino acids and their derivatives.

The following table summarizes key physicochemical and spectroscopic data for representative N-(4-Benzyloxyphenylacetyl) amino acid derivatives. This data is essential for the identification and characterization of these compounds.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR Key Signals (δ, ppm)13C NMR Key Signals (δ, ppm)
N-(4-Benzyloxyphenylacetyl) Glycine C17H17NO4299.32Not ReportedSignals for the NH proton, H-4 proton of the glycine residue, and protons of the benzyloxy and phenyl groups.Signals for the carbonyl carbons, and carbons of the benzyloxy and phenyl groups.
N-(4-Benzyloxyphenylacetyl)-L-Aspartic Acid C19H19NO6357.36105-107[1]Doublet of doublets for the H-4 proton of the aspartic acid residue coupled to the NH and methine protons.[2]Signals for the two carbonyl carbons, the methine carbon, and carbons of the benzyloxy and phenyl groups.
N-(4-Benzyloxyphenylacetyl)-L-Valine C20H23NO4341.40Not ReportedDoublet for the NH proton coupled to the H-4 proton of the valine residue.[2]Signal for the C-4 atom of the valine residue around 58 ppm.[2]

Experimental Protocols

The synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids generally follow established procedures for N-acylation of amino acids.

Synthesis of N-(4-Benzyloxyphenylacetyl) Amino Acids

A common method for the synthesis of these compounds is the Schotten-Baumann reaction.[3]

Materials:

  • 4-Benzyloxyphenylacetic acid

  • Thionyl chloride or oxalyl chloride

  • The desired amino acid (e.g., Glycine, L-Aspartic acid, L-Valine)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (CH2Cl2) or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Activation of 4-Benzyloxyphenylacetic acid: 4-Benzyloxyphenylacetic acid is converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature until the conversion is complete.

  • N-acylation of the amino acid: The amino acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group. The solution of the 4-benzyloxyphenylacetyl chloride is then added dropwise to the amino acid solution under vigorous stirring and cooling in an ice bath. The pH of the reaction mixture is maintained in the alkaline range.

  • Work-up and purification: After the addition is complete, the reaction mixture is stirred for a few hours at room temperature. The aqueous solution is then washed with an organic solvent to remove any unreacted acid chloride. The aqueous layer is acidified with hydrochloric acid to precipitate the N-(4-Benzyloxyphenylacetyl) amino acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.[3]

Characterization Methods

The synthesized compounds are characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent like CDCl3 or DMSO-d6.[2][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The spectra typically show characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-O bonds.[2]

  • Mass Spectrometry (MS): Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: Elemental analysis is performed to determine the percentage composition of C, H, and N, which should be in close agreement with the calculated values for the proposed molecular formula.[3]

Visualizing the Workflow and Potential Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids and a hypothetical signaling pathway where such a compound might be investigated.

Synthesis_Workflow Start 4-Benzyloxyphenylacetic Acid + Amino Acid Activation Activation of Carboxylic Acid Start->Activation Acylation N-Acylation (Schotten-Baumann) Activation->Acylation Workup Work-up and Purification Acylation->Workup Product N-(4-Benzyloxyphenylacetyl) Amino Acid Workup->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization BioAssay Biological Activity Screening Product->BioAssay

Caption: General workflow for the synthesis and characterization of N-(4-Benzyloxyphenylacetyl) amino acids.

Signaling_Pathway Compound N-(4-Benzyloxyphenylacetyl) Amino Acid Derivative Receptor Cell Surface Receptor (e.g., GPCR) Compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response Leads to

References

Kinetic studies of 4-Benzyloxyphenylacetyl Chloride acylation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Acylation Kinetics of 4-Benzyloxyphenylacetyl Chloride and Its Alternatives

For researchers and professionals in drug development and synthetic chemistry, the precise selection of an acylating agent is paramount to achieving desired reaction outcomes. This compound is a valuable reagent for introducing the 4-benzyloxyphenylacetyl moiety, a common structural motif in various biologically active molecules. However, its reactivity profile, governed by a combination of electronic and steric factors, is not widely documented. This guide provides a comprehensive framework for evaluating the acylation kinetics of this compound, comparing it objectively with common alternatives. We will delve into the theoretical underpinnings of its reactivity, provide detailed, self-validating experimental protocols for kinetic analysis, and present a comparative analysis to guide reagent selection.

Understanding the Reactivity of Acylating Agents

The reactivity of an acyl chloride is primarily determined by the electrophilicity of its carbonyl carbon.[1] This carbon is susceptible to attack by nucleophiles in a two-step nucleophilic addition-elimination mechanism.[2][3] Several factors influence this reactivity:

  • Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, enhancing reactivity. Conversely, electron-donating groups decrease electrophilicity and slow the reaction rate.[4] In this compound, the benzyl group is attached through an ether linkage and a methylene (-CH2-) spacer. This spacer largely insulates the carbonyl group from the direct resonance effects of the phenyl ring, making its reactivity more akin to an aliphatic acyl chloride than an aromatic one like benzoyl chloride.

  • Steric Hindrance: Bulky groups surrounding the carbonyl carbon can physically impede the approach of a nucleophile, thereby decreasing the reaction rate.[4][5] The 4-benzyloxyphenyl group is sterically demanding and can influence the rate of acylation, especially with bulky nucleophiles.

  • Leaving Group: The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides compared to other acylating agents like acid anhydrides or esters.[6]

Based on these principles, we can predict that this compound will be a highly reactive acylating agent, likely more reactive than benzoyl chloride but potentially slower than less hindered aliphatic acyl chlorides like acetyl chloride. To quantify these differences, rigorous kinetic studies are essential.

Comparative Kinetic Analysis: A Framework

To provide a meaningful comparison, we will evaluate this compound against a curated set of alternative acylating agents, each highlighting a different structural or reactivity feature.

  • Phenylacetyl Chloride: Serves as a direct control to assess the steric and electronic influence of the 4-benzyloxy substituent.

  • Benzoyl Chloride: A common, resonance-stabilized aromatic acyl chloride, expected to be significantly less reactive.[4]

  • 4-Benzyloxyphenylacetic Anhydride: A milder, less reactive alternative that produces a non-corrosive carboxylic acid byproduct instead of HCl.[6]

The following table summarizes hypothetical, yet realistic, kinetic data for the acylation of a model primary amine (e.g., benzylamine) in an aprotic solvent like acetonitrile at 25°C. This data illustrates the expected trends in reactivity.

Acylating AgentStructurePredicted Relative ReactivitySecond-Order Rate Constant (k) (M⁻¹s⁻¹)
This compound C₆H₅CH₂OC₆H₄CH₂COClHigh1.2 x 10⁻¹
Phenylacetyl Chloride C₆H₅CH₂COClVery High2.5 x 10⁻¹
Benzoyl Chloride C₆H₅COClModerate3.0 x 10⁻³
4-Benzyloxyphenylacetic Anhydride (C₆H₅CH₂OC₆H₄CH₂CO)₂OLow5.0 x 10⁻⁴

Experimental Design for Kinetic Studies

Accurate determination of reaction kinetics requires careful experimental design and execution. The following protocols outline robust methods for monitoring the acylation reactions. The primary method described is UV-Vis spectrophotometry, which is well-suited for reactions where a reactant or product has a distinct chromophore.

General Experimental Workflow

The overall process for conducting a kinetic study involves careful preparation, precise reaction initiation and monitoring, and rigorous data analysis.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Acylating Agent, Nucleophile, Internal Standard) prep_inst Equilibrate Spectrophotometer & Temperature Control System prep_sol->prep_inst mix Mix Nucleophile in Cuvette prep_inst->mix inject Inject Acylating Agent to Initiate Reaction (t=0) mix->inject monitor Record Absorbance vs. Time inject->monitor plot_data Plot ln(Abs_t - Abs_inf) vs. Time monitor->plot_data calc_k_obs Calculate k_obs (from slope) plot_data->calc_k_obs calc_k2 Determine Second-Order Rate Constant (k₂) calc_k_obs->calc_k2 caption Workflow for Kinetic Analysis using UV-Vis Spectrophotometry

Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

Detailed Protocol: Spectrophotometric Analysis of Aminolysis

This method monitors the disappearance of a chromophoric amine nucleophile. Pseudo-first-order conditions are used (a large excess of the acylating agent) to simplify the rate law.

Materials:

  • This compound (and other acylating agents)

  • Chromophoric amine (e.g., Aniline or 4-Nitroaniline)

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Gas-tight syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the amine in ACN (e.g., 0.1 mM). Its concentration should be chosen to give a maximum absorbance of ~1.0 at its λ_max.

    • Prepare a series of more concentrated stock solutions of the acylating agent in ACN (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). The concentration should be at least 10-fold higher than the amine concentration to ensure pseudo-first-order conditions.

  • Instrument Setup:

    • Set the spectrophotometer to the λ_max of the amine.

    • Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the amine stock solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5 minutes.

    • Set the spectrophotometer to record absorbance readings at fixed time intervals (e.g., every 1-5 seconds).

    • Initiate the reaction by rapidly injecting a small volume (e.g., 20 µL) of the acylating agent stock solution into the cuvette and mixing quickly with the syringe plunger or by capping and inverting.

    • Immediately begin data acquisition and continue until the absorbance reading is stable for several minutes (reaction completion).

  • Data Analysis:

    • The observed rate constant, kobs, is determined by fitting the absorbance-time data to a first-order exponential decay function.

    • Alternatively, plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -kobs.[4]

    • Repeat the experiment for each concentration of the acylating agent.

    • Plot kobs versus the concentration of the acylating agent. The slope of this second plot will be the second-order rate constant, k₂.

Mechanistic Considerations

The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for interpreting kinetic data and predicting the influence of structural changes.

Caption: Nucleophilic Acyl Substitution Mechanism.

The first step, nucleophilic attack, is often rate-determining. The stability of the tetrahedral intermediate and the facility of the chloride elimination in the second step also influence the overall rate. For highly reactive acyl chlorides, the breakdown of the tetrahedral intermediate (k₂) is very fast.

Conclusion and Recommendations

The kinetic evaluation of this compound is critical for its effective use in synthesis. While specific experimental data is scarce in the literature, its reactivity can be reliably predicted and measured using established principles and protocols.

  • Reactivity Profile: this compound is expected to be a highly reactive acylating agent, suitable for reactions with a wide range of nucleophiles, including less reactive ones like hindered alcohols or anilines.[7][8]

  • Comparison: Its reactivity is significantly higher than that of resonance-stabilized aromatic acyl chlorides (e.g., benzoyl chloride) and much greater than the corresponding acid anhydride. It is likely slightly less reactive than phenylacetyl chloride due to the steric bulk of the benzyloxy group.

  • Methodology: The provided spectrophotometric protocol offers a robust and accessible method for quantifying these reaction rates. For reactions not amenable to this technique, alternative methods like conductometry, titration, or chromatography (HPLC/GC-MS) can be employed.[5][9]

By systematically applying these kinetic analysis protocols, researchers can build a quantitative understanding of the performance of this compound relative to other acylating agents, enabling the rational design of synthetic routes with optimized efficiency, selectivity, and control.

References

A Comparative Guide to Acetylating Agents: 4-Benzyloxyphenylacetyl Chloride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel therapeutics and functional materials, the selection of an appropriate acetylating agent is a critical decision that can significantly influence reaction efficiency, selectivity, and overall yield. This guide provides an objective, data-driven comparison of two acetylating agents: the specialized 4-benzyloxyphenylacetyl chloride and the ubiquitously employed acetic anhydride.

At a Glance: Performance Comparison

Acetylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)
This compound (as represented by Acetyl Chloride) AnilineK₂CO₃ / TBABDMFRoom Temp15-30 minHigh (not specified)[4]
Benzyl AlcoholNoneSolvent-freeRoom Temp1 hr98[5]
Acetic Anhydride AnilineSodium AcetateWaterNot specifiedNot specifiedHigh[6]
AnilineNoneNone1402 h94
Benzyl AlcoholNoneSolvent-free607 h100[7][8]
Benzyl AlcoholNoneSolvent-freeRoom Temp24 h63[7][8]

Delving into the Chemistry: Reaction Mechanisms and Reactivity

Both this compound and acetic anhydride acetylate nucleophiles like amines and alcohols via a nucleophilic acyl substitution mechanism. The fundamental difference in their reactivity stems from the nature of the leaving group. In acyl chlorides, the leaving group is a chloride ion (Cl⁻), which is a very weak base and therefore an excellent leaving group. In contrast, the leaving group for acetic anhydride is the acetate ion (CH₃COO⁻), which is a weaker leaving group than the chloride ion.[2][9] This inherent difference in leaving group ability renders acyl chlorides significantly more reactive than acid anhydrides.[1][2]

This heightened reactivity of acyl chlorides often translates to faster reaction times and the ability to conduct acetylations at lower temperatures.[1] However, this can also be a double-edged sword, potentially leading to lower selectivity when multiple reactive sites are present in the substrate. Furthermore, the reaction with acyl chlorides generates hydrogen chloride (HCl) as a byproduct, which is a corrosive gas and typically requires the use of a base to neutralize it and drive the reaction to completion.[3]

Acetic anhydride, being less reactive, often requires higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields.[1] The byproduct of its reaction is acetic acid, which is less corrosive and more easily managed than HCl, making acetic anhydride a more favorable choice in many large-scale industrial processes.[1]

Experimental Protocols: A Practical Guide

Below are detailed experimental protocols for the acetylation of aniline and benzyl alcohol, providing a practical basis for laboratory application.

Acetylation of Aniline

Using this compound (Representative Protocol with Acetyl Chloride):

To a solution of aniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Stir the mixture at room temperature and add this compound (1.1 equivalents) dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-phenyl-2-(4-(phenylmethoxy)phenyl)acetamide.[4]

Using Acetic Anhydride:

In a flask, dissolve aniline (1 equivalent) in water. Add a solution of sodium acetate in water. To this mixture, add acetic anhydride (1.1 equivalents) and stir vigorously. The acetanilide product will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid product by vacuum filtration and wash with cold water.[6]

Acetylation of Benzyl Alcohol

Using this compound (Representative Protocol with Acetyl Chloride):

In a reaction vessel, place benzyl alcohol (1 equivalent). Under solvent-free conditions, add this compound (2 equivalents) dropwise while stirring at room temperature. The reaction is typically rapid and exothermic. The progress can be monitored by TLC. Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove the HCl byproduct and any unreacted acyl chloride. The organic layer is then dried and concentrated to afford benzyl 2-(4-(phenylmethoxy)phenyl)acetate.[5]

Using Acetic Anhydride:

Mix benzyl alcohol (1 equivalent) with acetic anhydride (2-3 equivalents) in a reaction flask. The reaction can be performed neat (solvent-free). Heat the mixture to 60°C and stir for several hours, monitoring the reaction progress by TLC. Once the reaction is complete, cool the mixture and add water to quench the excess acetic anhydride. The product, benzyl acetate, can then be extracted with an organic solvent, washed with a basic solution to remove acetic acid, dried, and purified.[7][8]

Visualizing the Process

To better understand the experimental workflows, the following diagrams are provided.

Acetylation_Workflow_Acyl_Chloride cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Product A Dissolve Substrate & Base in Solvent B Add Acyl Chloride (e.g., this compound) Dropwise at Room Temp A->B C Stir for 15-60 min B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, Concentrate E->F G Purified Acetylated Product F->G

Caption: Generalized workflow for acetylation using an acyl chloride.

Acetylation_Workflow_Acetic_Anhydride cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Product A Mix Substrate & Acetic Anhydride B Heat to 60-140°C (or Room Temp for longer time) A->B C Stir for 2-24 hours B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, Concentrate E->F G Purified Acetylated Product F->G

Caption: Generalized workflow for acetylation using acetic anhydride.

Conclusion: Making the Right Choice

The decision between using this compound and acetic anhydride hinges on the specific requirements of the synthesis.

This compound (and acyl chlorides in general) is the reagent of choice for:

  • Rapid reactions at milder temperatures.

  • Acetylation of less reactive substrates.

Acetic anhydride is generally preferred for:

  • Large-scale syntheses where cost and safety are major considerations.

  • Reactions where high selectivity is crucial.

  • Situations where the generation of corrosive HCl is undesirable.

By carefully considering the reactivity profiles, reaction conditions, and byproduct management, researchers can select the optimal acetylating agent to achieve their synthetic goals efficiently and safely.

References

Acyl Chlorides vs. Carboxylic Acids in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the efficient formation of ester and amide bonds is paramount. While carboxylic acids are the direct precursors to these functional groups, their reactivity often necessitates harsh conditions and can lead to equilibrium mixtures, thereby limiting yields. Acyl chlorides, as highly reactive derivatives of carboxylic acids, offer a powerful alternative, enabling rapid and irreversible reactions under mild conditions. This guide provides a comprehensive comparison of acyl chlorides and carboxylic acids in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

Enhanced Reactivity of Acyl Chlorides

The superior reactivity of acyl chlorides stems from the electronic properties of the acyl chloride functional group. The chlorine atom is a better leaving group than the hydroxyl group of a carboxylic acid. Furthermore, the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms renders the carbonyl carbon of an acyl chloride significantly more electrophilic and thus more susceptible to nucleophilic attack.[1][2][3] This heightened reactivity leads to several key advantages in synthetic applications.

The general order of reactivity among carboxylic acid derivatives is: Acyl Halides > Anhydrides >> Esters ≈ Carboxylic Acids >> Amides [4][5]

Comparison of Esterification and Amidation Reactions

The formation of esters and amides are cornerstone reactions in organic synthesis. The choice between using an acyl chloride or a carboxylic acid as the starting material can have a significant impact on the reaction outcome, efficiency, and substrate scope.

Data Presentation: Acyl Chloride vs. Carboxylic Acid in Esterification and Amidation
ParameterEsterification with Acyl ChlorideFischer Esterification with Carboxylic AcidAmidation with Acyl ChlorideAmidation with Carboxylic Acid (with DCC)
Reaction Rate Very fast, often complete in minutes to a few hours.[1]Slow, typically requires hours to days of reflux.[6][7]Very fast, often vigorous reaction at room temperature.[8]Slow to moderate, typically requires several hours.[9]
Reaction Conditions Typically room temperature or 0 °C; often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[10][11]Requires an acid catalyst (e.g., H₂SO₄) and heating (reflux).[12][13]Room temperature; often requires a base to scavenge HCl.Room temperature.[9]
Reversibility Irreversible.[5]Reversible; requires strategies to drive the equilibrium (e.g., excess of one reactant, removal of water).[7]Irreversible.Generally irreversible due to the formation of a stable urea byproduct.[9]
Typical Yield High to quantitative, often >95%.[14][15]Moderate to high (65-97%), highly dependent on equilibrium position.[7]High to quantitative.Good to excellent (70-90%).[9][16]
Substrate Scope Broad; reacts with primary, secondary, and even tertiary alcohols and phenols.[8]Generally limited to primary and secondary alcohols; phenols react very slowly.[6]Broad; reacts readily with ammonia, primary, and secondary amines.[17]Broad; effective for a wide range of carboxylic acids and amines.
Byproducts Corrosive HCl gas, which needs to be neutralized.[18]Water.[6]HCl, which needs to be neutralized.Dicyclohexylurea (DCU), a precipitate that needs to be filtered off.[9]

Experimental Protocols

Experimental Protocol 1: Esterification of Ethanol with Acetyl Chloride

Objective: To synthesize ethyl acetate from ethanol and acetyl chloride.

Materials:

  • Ethanol (anhydrous)

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Diethyl ether

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanol (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acetyl chloride), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain ethyl acetate.

Experimental Protocol 2: Fischer Esterification of Ethanol with Acetic Acid

Objective: To synthesize ethyl acetate from ethanol and acetic acid.

Materials:

  • Ethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine ethanol (1 equivalent, can be used in excess to drive the equilibrium), glacial acetic acid (1 equivalent), and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.[12]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Carefully wash the mixture with saturated NaHCO₃ solution to neutralize the acidic catalyst and any unreacted acetic acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and purify the ethyl acetate by distillation.[13]

Visualizing the Synthetic Pathways

The choice between an acyl chloride and a carboxylic acid fundamentally alters the reaction pathway and workflow.

G cluster_0 Ester Synthesis via Acyl Chloride cluster_1 Ester Synthesis via Carboxylic Acid (Fischer Esterification) start_ac Carboxylic Acid acyl_chloride Acyl Chloride start_ac->acyl_chloride SOCl₂ or (COCl)₂ ester_ac Ester acyl_chloride->ester_ac Alcohol, Pyridine (Fast, Irreversible) start_ca Carboxylic Acid ester_ca Ester start_ca->ester_ca Alcohol, H⁺ Catalyst, Heat (Slow, Reversible)

Caption: Comparison of workflows for ester synthesis.

The above diagram illustrates the more direct, albeit slower and reversible, path of Fischer esterification compared to the two-step, but ultimately more efficient, route involving the initial conversion of the carboxylic acid to a more reactive acyl chloride.

G cluster_0 Acyl Chloride Pathway cluster_1 Carboxylic Acid Pathway (Fischer) AcylChloride R-CO-Cl Tetrahedral_AC Tetrahedral Intermediate AcylChloride->Tetrahedral_AC Alcohol_AC R'-OH Alcohol_AC->Tetrahedral_AC Ester_AC Ester (R-CO-OR') Tetrahedral_AC->Ester_AC Elimination of Cl⁻ HCl HCl CarboxylicAcid R-COOH ProtonatedAcid Protonated C.A. CarboxylicAcid->ProtonatedAcid H⁺ Alcohol_CA R'-OH Tetrahedral_CA Tetrahedral Intermediate Alcohol_CA->Tetrahedral_CA ProtonatedAcid->Tetrahedral_CA Ester_CA Ester (R-CO-OR') Tetrahedral_CA->Ester_CA Elimination of H₂O Water H₂O Ester_CA->Tetrahedral_CA H₂O, H⁺ (Reverse Reaction)

Caption: Reaction mechanisms for esterification.

This diagram contrasts the irreversible nucleophilic acyl substitution mechanism for acyl chlorides with the reversible, acid-catalyzed mechanism of Fischer esterification, highlighting the key intermediates and byproducts.

Conclusion

For researchers, scientists, and drug development professionals, the choice of synthetic route is critical for achieving desired outcomes efficiently and reliably. Acyl chlorides present significant advantages over carboxylic acids in the synthesis of esters and amides, primarily due to their enhanced reactivity. This leads to faster reaction rates, higher yields, and milder reaction conditions. While the use of acyl chlorides introduces the need to handle a corrosive byproduct (HCl) and involves an additional synthetic step from the corresponding carboxylic acid, the benefits of irreversibility and broad substrate applicability often outweigh these considerations, particularly when dealing with sensitive or sterically hindered substrates. Ultimately, the decision to employ an acyl chloride or a carboxylic acid will depend on the specific requirements of the synthesis, including the nature of the substrate, desired yield, and process safety considerations.

References

A Researcher's Guide to Selective Acylation of Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The selective acylation of molecules bearing multiple functional groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Achieving high chemo- and regioselectivity is critical for efficient synthesis, minimizing the need for cumbersome protection-deprotection sequences.[1][2] This guide provides a comparative overview of key strategies for selective acylation, supported by experimental data and detailed protocols.

The Challenge of Selectivity

Polyfunctional molecules, such as amino alcohols, carbohydrates, and polyols, possess multiple reactive sites (e.g., -OH, -NH2, -SH). The inherent nucleophilicity differences between these groups are often subtle, leading to challenges in selectively acylating one specific site. For instance, in amino alcohols, achieving N-acylation without concurrent O-acylation is a common synthetic hurdle.[3] Similarly, differentiating between primary and secondary hydroxyl groups in carbohydrates requires sophisticated catalytic systems.[4][5]

Comparative Strategies for Selective Acylation

Several powerful strategies have been developed to address this challenge. The choice of method depends on the substrate, the desired selectivity, and the overall synthetic plan.

Organocatalysis

Organocatalysis offers a metal-free approach to selective acylation. Catalysts like 4-dimethylaminopyridine (DMAP) and N-heterocyclic carbenes (NHCs) are widely used to activate acylating agents.[6] Catalyst-controlled selectivity can even reverse the intrinsic reactivity of a substrate, enabling acylation at less reactive sites.[4][7]

Logical Framework for Catalyst Selection

The choice of an organocatalyst can be guided by the substrate's structural features and the desired outcome.

G sub Polyfunctional Substrate q1 Primary vs. Secondary -OH? sub->q1  Hydroxyl Groups Present q2 -OH vs. -NH2? sub->q2  Amine & Hydroxyl Present steric Sterically Hindered Catalyst (e.g., bulky NHC) q1->steric  Selectivity for less hindered primary -OH electronic Nucleophilic Catalyst (e.g., DMAP) q1->electronic  General acylation, reactivity-driven acidic Acidic Conditions (Protonates -NH2) q2->acidic  O-Acylation Desired basic Basic/Neutral Conditions (Favors N-acylation) q2->basic  N-Acylation Desired

Caption: Decision tree for selecting an organocatalytic strategy.

Table 1: Comparison of Organocatalytic Methods for Acylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

CatalystAcylating AgentPosition Selectivity (C2:C3)Yield (%)Reference
DMAPBenzoyl ChlorideLow (mixture)>90Generic
Diarylborinic AcidBenzoyl ChlorideHigh (C2)85-95[8]
Chiral BTM CatalystAcetic AnhydrideHigh (C3)~90[5]
Enzymatic Acylation

Enzymes, particularly lipases, are highly effective catalysts for regioselective acylation due to their precisely shaped active sites.[9] They operate under mild, environmentally benign conditions (often in aqueous media) and can exhibit exquisite selectivity that is difficult to achieve with chemical catalysts.[10][11] This approach is especially valuable in the synthesis of fine chemicals and pharmaceuticals.[10]

General Workflow for Enzymatic Acylation

G sub Substrate & Acyl Donor enzyme Enzyme (e.g., Lipase) in appropriate solvent sub->enzyme reaction Incubation (Controlled Temp. & Time) enzyme->reaction workup Enzyme Removal (Filtration) reaction->workup product Purified Product workup->product G start Polyfunctional Molecule (e.g., R-NH2, R'-OH) protect Protect Amine (e.g., as Boc-carbamate) start->protect acylate Acylate Hydroxyl (R'-OH -> R'-OAc) protect->acylate deprotect Deprotect Amine (Remove Boc group) acylate->deprotect end Selectively O-Acylated Product (R-NH2, R'-OAc) deprotect->end

References

Stability of Carboxylic Acid Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical development, the selective protection and deprotection of functional groups is a cornerstone of strategy. Carboxylic acids, with their inherent reactivity towards bases and nucleophiles, often necessitate protection to ensure the desired chemical transformations occur elsewhere in the molecule. This guide provides a detailed comparison of common protecting groups for carboxylic acids, focusing on their relative stability under various reaction conditions, supported by experimental data.

The ideal protecting group for a carboxylic acid should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule—a concept known as orthogonality.[1]

Logic of Protecting Group Strategy

The use of a protecting group involves a three-step sequence: protection of the functional group, the desired chemical reaction on the rest of the molecule, and finally, deprotection to restore the original functional group.

G cluster_0 Protecting Group Strategy cluster_1 Chemical Transformation cluster_2 Deprotection A Molecule with Carboxylic Acid B Introduce Protecting Group (PG) A->B Protection C Protected Carboxylic Acid (R-COOPG) B->C D Perform Desired Reaction on Molecule C->D E Modified Molecule with Protected Carboxylic Acid D->E F Remove Protecting Group E->F Deprotection G Final Molecule with Free Carboxylic Acid F->G

Caption: General workflow for the use of a protecting group in organic synthesis.

Comparative Stability of Common Carboxylic Acid Protecting Groups

The most prevalent protecting groups for carboxylic acids are esters.[1] The choice of ester is dictated by the overall synthetic strategy, particularly the stability of other functional groups in the molecule and the anticipated reaction conditions. The stability of several common ester protecting groups—methyl, benzyl, tert-butyl, and silyl esters—are compared below.

Protecting GroupAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., LiOH, K₂CO₃)Hydrogenolysis (e.g., H₂, Pd/C)Nucleophiles (e.g., RLi, RMgX)
Methyl Ester Stable (mild), Labile (strong)LabileStableLabile
Benzyl Ester Stable (mild), Labile (strong)Generally StableLabileLabile
tert-Butyl Ester LabileGenerally StableStableStable
Silyl Ester LabileLabileStableLabile

Data Interpretation:

  • Methyl and Benzyl esters offer moderate stability. They are generally stable to mild acidic conditions but can be cleaved with strong acids. Their primary liability is towards basic hydrolysis and nucleophilic attack.

  • Benzyl esters have the unique advantage of being cleavable under neutral conditions via hydrogenolysis, which is a very mild deprotection method.

  • tert-Butyl esters are highly stable to basic and nucleophilic conditions, making them excellent choices when these reagents are used in the synthetic sequence.[2] Their key feature is their lability under acidic conditions.

  • Silyl esters are the most labile of the group, sensitive to both acidic and basic conditions, as well as fluoride ions. This makes them suitable for temporary protection when very mild deprotection is required.[2]

Another class of protecting groups for carboxylic acids are oxazolines . These can be formed from the carboxylic acid and are stable to a range of conditions. The carboxylic acid can be regenerated by treatment with ethanolic HCl.[1]

Experimental Protocols for Deprotection

The following are representative experimental protocols for the cleavage of common carboxylic acid protecting groups.

Basic Hydrolysis of a Methyl Ester

Reaction: R-COOCH₃ → R-COOH

Protocol:

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Acidic Cleavage of a tert-Butyl Ester

Reaction: R-COOC(CH₃)₃ → R-COOH

Protocol:

  • Dissolve the tert-butyl ester in an inert solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA). A common mixture is 50% TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting carboxylic acid can then be purified by crystallization or chromatography.

Hydrogenolysis of a Benzyl Ester

Reaction: R-COOCH₂Ph → R-COOH

Protocol:

  • Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.

Experimental Workflow for Deprotection

The general procedure for the deprotection of a carboxylic acid is outlined below.

G A Protected Carboxylic Acid in Solvent B Add Deprotection Reagent (e.g., Acid, Base, or H₂/Pd/C) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (e.g., Quenching, Extraction) C->D E Purification (Crystallization, Chromatography) D->E F Pure Carboxylic Acid E->F

Caption: A generalized experimental workflow for the deprotection of a carboxylic acid.

Conclusion

The selection of a protecting group for a carboxylic acid is a critical decision in the design of a synthetic route. The choice depends on the stability of the protecting group to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its removal. A thorough understanding of the stability profiles of different protecting groups, as outlined in this guide, is essential for the successful execution of complex organic syntheses. The tert-butyl ester is advantageous for its stability to a wide range of nucleophilic and basic conditions, while being easily cleaved by acids.[2] Benzyl esters offer the option of deprotection under neutral hydrogenolysis conditions, and methyl esters are a common, though less robust, choice. Silyl esters are used for their high lability when very mild deprotection is necessary.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Benzyloxyphenylacetyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for 4-Benzyloxyphenylacetyl Chloride, a corrosive and water-reactive compound that necessitates meticulous handling. Adherence to these protocols is critical for mitigating risks and ensuring a secure research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be fully cognizant of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). As an acyl chloride, it is expected to be corrosive, causing severe skin burns and eye damage, and to react violently with water, liberating toxic gas.[1][2]

Key Safety Information:
Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Skin Corrosion/Irritation Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1]Chemical-resistant gloves, protective clothing, and a face shield.[1]
Serious Eye Damage Ensure eyewash stations and safety showers are readily accessible.[1]Chemical goggles or safety glasses and a face shield.[1]
Reactivity Moisture sensitive; reacts with water. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]Work in a well-ventilated area, preferably a chemical fume hood.
Respiratory Irritation Use only in a well-ventilated area or with appropriate exhaust ventilation.[3]Approved respiratory protection if ventilation is inadequate.

Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Attempting to dispose of this chemical through standard laboratory drains is strongly discouraged due to its reactivity with water and corrosive nature.[4]

  • Container and Labeling : Ensure the waste container holding the this compound is tightly sealed, in good condition, and clearly labeled with the full chemical name and associated hazards (e.g., "Corrosive," "Water-Reactive").

  • Storage : Store the waste container in a designated, well-ventilated, and dry area, away from incompatible materials.[1] This should be a location specifically for corrosive and reactive waste.

  • Engage a Licensed Waste Disposal Company : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste by a licensed professional disposal service.[4] Provide them with the Safety Data Sheet (SDS) for a similar compound if one for this compound is not available, to ensure they have the necessary information for safe handling and transport.

  • Packaging for Transport : Adhere to all institutional and regulatory guidelines for the packaging of hazardous waste for transport. This may involve the use of secondary containment.

  • Contaminated Materials : Any materials, such as pipette tips, absorbent pads, or empty containers that are contaminated with this compound should be disposed of in the same manner as the chemical itself.[4] Do not attempt to clean or reuse containers unless following a specific, approved institutional protocol.[4]

Experimental Protocol for Neutralization of Residual Quantities

For small, residual quantities of this compound (e.g., rinsing glassware), a carefully controlled neutralization procedure can be performed to render the material less hazardous before final disposal as aqueous hazardous waste. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Objective : To safely hydrolyze and neutralize residual this compound.

Materials :

  • Residual this compound (in a reaction flask or other glassware).

  • A large beaker.

  • Stir plate and stir bar.

  • Saturated sodium bicarbonate solution or another suitable base (e.g., sodium hydroxide, calcium hydroxide).[5][6]

  • pH indicator paper.

  • Ice bath.

Procedure :

  • Preparation : In a chemical fume hood, place a large beaker containing a sufficient volume of a suitable base solution (e.g., saturated sodium bicarbonate) on a stir plate within an ice bath to control the exothermic reaction.

  • Slow Addition : While vigorously stirring the basic solution, slowly and carefully add the residual this compound dropwise. The slow addition is crucial to control the rate of reaction and prevent excessive heat generation and splashing.

  • pH Verification : After the addition is complete, remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more base until the desired pH is achieved.

  • Final Disposal : Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container provided by your institution.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Benzyloxyphenylacetyl Chloride for Disposal assess Assess Quantity: Residual or Bulk? start->assess residual Residual Quantity (e.g., glassware rinsing) assess->residual Residual bulk Bulk Quantity assess->bulk Bulk neutralize Neutralize with Base (e.g., Sodium Bicarbonate) in a fume hood residual->neutralize package_waste Package in a Labeled, Sealed Container bulk->package_waste verify_ph Verify pH is Neutral or Slightly Basic neutralize->verify_ph verify_ph->neutralize No, still acidic aqueous_waste Dispose as Aqueous Hazardous Waste verify_ph->aqueous_waste Yes end End: Proper Disposal Complete aqueous_waste->end store_waste Store in a Designated Corrosives Area package_waste->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs contact_ehs->end

References

Personal protective equipment for handling 4-Benzyloxyphenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Benzyloxyphenylacetyl Chloride

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.

Chemical Profile and Hazards

This compound is a corrosive and water-reactive compound.[1][2][3][4] It is classified as a substance that causes severe skin burns and eye damage.[1][5][6][7] Inhalation or ingestion can be harmful, and it may cause respiratory irritation.[1][8] A primary hazard is its violent reaction with water, which liberates toxic hydrogen chloride gas.[1][3][4] Therefore, it is crucial to handle this chemical in a moisture-free environment.

Hazard Identification
Hazard StatementClassification
Causes severe skin burns and eye damage.[1][5][6][7]Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Irritation, Category 1
Harmful if swallowed.[8][9]Acute Toxicity, Oral, Category 4
May cause respiratory irritation.[1][3][8][10]Specific target organ toxicity — single exposure, Category 3
Reacts violently with water.[1][3][4]---
Contact with water liberates toxic gas.[1][3][4]---

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound
Body PartRecommended Protection
Eyes/Face Chemical safety goggles are mandatory.[2] For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[2][11][12]
Skin/Body A chemical-resistant laboratory coat is required. For larger quantities or increased risk of splashes, chemical-resistant coveralls (e.g., Tychem®) are recommended.[13] All skin must be covered.
Hands Chemical-resistant gloves are essential.[11][12] Suitable materials include nitrile or neoprene.[2][11][13] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[12][14]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[9]

    • Inspect all PPE for defects before donning.

  • Chemical Handling:

    • Handle this compound exclusively within a chemical fume hood.[4][10]

    • Keep the container tightly closed when not in use.[1][3]

    • Ground and bond containers when transferring material to prevent static discharge.[14]

    • Avoid all contact with water and moisture.[1][2][4] Use oven-dried glassware and work under an inert atmosphere (e.g., nitrogen or argon) if necessary.

    • Do not work alone. Ensure another person is aware of the work being conducted.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][3][4][6][7][10][14]

    • Decontaminate the work area upon completion of the task.

    • Remove and properly dispose of contaminated gloves and other disposable PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Protocol
Waste TypeDisposal Procedure
Unused/Excess Chemical Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Do not attempt to neutralize with water or bases.
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste container. This includes items like pipette tips, weighing boats, and contaminated paper towels.
Contaminated Labware (reusable) Carefully quench any residual acyl chloride with a non-aqueous solvent (e.g., isopropanol or butanol) in a fume hood before cleaning with water. The quenching solution must be collected as hazardous waste.
Contaminated PPE Dispose of in a designated hazardous waste container. Do not place in regular trash.
Spill Cleanup Material Absorb spills with an inert, dry material (e.g., sand or vermiculite) and collect in a sealed container for hazardous waste disposal.[9][10] Do not use water for cleanup.[9]

All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][3][5][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air immediately.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4][5][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek immediate medical attention.[1][5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][6][7][10][14] Remove contact lenses if present and easy to do.[1][3][14] Seek immediate medical attention.[1][3][5][6][7][10]
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3][4][6][7] If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[1][3][4][5][10][14]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Verify Fume Hood & Safety Showers Verify Fume Hood & Safety Showers Inspect & Don PPE Inspect & Don PPE Verify Fume Hood & Safety Showers->Inspect & Don PPE Work in Fume Hood Work in Fume Hood Inspect & Don PPE->Work in Fume Hood Keep Container Sealed Keep Container Sealed Work in Fume Hood->Keep Container Sealed Avoid Water/Moisture Avoid Water/Moisture Keep Container Sealed->Avoid Water/Moisture Ground Equipment Ground Equipment Avoid Water/Moisture->Ground Equipment Decontaminate Work Area Decontaminate Work Area Ground Equipment->Decontaminate Work Area Dispose of Contaminated PPE Dispose of Contaminated PPE Decontaminate Work Area->Dispose of Contaminated PPE Wash Hands Thoroughly Wash Hands Thoroughly Dispose of Contaminated PPE->Wash Hands Thoroughly Segregate Waste Segregate Waste Wash Hands Thoroughly->Segregate Waste Label & Seal Containers Label & Seal Containers Segregate Waste->Label & Seal Containers Dispose via Approved Plant Dispose via Approved Plant Label & Seal Containers->Dispose via Approved Plant

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxyphenylacetyl Chloride
Reactant of Route 2
Reactant of Route 2
4-Benzyloxyphenylacetyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.